molecular formula C26H52N2O13 B609413 N-(Amino-peg3)-n-bis(peg3-acid)

N-(Amino-peg3)-n-bis(peg3-acid)

Cat. No.: B609413
M. Wt: 600.7 g/mol
InChI Key: UHOXWPGAUQMIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Amino-PEG3)-N-bis(PEG3-acid) HCl salt is a PEG derivative containing an amino group with two terminal carboxylic acids. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52N2O13/c27-3-9-35-15-21-41-24-18-38-12-6-28(4-10-36-16-22-39-19-13-33-7-1-25(29)30)5-11-37-17-23-40-20-14-34-8-2-26(31)32/h1-24,27H2,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOXWPGAUQMIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to N-(Amino-peg3)-n-bis(peg3-acid): A Trifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Amino-peg3)-n-bis(peg3-acid) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a central primary amine and two terminal carboxylic acid moieties, allows for the precise and controlled assembly of complex biomolecular constructs. The hydrophilic PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugates, addressing common challenges in drug development. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for utilizing N-(Amino-peg3)-n-bis(peg3-acid) in research and development.

Introduction

The advent of targeted therapeutics has revolutionized medicine, with modalities like PROTACs offering the ability to selectively eliminate disease-causing proteins.[1] These bifunctional molecules are composed of a ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is not merely a spacer but plays a pivotal role in the efficacy and drug-like properties of the PROTAC.[3]

N-(Amino-peg3)-n-bis(peg3-acid) is a branched PEG linker that provides a versatile platform for constructing heterobifunctional molecules.[4] Its three distinct functional groups—one primary amine and two carboxylic acids—enable the sequential or orthogonal conjugation of different molecular entities. The PEG composition of the linker imparts favorable physicochemical properties, such as increased water solubility and improved cell permeability, which are often crucial for the biological activity of large molecules like PROTACs.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(Amino-peg3)-n-bis(peg3-acid) is essential for its effective application in synthetic and bioconjugation strategies.

PropertyValueReference(s)
Chemical Formula C₂₆H₅₂N₂O₁₃[7]
Molecular Weight 600.7 g/mol [7]
CAS Number 2055042-59-4[7]
Appearance White to off-white solid
Purity Typically >95%[7]
Solubility Soluble in water, DMSO, and DMF
Storage Conditions Store at -20°C, protected from moisture

Core Applications in Drug Development

The primary application of N-(Amino-peg3)-n-bis(peg3-acid) is as a linker in the synthesis of PROTACs for targeted protein degradation.[1] Its branched structure offers the potential to create novel PROTAC architectures.

PROTAC Synthesis

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker's length, flexibility, and chemical composition are critical for optimizing the geometry of this ternary complex and, consequently, the efficiency of protein degradation.[8]

The trifunctional nature of N-(Amino-peg3)-n-bis(peg3-acid) allows for multiple synthetic strategies. For instance, the central amine can be conjugated to a ligand for the POI, while the two carboxylic acid groups can be coupled to two molecules of an E3 ligase ligand, or vice versa. This can be advantageous for creating multivalent binders to potentially enhance the avidity and efficacy of the PROTAC.

Experimental Protocols

The following protocols provide a general framework for the use of N-(Amino-peg3)-n-bis(peg3-acid) in the synthesis of a PROTAC. Optimization will be necessary based on the specific properties of the ligands being conjugated.

Amide Bond Formation with Carboxylic Acid Groups

This protocol describes the activation of the carboxylic acid groups of N-(Amino-peg3)-n-bis(peg3-acid) for reaction with an amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Amine-containing molecule (Molecule A-NH₂)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide)

  • Base: Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve N-(Amino-peg3)-n-bis(peg3-acid) (1.0 eq) in anhydrous DMF.

  • Add HATU (2.2 eq) and DIPEA (4.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.

  • In a separate flask, dissolve the amine-containing molecule (Molecule A-NH₂) (2.0-2.2 eq) in anhydrous DMF.

  • Add the solution of Molecule A-NH₂ to the activated linker solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting conjugate by column chromatography on silica (B1680970) gel.

Amide Bond Formation with the Amino Group

This protocol describes the conjugation of a carboxylic acid-containing molecule (e.g., a POI ligand) to the central amine of the linker.

Materials:

  • Product from section 4.1 (Linker-(Molecule A)₂)

  • Carboxylic acid-containing molecule (Molecule B-COOH)

  • Coupling agents: HATU or EDC/NHS

  • Base: DIPEA

  • Anhydrous solvent: DMF or DCM

Procedure:

  • Dissolve the carboxylic acid-containing molecule (Molecule B-COOH) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the product from section 4.1 (Linker-(Molecule A)₂) (1.0-1.2 eq) in anhydrous DMF.

  • Add the solution of the linker-conjugate to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and purify the final PROTAC molecule as described in steps 6-8 of protocol 4.1.

Visualizing the Workflow and Mechanism

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the biological mechanism of action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow linker N-(Amino-peg3)-n- bis(peg3-acid) activation1 Activate Carboxylic Acids (HATU/DIPEA) linker->activation1 mol_a Molecule A-NH2 (e.g., E3 Ligase Ligand) coupling1 Amide Coupling mol_a->coupling1 mol_b Molecule B-COOH (e.g., POI Ligand) activation2 Activate Carboxylic Acid (HATU/DIPEA) mol_b->activation2 activation1->coupling1 intermediate Intermediate Conjugate Linker-(Molecule A)2 coupling1->intermediate coupling2 Amide Coupling intermediate->coupling2 activation2->coupling2 protac Final PROTAC Molecule coupling2->protac purification Purification (Chromatography) protac->purification PROTAC_Mechanism cluster_mechanism PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Recycling Recycling PROTAC->Recycling POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

References

An In-depth Technical Guide to N-(Amino-peg3)-n-bis(peg3-acid): A Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, properties, and applications of N-(Amino-peg3)-n-bis(peg3-acid), a versatile heterotrifunctional polyethylene (B3416737) glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document details the molecule's characteristics, provides protocols for its use in bioconjugation, and illustrates key experimental workflows.

Core Concepts and Properties

N-(Amino-peg3)-n-bis(peg3-acid) is a non-cleavable linker featuring a primary amine and two terminal carboxylic acid functionalities.[1] This unique trifunctional architecture allows for the covalent attachment of multiple molecular entities, making it a valuable tool in the construction of complex biomolecular conjugates, such as Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems.[2]

The polyethylene glycol (PEG) backbone imparts favorable physicochemical properties to the linker and the resulting conjugates. The hydrophilic nature of the PEG chains enhances aqueous solubility and can improve the pharmacokinetic profile of the final molecule.[3][4]

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for N-(Amino-peg3)-n-bis(peg3-acid) is presented in the table below. This information is crucial for designing and executing successful bioconjugation strategies.

PropertyValueReference
Molecular Formula C26H52N2O13[5][6]
Molecular Weight 600.7 g/mol [5][6]
CAS Number 2055042-59-4[5][6]
Appearance White to off-white solid or oil
Purity >96%[6]
Solubility Soluble in water, DMSO, DMF[5]
Storage -20°C, desiccated[5]
Reactivity and Functional Groups

The utility of N-(Amino-peg3)-n-bis(peg3-acid) stems from its three distinct functional groups:

  • Primary Amine (-NH2): This group readily reacts with activated carboxylic acids (e.g., NHS esters) or other electrophiles to form stable amide bonds.[5]

  • Two Carboxylic Acids (-COOH): These terminal acid groups can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to react with primary amines on target molecules, also forming stable amide bonds.[5]

This orthogonal reactivity allows for a controlled, stepwise conjugation of different molecules.

Applications in Drug Development

The primary application of N-(Amino-peg3)-n-bis(peg3-acid) is as a linker in the synthesis of heterobifunctional molecules, most notably PROTACs.[2]

PROTAC Synthesis

PROTACs are designed to recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker plays a critical role in a PROTAC's efficacy by connecting the target protein ligand and the E3 ligase ligand, influencing the formation and stability of the ternary complex.[7]

The trifunctional nature of N-(Amino-peg3)-n-bis(peg3-acid) allows for the attachment of one ligand to the amine terminus and another ligand to one or both of the carboxylic acid termini, potentially enabling the creation of multi-valent or dual-target PROTACs. The PEG spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.[3][4][7]

Experimental Protocols

The following protocols provide a general framework for the use of N-(Amino-peg3)-n-bis(peg3-acid) in bioconjugation. Optimization will be required for specific applications.

General Workflow for Bioconjugation

The overall strategy for using this linker involves the sequential activation and coupling of its functional groups.

G General Bioconjugation Workflow cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Carboxyl Activation & Coupling Linker N-(Amino-peg3)-n-bis(peg3-acid) Conjugate1 Molecule A-Linker Conjugate Linker->Conjugate1 Reaction MoleculeA Molecule A (with activated carboxyl group, e.g., NHS ester) MoleculeA->Conjugate1 Activated_Conjugate Activated Conjugate Conjugate1->Activated_Conjugate Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Conjugate Final_Conjugate Final Conjugate (Molecule A-Linker-Molecule B) Activated_Conjugate->Final_Conjugate Coupling MoleculeB Molecule B (with primary amine) MoleculeB->Final_Conjugate

Caption: General workflow for bioconjugation.

Protocol 1: Coupling to the Primary Amine

This protocol describes the reaction of the amine group on the linker with an activated carboxylic acid (e.g., an NHS ester) on a molecule of interest (Molecule A).

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Molecule A with an activated carboxyl group (e.g., NHS ester)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris or hydroxylamine)

Procedure:

  • Dissolve N-(Amino-peg3)-n-bis(peg3-acid) in the reaction buffer.

  • Dissolve Molecule A-NHS ester in a minimal amount of anhydrous solvent and add it to the linker solution. A 1.5 to 5-fold molar excess of the linker is a common starting point.

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Once the reaction is complete, add a quenching reagent to consume any unreacted NHS ester.

  • Purify the resulting conjugate (Molecule A-Linker) using a suitable method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess linker and byproducts.

Protocol 2: Coupling to the Carboxylic Acids via EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid groups on the Molecule A-Linker conjugate and subsequent coupling to an amine-containing molecule (Molecule B).[8][9][10][11][12]

Materials:

  • Purified Molecule A-Linker conjugate

  • Molecule B with a primary amine

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Activation:

    • Dissolve the Molecule A-Linker conjugate in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Add a 10-50 fold molar excess of both EDC and NHS to the conjugate solution.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Coupling:

    • Immediately add the activated conjugate solution to a solution of Molecule B in Coupling Buffer. Alternatively, perform a buffer exchange into the Coupling Buffer.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Monitor the formation of the final conjugate by LC-MS or SDS-PAGE (for protein conjugations).

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a quenching solution and incubating for 30 minutes.

    • Purify the final conjugate (Molecule A-Linker-Molecule B) from excess reagents and byproducts using an appropriate purification method.

Logical Relationship in PROTAC Synthesis

The synthesis of a PROTAC using N-(Amino-peg3)-n-bis(peg3-acid) follows a logical sequence of reactions to assemble the final heterobifunctional molecule.

G PROTAC Synthesis Logical Flow Linker N-(Amino-peg3)-n- bis(peg3-acid) Intermediate POI Ligand-Linker Conjugate Linker->Intermediate Amine Coupling POILigand Protein of Interest (POI) Ligand (with activated carboxyl) POILigand->Intermediate E3Ligand E3 Ligase Ligand (with primary amine) FinalPROTAC Final PROTAC Molecule E3Ligand->FinalPROTAC Intermediate->FinalPROTAC Carboxyl Coupling (EDC/NHS)

Caption: PROTAC synthesis logical flow.

Characterization

Thorough characterization of the final conjugate is essential to confirm its identity, purity, and integrity.

Mass Spectrometry

Mass spectrometry (MS) is a primary technique for confirming the successful conjugation and determining the molecular weight of the final product.[13] Electrospray ionization (ESI) is commonly used for the analysis of PEG-containing conjugates.[13]

Expected Mass Spectrometry Data:

The expected mass of the final conjugate can be calculated by summing the masses of the individual components (Molecule A, Linker, and Molecule B) and subtracting the masses of the water molecules lost during amide bond formation. The mass spectrum may also show adducts with sodium ([M+Na]+) or potassium ([M+K]+).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the linker and its conjugates. The characteristic signals of the PEG backbone are typically observed as a broad multiplet around 3.6 ppm.[14][15][16] Successful conjugation can be confirmed by the appearance of new signals corresponding to the attached molecules and shifts in the signals of the protons adjacent to the newly formed amide bonds.

Representative ¹H NMR Data for PEG Linkers:

  • -O-CH2-CH2-O- (PEG backbone): ~3.6 ppm (broad singlet/multiplet)[14]

  • -CH2-COOH: ~2.5-2.7 ppm (triplet)

  • -CH2-NH2: ~2.8-3.0 ppm (triplet)

Note: Actual chemical shifts will vary depending on the solvent and the specific structure of the conjugate.

Conclusion

N-(Amino-peg3)-n-bis(peg3-acid) is a valuable and versatile heterotrifunctional linker for researchers in drug development and bioconjugation. Its unique combination of a primary amine and two carboxylic acid groups, along with the beneficial properties of the PEG spacer, enables the synthesis of complex and potentially more effective therapeutic molecules like PROTACs. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for the successful application of this powerful chemical tool.

References

N-(Amino-peg3)-n-bis(peg3-acid): A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2055042-59-4

This technical guide provides an in-depth overview of N-(Amino-peg3)-n-bis(peg3-acid), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, potential applications, and generalized experimental protocols, offering a foundational resource for its integration into advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Compound Specifications

N-(Amino-peg3)-n-bis(peg3-acid) is a versatile linker molecule featuring a primary amine group and two terminal carboxylic acid functionalities, connected by flexible PEG3 chains. This distinct architecture allows for the covalent conjugation of multiple molecular entities, making it a valuable tool in the construction of complex bioconjugates.

PropertyValueSource(s)
CAS Number 2055042-59-4[1][2]
Molecular Formula C26H52N2O13[1]
Molecular Weight 600.7 g/mol [1]
Purity >96%[1]
Solubility Soluble in Water, DMSO, DMF[2]
Physical Form Solid or oil
Storage Conditions -20°C, protect from light[2]

Applications in Drug Development

The unique trifunctional nature of N-(Amino-peg3)-n-bis(peg3-acid) makes it an attractive linker for various bioconjugation applications, primarily in the development of targeted therapeutics.

PROTAC Synthesis

This linker is particularly well-suited for the synthesis of PROTACs.[3] A PROTAC is a chimeric molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's primary amine can be conjugated to a ligand for the target protein, while the two carboxylic acid groups can be coupled to a ligand for an E3 ligase, or vice versa. The PEG chains enhance the solubility and cell permeability of the resulting PROTAC molecule.[4]

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this linker can be used to attach therapeutic payloads to a monoclonal antibody. The carboxylic acid groups can be activated to react with amine residues (e.g., lysine) on the antibody surface. The primary amine on the linker then serves as a handle for the attachment of a cytotoxic drug. The hydrophilic PEG spacers can improve the pharmacokinetic properties of the ADC, potentially reducing aggregation and immunogenicity.[5]

Experimental Protocols

General Protocol for PROTAC Synthesis

This protocol describes a general workflow for synthesizing a PROTAC using N-(Amino-peg3)-n-bis(peg3-acid) where the carboxylic acid groups are coupled to an amine-containing E3 ligase ligand and the amine group is coupled to a carboxylic acid-containing target protein ligand.

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Target protein ligand with a carboxylic acid group

  • E3 ligase ligand with an amine group

  • Activation agent for carboxylic acids (e.g., HATU, HBTU)

  • Amine coupling agent (e.g., EDC, NHS)

  • Anhydrous DMF or DMSO

  • Reaction monitoring equipment (e.g., LC-MS)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acids on the Linker: Dissolve N-(Amino-peg3)-n-bis(peg3-acid) and an activating agent (e.g., HATU) in anhydrous DMF.

  • Coupling to E3 Ligase Ligand: Add the amine-containing E3 ligase ligand to the activated linker solution. The reaction is typically stirred at room temperature.

  • Purification of Intermediate: Purify the resulting linker-E3 ligase ligand conjugate using reverse-phase HPLC.

  • Activation of Target Protein Ligand: In a separate reaction, activate the carboxylic acid group of the target protein ligand using EDC and NHS in an appropriate solvent.

  • Final Coupling Reaction: Add the purified linker-E3 ligase ligand conjugate to the activated target protein ligand.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation & E3 Ligase Ligand Coupling cluster_step2 Step 2: Target Protein Ligand Activation & Final Coupling Linker N-(Amino-peg3)-n- bis(peg3-acid) Intermediate Linker-E3 Ligase Ligand Conjugate Linker->Intermediate Couple Activator HATU / HBTU Activator->Linker E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Intermediate Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC Target_Ligand Target Protein Ligand (with -COOH) Target_Ligand->Final_PROTAC Couple Activator2 EDC / NHS Activator2->Target_Ligand

A generalized workflow for the synthesis of a PROTAC molecule.
General Protocol for ADC Synthesis

This protocol outlines a general procedure for conjugating a therapeutic payload to an antibody using N-(Amino-peg3)-n-bis(peg3-acid).

Materials:

  • Monoclonal antibody (mAb)

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Therapeutic payload with a reactive group for the linker's amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody in the reaction buffer at a suitable concentration (e.g., 5-10 mg/mL).

  • Activation of Linker: Activate the carboxylic acid groups of N-(Amino-peg3)-n-bis(peg3-acid) with EDC and Sulfo-NHS in an appropriate buffer.

  • Conjugation to Antibody: Add the activated linker to the antibody solution. The reaction is typically incubated at room temperature for a few hours.

  • Removal of Excess Linker: Purify the antibody-linker conjugate using size-exclusion chromatography to remove unreacted linker.

  • Payload Attachment: React the antibody-linker conjugate with the therapeutic payload. The specific reaction conditions will depend on the chemistry used to couple the payload to the linker's amine group.

  • Final Purification: Purify the final ADC using an appropriate chromatography method to remove unconjugated payload and other impurities.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

ADC_Synthesis_Workflow mAb Monoclonal Antibody mAb_Linker Antibody-Linker Conjugate mAb->mAb_Linker Conjugation Linker N-(Amino-peg3)-n- bis(peg3-acid) Linker->mAb_Linker Activator EDC / Sulfo-NHS Activator->Linker ADC Final ADC mAb_Linker->ADC Payload Attachment Payload Therapeutic Payload Payload->ADC

A generalized workflow for the synthesis of an Antibody-Drug Conjugate.

Signaling Pathways and Mechanism of Action

N-(Amino-peg3)-n-bis(peg3-acid) is a linker and does not have a direct signaling function itself. Its role is to facilitate the proximity-induced effects of the molecules it connects.

PROTAC-Mediated Protein Degradation

In a PROTAC, the linker tethers a target protein to an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_MoA PROTAC PROTAC Molecule TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition Proteasome->PROTAC Release Degradation Degradation Products Proteasome->Degradation Degradation

The mechanism of action for a PROTAC, leading to targeted protein degradation.
ADC-Mediated Cell Killing

An ADC constructed with this linker would target specific cells, typically cancer cells, that express a particular antigen on their surface. Upon binding to the antigen, the ADC is internalized by the cell. Inside the cell, the therapeutic payload is released from the antibody and exerts its cytotoxic effect, leading to cell death.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release CellDeath Cell Death (Apoptosis) Payload->CellDeath Cytotoxic Effect

The mechanism of action for an Antibody-Drug Conjugate, resulting in targeted cell death.

Conclusion

N-(Amino-peg3)-n-bis(peg3-acid) is a promising heterobifunctional linker for the development of sophisticated bioconjugates. Its trifunctional nature, combined with the beneficial properties of the PEG spacers, offers a versatile platform for creating novel therapeutics like PROTACs and ADCs. While further research is needed to establish specific protocols and fully characterize its in-vivo behavior, this guide provides a solid foundation for researchers to begin exploring the potential of this valuable chemical tool in their drug discovery and development programs.

References

The Strategic Imperative of Branched PEG Linkers in PROTAC Design: A Technical Guide to N-(Amino-peg3)-n-bis(peg3-acid) and Trivalent PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker that tethers the target protein ligand to the E3 ubiquitin ligase ligand. While linear linkers have been extensively studied, branched linkers are enabling novel PROTAC architectures with enhanced potency and unique mechanisms of action. This technical guide provides a comprehensive overview of N-(Amino-peg3)-n-bis(peg3-acid), a branched polyethylene (B3416737) glycol (PEG) linker, and explores its potential mechanism of action within the context of advanced trivalent PROTACs. We will delve into the core principles of trivalent PROTACs, using a well-characterized example to illustrate the concepts of avidity and cooperativity, and provide detailed experimental protocols for assessing the efficacy of such molecules.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the polyubiquitination and subsequent degradation of the POI by the 26S proteasome.[1] This event-driven pharmacology offers distinct advantages over traditional occupancy-based inhibitors. The linker connecting the two ligands is not merely a spacer but a critical determinant of the PROTAC's physicochemical properties and biological activity. It influences solubility, cell permeability, and, most importantly, the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[2]

PEG-based linkers are widely employed to improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[2] The N-(Amino-peg3)-n-bis(peg3-acid) linker represents an advanced scaffold for PROTAC design. Its branched, trivalent structure, featuring a central amine and two terminal carboxylic acids, offers versatile conjugation points for creating multivalent PROTACs.

N-(Amino-peg3)-n-bis(peg3-acid): A Branched Linker for Advanced PROTAC Architectures

N-(Amino-peg3)-n-bis(peg3-acid) is a PEG-based PROTAC linker designed for the synthesis of multi-valent PROTACs.[3] Its structure provides a central attachment point (an amine) and two peripheral attachment points (carboxylic acids), enabling the conjugation of one E3 ligase ligand and two POI ligands, or vice versa.

Chemical Structure:

  • Core: A central nitrogen atom.

  • Arms: Three polyethylene glycol chains (PEG3), each composed of three ethylene (B1197577) glycol units.

  • Functional Groups: One terminal primary amine (-NH2) and two terminal carboxylic acids (-COOH).[4]

The PEG chains enhance the hydrophilicity and flexibility of the resulting PROTAC, which can improve its pharmacokinetic properties. The trivalent nature of this linker allows for the creation of "trivalent PROTACs," a novel class of protein degraders with unique mechanistic advantages.

Mechanism of Action: Trivalent PROTACs and the Principles of Avidity and Cooperativity

While PROTACs containing the specific N-(Amino-peg3)-n-bis(peg3-acid) linker are not yet extensively documented in peer-reviewed literature, the principles of their mechanism of action can be understood through the study of other trivalent PROTACs with similar branched architectures. A prime example is the trivalent BET degrader, SIM1.[5][6]

Trivalent PROTACs, such as SIM1, are designed with one E3 ligase ligand and two ligands for the target protein, connected via a branched linker.[5] This design can significantly enhance protein degradation through the combined effects of avidity and cooperativity.[5][7]

  • Avidity: By having two ligands for the target protein, the trivalent PROTAC can simultaneously engage two binding sites on the target, leading to a much stronger and more durable interaction than a bivalent counterpart. This is particularly effective for proteins with multiple domains, such as the BET family of proteins (BRD2, BRD3, and BRD4).[5]

  • Cooperativity: The formation of the ternary complex can be further stabilized by favorable protein-protein interactions between the E3 ligase and the target protein. A well-designed trivalent PROTAC can pre-organize the complex in a conformation that maximizes these interactions, leading to positive cooperativity and a more stable and productive ternary complex.[5][8]

The signaling pathway for a trivalent PROTAC is an enhanced version of the canonical PROTAC mechanism.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex Stable Ternary Complex (E3-PROTAC-POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Trivalent_PROTAC Trivalent PROTAC (e.g., SIM1) Trivalent_PROTAC->POI Binds to two domains (Avidity) Trivalent_PROTAC->E3_Ligase Poly_Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Polyubiquitination (Enhanced by Cooperativity) Ternary_Complex->Trivalent_PROTAC_release PROTAC Recycling Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Western_Blot_Workflow A Cell Seeding (6-well plate) B PROTAC Treatment (Dose-response/Time-course) A->B C Cell Lysis (RIPA Buffer) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection & Analysis (Chemiluminescence & Densitometry) G->H Synthesis_Logic Linker N-(Amino-peg3)-n-bis(peg3-acid) Intermediate E3 Ligand-Linker Intermediate Linker->Intermediate E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Intermediate Amide Coupling (to Linker -NH2) POI_Ligand_1 POI Ligand 1 (with -NH2) Final_PROTAC Trivalent PROTAC POI_Ligand_1->Final_PROTAC Amide Coupling (to Linker -COOH) POI_Ligand_2 POI Ligand 2 (with -NH2) POI_Ligand_2->Final_PROTAC Amide Coupling (to Linker -COOH) Intermediate->Final_PROTAC

References

The Pivotal Role of Polyethylene Glycol (PEG) Linkers in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.[4][5]

This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in PROTAC development. It will delve into their impact on physicochemical properties, ternary complex formation, and overall degradation efficiency, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The Core Function of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[2][4] These characteristics are instrumental in addressing several key challenges in PROTAC design.

1. Enhancing Physicochemical Properties:

A major hurdle in PROTAC development is the often large and lipophilic nature of the resulting molecules, which can lead to poor aqueous solubility and limited cell permeability.[4] PEG linkers effectively counteract this by:

  • Increasing Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with water and enhancing its solubility.[3][4]

  • Modulating Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers allows them to adopt conformations that can shield their polar surface area, facilitating cell entry.[4] This "chameleon-like" effect is a key advantage of flexible linkers.[6]

2. Optimizing Ternary Complex Formation:

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[6][7] The linker's length and flexibility are critical in this process:

  • Dictating Proximity and Orientation: The linker's length directly influences the distance and relative orientation of the POI and E3 ligase within the ternary complex.[7][8] An optimal linker length is crucial for positioning the lysine (B10760008) residues on the POI for efficient ubiquitination by the E2 enzyme associated with the E3 ligase.

  • Minimizing Steric Hindrance: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable complex.[7] Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites are not accessible.[7]

Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Insights

Systematic variation of PEG linker length is a critical optimization strategy in PROTAC design. The optimal length is highly dependent on the specific POI and E3 ligase pair.

Case Study 1: BRD4 Degraders

Bromodomain and extraterminal domain (BET) proteins, particularly BRD4, are well-studied targets for PROTAC-mediated degradation. The following table summarizes data for thalidomide-based PROTACs targeting BRD4, where thalidomide (B1683933) recruits the Cereblon (CRBN) E3 ligase.

PROTAC (Warhead-Linker-E3 Ligand)Linker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
JQ1-PEG2-Thalidomide2 PEG units> 5000< 20H661[9]
JQ1-PEG3-Thalidomide3 PEG units~500~70H661[9]
JQ1-PEG4-Thalidomide4 PEG units< 500> 90H661[9]
JQ1-PEG5-Thalidomide5 PEG unitsOptimal > 95Various[10]
JQ1-PEG6-Thalidomide6 PEG unitsSlightly decreased potency~90Various[10]
  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

As the data indicates, a PEG5 linker appears to be optimal for BRD4 degradation using this particular scaffold, highlighting the sensitive relationship between linker length and efficacy.[10]

Case Study 2: Estrogen Receptor α (ERα) Degraders

A study by Cyrus et al. systematically varied the linker length for PROTACs targeting ERα, a key target in breast cancer, using a von Hippel-Lindau (VHL) E3 ligase ligand.

PROTACLinker Atom Length% ERα DegradationReference
ERα-PROTAC 112~20%[11][12]
ERα-PROTAC 216~90% [11][12]
ERα-PROTAC 320~70%[11][12]

This study demonstrates that a 16-atom linker was optimal for ERα degradation in this context.[11][12]

Case Study 3: TBK1 and CDK9 Degraders

Studies on TANK-binding kinase 1 (TBK1) and Cyclin-dependent kinase 9 (CDK9) also underscore the importance of linker length optimization. For TBK1, linkers between 12 and 29 atoms showed submicromolar degradation potency, with a 21-atom linker being the most potent (DC₅₀ = 3 nM, Dₘₐₓ = 96%).[9][12]

Experimental Protocols

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13][14]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[13]

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC and the corresponding inactive control for a predetermined time (e.g., 24 hours).[14]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.[13][14]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody conjugated to an enzyme like HRP.[14]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.[14]

Ternary Complex Formation Assay (e.g., Time-Resolved FRET)

This assay confirms the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex.[13]

Methodology:

  • Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag).

  • Antibody Labeling: Use fluorescently labeled antibodies that specifically recognize the tags on the proteins (e.g., anti-His-Europium and anti-GST-Allophycocyanin).

  • Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the two proteins, signifying ternary complex formation.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.

Visualizing Key Processes

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Target_Selection Target (POI) Selection Ligand_Selection POI & E3 Ligand Selection Target_Selection->Ligand_Selection Linker_Design Linker (PEG) Design & Library Synthesis Ligand_Selection->Linker_Design Binding_Assays Binary Binding Assays (PROTAC to POI & E3) Linker_Design->Binding_Assays Ternary_Complex_Assay Ternary Complex Formation Assay Binding_Assays->Ternary_Complex_Assay Degradation_Assay Cellular Degradation Assay (e.g., Western Blot) Ternary_Complex_Assay->Degradation_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Degradation_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Linker_Design Iterative Refinement

References

An In-depth Technical Guide to N-(Amino-peg3)-n-bis(peg3-acid) for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Linkers in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] By forming a ternary complex, the PROTAC brings the POI into proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, flexibility, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[1][4] Polyethylene glycol (PEG) chains are frequently used as linkers due to their hydrophilicity, which can enhance solubility and improve pharmacokinetic profiles.[1] This guide focuses on a specific, advanced linker building block: N-(Amino-peg3)-n-bis(peg3-acid) .

N-(Amino-peg3)-n-bis(peg3-acid): A Trifunctional Linker Core

N-(Amino-peg3)-n-bis(peg3-acid) is a branched, PEG-based molecule designed for advanced PROTAC synthesis. Its structure provides three points of attachment, opening possibilities beyond simple bifunctional degraders.

Chemical Properties:

  • CAS Number: 2055042-59-4

  • Molecular Formula: C₂₆H₅₂N₂O₁₃

  • Molecular Weight: 600.70 g/mol

  • Structure: It features a central nitrogen atom from which three PEG3 arms extend. One arm terminates in a primary amine (-NH₂), and the other two terminate in carboxylic acids (-COOH).

This trifunctional, "Y-shaped" architecture is particularly suited for the development of next-generation degraders, such as trivalent PROTACs. While public domain literature explicitly detailing the use of this exact molecule is limited, its structure is analogous to branched linkers used in pioneering research on trivalent degraders.[5] These molecules can feature a bivalent inhibitor for the target protein and one E3 ligase ligand, enhancing degradation efficacy through increased avidity and cooperativity.[5][6] The amine and dual-acid functional groups of N-(Amino-peg3)-n-bis(peg3-acid) provide the necessary orthogonal chemistry to conjugate these multiple ligands.[7]

Signaling Pathway and Synthetic Strategy

The fundamental mechanism of action for a PROTAC developed with this linker remains the hijacking of the ubiquitin-proteasome system. The branched linker serves to optimally orient the target and E3 ligase to facilitate the crucial ubiquitin transfer step.

PROTAC_Mechanism PROTAC PROTAC (with Branched Linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Cycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary E1/E2 Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

The synthesis of a PROTAC using this trifunctional linker involves a sequential conjugation strategy. For instance, the two carboxylic acid moieties can be coupled to a bivalent POI ligand, followed by the conjugation of the amine group to an E3 ligase ligand, or vice versa, leveraging standard amide bond formation chemistries.

Quantitative Performance Data (Representative)

As specific degradation data for a PROTAC using N-(Amino-peg3)-n-bis(peg3-acid) is not publicly available, we present representative data from a study on SIM1 , a potent trivalent PROTAC that employs a branched linker to degrade Bromo- and Extra-Terminal domain (BET) proteins.[5] This data illustrates the high efficacy achievable with such advanced molecular architectures. The half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ) are key metrics for evaluating PROTAC performance.[8]

Target ProteinCell LineRepresentative DegraderDC₅₀ (nM)Dₘₐₓ (%)
BRD2HEK293SIM1 (Trivalent PROTAC)0.7>95%
BRD3HEK293SIM1 (Trivalent PROTAC)2.6>95%
BRD4HEK293SIM1 (Trivalent PROTAC)9.5>95%
Data is representative from a study on the trivalent degrader SIM1, which utilizes a branched linker architecture.[5]

Key Experimental Methodologies

Verifying the mechanism of action and quantifying the efficacy of a novel PROTAC requires a series of well-defined experiments. Below are detailed protocols for two fundamental assays.

Quantification of Protein Degradation by Western Blot

This assay is the gold standard for directly measuring the reduction in target protein levels following PROTAC treatment.[9]

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF Membrane) C->D E 5. Immunoblotting (Primary & Secondary Ab) D->E F 6. Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry for DC50/Dmax) F->G

Generalized workflow for Western Blot analysis.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software to determine the percentage of remaining protein relative to the vehicle control and calculate DC₅₀ and Dₘₐₓ values.[8]

Verification of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

Co-IP is a crucial assay to provide evidence that the PROTAC facilitates the formation of the POI-PROTAC-E3 ligase ternary complex.[10][11]

CoIP_Workflow A 1. Cell Treatment & Lysis (Non-denaturing) B 2. Immunoprecipitation (e.g., anti-E3 Ligase Ab + Protein A/G beads) A->B C 3. Washing (Remove non-specific binders) B->C D 4. Elution (Release captured complex) C->D E 5. Western Blot Analysis (Probe for POI and E3 Ligase) D->E

Workflow for Co-Immunoprecipitation analysis.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at an effective concentration and a vehicle control. Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer to preserve protein-protein interactions.[10]

  • Lysate Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with Protein A/G agarose/magnetic beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation (IP):

    • Collect the pre-cleared lysate and add a primary antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI. As a negative control, use an equivalent amount of isotype control IgG.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in 1X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute and denature the captured proteins.

  • Western Blot Analysis: Load the eluted samples and an input control (a small fraction of the initial lysate) onto an SDS-PAGE gel. Perform Western blotting as described above, probing separate membranes for the POI and the E3 ligase to confirm their co-precipitation.[10][11]

Conclusion

N-(Amino-peg3)-n-bis(peg3-acid) represents a sophisticated chemical tool for the synthesis of advanced protein degraders. Its branched, trifunctional structure enables the construction of multivalent PROTACs, a promising strategy to enhance degradation potency, selectivity, and efficacy.[5][6] While further research is needed to fully characterize PROTACs built with this specific linker, the principles of their design, mechanism, and evaluation are well-established. The experimental protocols provided herein offer a robust framework for researchers and drug developers to assess the performance of novel degraders and advance the field of targeted protein degradation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bifunctional and Trifunctional PEG Linkers in Drug Discovery

This technical guide provides a comprehensive overview of bifunctional and trifunctional polyethylene (B3416737) glycol (PEG) linkers in drug discovery. It covers their core concepts, applications in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and the impact of their physicochemical properties on drug efficacy and pharmacokinetics. This guide also includes detailed experimental protocols and quantitative data to aid researchers in the practical application of these critical components in drug development.

Introduction to PEG Linkers in Drug Discovery

Polyethylene glycol (PEG) is a polymer that is widely used in medicine and biotechnology due to its biocompatibility, water solubility, and low immunogenicity.[1][2] In drug discovery, PEG chains are often used as linkers to connect a therapeutic agent to a targeting moiety, such as an antibody, or to another small molecule. This process, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug.[3]

Key advantages of using PEG linkers include:

  • Improved Solubility: PEG linkers can increase the aqueous solubility of hydrophobic drugs, which can otherwise be challenging to formulate and administer.[1]

  • Enhanced Stability: By sterically hindering the approach of proteolytic enzymes, PEG linkers can protect protein and peptide drugs from degradation.[1]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the drug or targeting molecule, reducing the likelihood of an immune response.[1]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce its renal clearance and prolong its circulation half-life.[3][4]

Bifunctional PEG Linkers

Bifunctional PEG linkers possess two reactive functional groups, allowing for the covalent linkage of two different molecules. These linkers can be classified as either homobifunctional or heterobifunctional, depending on whether the terminal functional groups are the same or different.[3][5]

  • Homobifunctional PEG Linkers: These have identical reactive groups at each end and are typically used for crosslinking similar molecules or for polymerization.

  • Heterobifunctional PEG Linkers: These have different reactive groups at each end, enabling the sequential and specific conjugation of two distinct molecules.[5] This is particularly useful in the development of targeted therapies like ADCs and PROTACs.[6]

Applications of Bifunctional PEG Linkers

ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker plays a crucial role in the stability and efficacy of an ADC. Bifunctional PEG linkers are often incorporated into ADC design to improve their therapeutic index.[5] The inclusion of a PEG spacer can enhance the solubility of the ADC, especially when a hydrophobic payload is used, and can allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[4]

The length of the PEG linker can also impact the ADC's properties. Longer PEG chains have been shown to lead to improved plasma exposure and tumor uptake.[7]

Quantitative Data on Bifunctional PEG Linkers in ADCs

The following table summarizes the impact of PEG linker length on the in vitro cytotoxicity and in vivo efficacy of affibody-based drug conjugates.

ConjugatePEG Linker MWHalf-life Extension (fold)In Vitro Cytotoxicity Reduction (fold)
ZHER2-SMCC-MMAE (HM)None11
ZHER2-PEG4K-MMAE (HP4KM)4 kDa2.54.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDa11.222

Data sourced from a study on affibody-based drug conjugates.[8]

The following table illustrates the effect of PEG chain length on the pharmacokinetics and efficacy of ADCs in tumor-bearing mice.

Number of PEG UnitsTumor ExposureReduction in Tumor Weight
0 (non-PEGylated)Baseline11%
2Similar to 4 PEG units35-45%
4Similar to 2 PEG units35-45%
8Significantly higher than 2/4 PEG units75-85%
12Similar to 8/24 PEG units75-85%
24Similar to 8/12 PEG units75-85%

Data from a study on ADCs with side-chain PEGylated drug-linkers.[7]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[9][10] The PROTAC consists of a ligand for the protein of interest (POI) and a ligand for an E3 ligase, connected by a linker. The linker is a critical component of a PROTAC, as its length and flexibility can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6][11]

PEG linkers are commonly used in PROTAC design due to their ability to provide the necessary spacing and flexibility for optimal ternary complex formation.[6][12]

Quantitative Data on Bifunctional PEG Linkers in PROTACs

The following table shows the effect of the number of PEG units in the linker on the anti-proliferative activity of BCR-ABL targeting PROTACs in K562 cells.

PROTACNumber of PEG UnitsIC50 (nM)
Arg-PEG1-Dasa10.3595
Arg-PEG2-Dasa20.4321
Arg-PEG3-Dasa30.5304
Arg-PEG4-Dasa40.4876

Data from a study on single amino acid-based PROTACs.[13]

Experimental Protocols

This protocol describes the conjugation of a drug-linker to an antibody via cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Bifunctional PEG linker with a maleimide (B117702) group

  • DMSO

  • 30 kDa MWCO centrifugal filters

  • PBS, pH 7.4, with 1 mM EDTA

  • Potassium phosphate (B84403) buffer, 100 mM, pH 7.4

Procedure:

  • Antibody Reduction:

    • To a solution of the antibody (~10 mg/mL) in PBS with 1 mM EDTA, add 12 equivalents of TCEP.

    • Incubate at room temperature, monitoring the reduction of interchain disulfide bonds by reverse-phase chromatography. Add more TCEP if necessary.

    • Once reduction is complete, purify the reduced antibody by buffer exchange into PBS with 1 mM EDTA and 100 mM potassium phosphate, pH 7.4, using a 30 kDa MWCO centrifugal filter.[14][15]

  • Conjugation:

    • Dissolve the maleimide-functionalized PEG-drug linker in DMSO to a stock concentration of 10 mM.

    • Add 10 molar equivalents of the drug-linker solution to the reduced antibody.

    • Vortex the mixture and incubate at room temperature for 15-30 minutes.[14][15]

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using size exclusion chromatography (SEC) or dialysis.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry.[16][17]

This protocol outlines a general two-step synthesis of a PROTAC.

Materials:

  • Amine-functionalized POI ligand

  • Hydroxy-PEG-acid linker

  • Amine-functionalized E3 ligase ligand

  • Carbodiimide (B86325) activator (e.g., EDC)

  • Activating agent (e.g., NHS)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Purification system (e.g., reverse-phase HPLC)

  • Characterization instruments (e.g., LC-MS, NMR)

Procedure:

  • Synthesis of POI-Linker Intermediate:

    • Activate the carboxylic acid group of the hydroxy-PEG-acid linker using a carbodiimide activator and an activating agent in an anhydrous organic solvent.

    • Add the amine-functionalized POI ligand to the activated linker solution and stir at room temperature until the reaction is complete.

    • Purify the POI-linker intermediate using reverse-phase HPLC.

  • Synthesis of the Final PROTAC:

    • Activate the terminal hydroxyl group of the POI-linker intermediate (e.g., by converting it to a mesylate).

    • Couple the activated POI-linker intermediate with the amine-containing E3 ligase ligand.

    • Purify the final PROTAC using reverse-phase HPLC.

    • Confirm the structure and purity of the PROTAC by LC-MS and NMR.[9]

Visualization of Workflows and Mechanisms

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 3. Payload Release Microtubules Microtubules Payload->Microtubules 4. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 5. Cell Death

Caption: Mechanism of action of an ADC delivering a microtubule-disrupting payload.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (e.g., BRD4) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination 1. Proximity-induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 2. Targeting for Degradation Degradation Protein Degradation Proteasome->Degradation 3. Degradation

Caption: Mechanism of action of a PROTAC inducing the degradation of a target protein.

Trifunctional PEG Linkers

Trifunctional linkers possess three reactive sites, enabling the conjugation of three different molecules or the creation of more complex molecular architectures.[18][19] In the context of PEG linkers, a trifunctional PEG can have two different functional groups at one end and a third functional group at the other end.[18] This allows for the attachment of multiple payloads to a single targeting moiety or the incorporation of a targeting ligand, a therapeutic agent, and an imaging agent into a single construct.[20][21]

Applications of Trifunctional PEG Linkers

A significant application of trifunctional linkers is in the development of dual-drug ADCs, where two different payloads with distinct mechanisms of action are attached to the same antibody.[20] This approach has the potential to overcome drug resistance and achieve synergistic anti-tumor effects.[20] A trifunctional linker can be designed with orthogonal reactive groups that allow for the sequential and specific attachment of the two different drugs.[21]

Trifunctional linkers are also valuable tools for a variety of other bioconjugation applications, such as:

  • Targeted Imaging and Therapy (Theranostics): A trifunctional linker can be used to attach a targeting molecule, a therapeutic agent, and an imaging agent to create a single molecule for both diagnosis and treatment.

  • Multivalent Targeting: By attaching multiple targeting ligands to a central scaffold using trifunctional linkers, it is possible to increase the avidity of the construct for its target.

Visualization of Trifunctional Linker Concept

Trifunctional_Linker_Concept Antibody Antibody TrifunctionalLinker Trifunctional PEG Linker Antibody->TrifunctionalLinker Conjugation Payload1 Payload 1 (e.g., MMAE) TrifunctionalLinker->Payload1 Orthogonal Conjugation 1 Payload2 Payload 2 (e.g., PBD) TrifunctionalLinker->Payload2 Orthogonal Conjugation 2

Caption: Conceptual diagram of a dual-drug ADC using a trifunctional linker.

Conclusion and Future Outlook

Bifunctional and trifunctional PEG linkers are indispensable tools in modern drug discovery, enabling the development of sophisticated therapeutic modalities like ADCs and PROTACs. The ability to tune the properties of these linkers, such as their length and the nature of their functional groups, provides a powerful means to optimize the efficacy, safety, and pharmacokinetic profiles of novel drugs. As our understanding of the complex interplay between linker chemistry and biological activity continues to grow, we can expect to see the development of even more innovative and effective therapies that leverage the unique advantages of PEG linkers. Future research will likely focus on the development of novel linker technologies, including cleavable linkers that respond to specific stimuli in the tumor microenvironment and multi-functional linkers that allow for the creation of even more complex and targeted therapeutic constructs.

References

N-(Amino-peg3)-n-bis(peg3-acid) molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical specifications for the heterotrifunctional, polyethylene (B3416737) glycol (PEG)-based linker, N-(Amino-PEG3)-N-bis(PEG3-acid). This molecule is of significant interest in bioconjugation, targeted drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a central tertiary amine, providing a branch point for three distinct PEG arms: one terminating in a primary amine and two terminating in carboxylic acids.

This trifunctional nature allows for the sequential or orthogonal conjugation of different molecules. The terminal primary amine is reactive towards activated esters (like NHS esters) and carbonyls, while the two carboxylic acid groups can be activated (e.g., with EDC or HATU) to form stable amide bonds with primary amines on biomolecules.[2][3] The hydrophilic PEG chains enhance the solubility of the resulting conjugate in aqueous media.[3]

Core Physicochemical Properties

The fundamental properties of N-(Amino-PEG3)-N-bis(PEG3-acid) and its common salt form are summarized below. Data is aggregated from multiple chemical suppliers to provide a comprehensive overview.

PropertyValueSource(s)
Chemical Formula C₂₆H₅₂N₂O₁₃[1][2][3][4]
Molecular Weight 600.7 g/mol (as free base)[1][2][3][4]
CAS Number 2055042-59-4[1][3][4]
Purity Typically >96%[3][4]
Common Form HCl Salt[2][3]
Solubility Soluble in Water, DMSO, DMF[3]
Storage Condition Recommended at -20°C[3]

Molecular Architecture and Reactivity

The unique structure of this linker dictates its utility in creating complex molecular constructs. The central nitrogen atom serves as a scaffold for three PEG3 arms, each presenting a distinct functional group for conjugation.

G cluster_main Molecular Structure of N-(Amino-PEG3)-N-bis(PEG3-acid) cluster_arm1 Arm 1 cluster_arm2 Arm 2 cluster_arm3 Arm 3 N Central Nitrogen p1 PEG3 Chain N->p1 p2 PEG3 Chain N->p2 p3 PEG3 Chain N->p3 f1 Terminal Amine (-NH2) p1->f1 Reactive with NHS Esters, Carbonyls f2 Terminal Carboxylic Acid (-COOH) p2->f2 Reactive with Amines (post-activation) f3 Terminal Carboxylic Acid (-COOH) p3->f3 Reactive with Amines (post-activation) G A Step 1: Activate Linker Activate the two -COOH groups on N-(Amino-PEG3)-N-bis(PEG3-acid) using EDC/NHS chemistry. B Step 2: First Conjugation React the activated linker with an amine on Molecule A. A->B Add Molecule A-NH₂ C Step 3: Second Conjugation React the remaining activated acid with an amine on Molecule B. B->C Add Molecule B-NH₂ D Step 4: Purification Purify the dual-conjugated intermediate (e.g., via chromatography). C->D E Step 5: Third Conjugation React the terminal amine of the linker with an activated carboxyl group on Molecule C. D->E Add Activated Molecule C-COOH F Step 6: Final Purification Purify the final tripartite conjugate. E->F

References

Solubility Profile of N-(Amino-peg3)-n-bis(peg3-acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Amino-peg3)-n-bis(peg3-acid), a bifunctional crosslinker pivotal in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic constructs. Understanding the solubility of this reagent is critical for its effective handling, reaction optimization, and the purification of resulting conjugates. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Overview of N-(Amino-peg3)-n-bis(peg3-acid)

N-(Amino-peg3)-n-bis(peg3-acid) is a hydrophilic, PEG-based linker featuring a primary amine and two terminal carboxylic acid groups. The polyethylene (B3416737) glycol (PEG) backbone imparts aqueous solubility, a key feature for its application in biological systems. The terminal functional groups allow for covalent attachment to various molecules. The primary amine can react with activated esters, while the carboxylic acids can be coupled with primary amines using carbodiimide (B86325) chemistry.

Solubility Data

Based on available data from chemical suppliers and related literature, N-(Amino-peg3)-n-bis(peg3-acid) is generally characterized as a water-soluble compound.[1] The presence of the hydrophilic PEG chains and the ionizable amine and carboxylic acid groups contribute to its favorable interaction with aqueous media. Qualitative solubility information is summarized in the table below. It is important to note that specific quantitative solubility data (e.g., in mg/mL or molarity) in various solvents is not extensively published in the public domain. Researchers are encouraged to perform in-house solubility testing for specific application needs.

SolventSolubilitySource
WaterSoluble / Aqueous Soluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
Dimethylformamide (DMF)Soluble[1][2]
Dichloromethane (DCM)Soluble[2][4]

Table 1: Qualitative Solubility of N-(Amino-peg3)-n-bis(peg3-acid) and Structurally Similar Compounds.

The solubility of PEG derivatives is influenced by the nature of their terminal functional groups. Generally, amine and carboxylic acid-terminated PEGs exhibit good solubility in a range of polar solvents.[3]

Experimental Protocols for Solubility Determination

The following are generalized protocols that can be adapted to determine the solubility of N-(Amino-peg3)-n-bis(peg3-acid) in various solvents.

Protocol 1: Visual (Qualitative) Solubility Assessment

This method provides a rapid screening of solubility in a variety of solvents.

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • A selection of solvents (e.g., water, PBS, DMSO, DMF, ethanol, methanol, acetonitrile, dichloromethane)

  • Small glass vials or test tubes

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

Procedure:

  • Weigh out a small, known amount of N-(Amino-peg3)-n-bis(peg3-acid) (e.g., 1-5 mg) and place it into a clean, dry vial.

  • Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background for any undissolved particles. A clear solution indicates solubility at that concentration.

  • If the compound has dissolved, incrementally add more of the compound until a saturated solution (visible solid) is achieved.

  • If the compound has not dissolved, incrementally add more solvent until the solid is fully dissolved.

  • Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent.

Protocol 2: Saturation Shake-Flask Method (Quantitative)

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Chosen solvent(s)

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of N-(Amino-peg3)-n-bis(peg3-acid) to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial and place it in a temperature-controlled shaker.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully collect a sample of the supernatant.

  • Centrifuge the collected supernatant at a high speed to pellet any remaining suspended solids.

  • Accurately dilute a known volume of the clear supernatant with an appropriate solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC with a suitable detector).

  • Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a research compound like N-(Amino-peg3)-n-bis(peg3-acid).

Solubility_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Application & Optimization start Define Solvent Panel (Aqueous & Organic) qual_assess Qualitative Assessment (Visual Method) start->qual_assess record_qual Record Qualitative Results (e.g., Soluble, Insoluble) qual_assess->record_qual select_solvents Select Key Solvents Based on Screening record_qual->select_solvents Proceed if soluble quant_method Choose Quantitative Method (e.g., Shake-Flask) select_solvents->quant_method execute_quant Execute Experiment (Equilibration & Sampling) quant_method->execute_quant analyze Analyze Concentration (e.g., HPLC) execute_quant->analyze calc_sol Calculate Solubility (e.g., mg/mL) analyze->calc_sol formulation Formulation Development (e.g., Buffer Selection, pH) calc_sol->formulation reaction_opt Reaction Condition Optimization calc_sol->reaction_opt final_report Final Solubility Report formulation->final_report reaction_opt->final_report

Caption: A logical workflow for determining the solubility of a research compound.

Conclusion

N-(Amino-peg3)-n-bis(peg3-acid) is a valuable research tool with favorable solubility in aqueous solutions and common polar organic solvents, which is advantageous for its application in bioconjugation. While specific quantitative solubility data is limited, the provided experimental protocols offer a robust framework for researchers to determine the precise solubility in their systems of interest. A systematic approach to solubility assessment, as outlined in the workflow, is crucial for the successful application of this and other PEGylated linkers in drug development and various research endeavors.

References

A Technical Guide to N-(Amino-peg3)-n-bis(peg3-acid) for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into bioconjugation, the selection of an appropriate linker molecule is paramount. N-(Amino-peg3)-n-bis(peg3-acid) is a versatile, non-cleavable linker that offers a unique combination of features for the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use.

Core Properties and Structure

N-(Amino-peg3)-n-bis(peg3-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative. Its structure is centered around a nitrogen atom, from which emanate one short PEG chain terminating in a primary amine (-NH2) and two identical PEG chains each terminating in a carboxylic acid (-COOH). This trifunctional nature allows for the covalent linkage of multiple molecules in a controlled manner.

The PEG components of the linker enhance the solubility and stability of the resulting conjugate, potentially reducing aggregation and immunogenicity.[] The branched structure is particularly advantageous in applications like ADCs, as it allows for the attachment of two payload molecules to a single attachment point on an antibody, thereby increasing the drug-to-antibody ratio (DAR).[2]

Table 1: Physicochemical Properties of N-(Amino-peg3)-n-bis(peg3-acid)

PropertyValue
Molecular Formula C26H52N2O13
Molecular Weight 600.7 g/mol
Purity Typically ≥95%
Solubility Water, DMSO, DMF
Storage -20°C, desiccated

Applications in Bioconjugation

The primary application of N-(Amino-peg3)-n-bis(peg3-acid) is in the development of ADCs. In this context, the linker serves to connect a monoclonal antibody to cytotoxic drug molecules. The branched nature of this linker allows for a higher drug loading, which can lead to enhanced potency of the ADC.[3]

Beyond ADCs, this linker is also suitable for the synthesis of PROTACs, where it can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG spacer can improve the pharmacokinetic properties of the resulting PROTAC molecule.

Experimental Protocols

The use of N-(Amino-peg3)-n-bis(peg3-acid) in bioconjugation typically involves a two-step process. First, one of the functional groups on the linker is reacted with the first biomolecule. Then, the remaining functional groups are used to attach the second (and third) molecule. The following protocols outline the general procedures for these reactions.

Protocol 1: Conjugation of the Amino Group to a Carboxylic Acid on a Biomolecule (e.g., an Antibody)

This protocol describes the activation of carboxyl groups on an antibody using EDC and NHS, followed by reaction with the amine group of the linker.

Materials:

  • Antibody in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the Activation Buffer.

  • Activation of Antibody Carboxyl Groups: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS (or Sulfo-NHS) to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.[4]

  • Linker Conjugation: Dissolve N-(Amino-peg3)-n-bis(peg3-acid) in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM. Add a 10- to 20-fold molar excess of the linker solution to the activated antibody. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and other small molecules.[5]

Protocol 2: Conjugation of the Carboxylic Acid Groups to an Amine on a Payload Molecule

This protocol describes the activation of the carboxylic acid groups on the linker (now attached to the antibody) using EDC and NHS, followed by reaction with an amine-containing payload molecule.

Materials:

  • Antibody-linker conjugate from Protocol 1

  • Amine-containing payload molecule

  • EDC

  • NHS or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., tangential flow filtration, hydrophobic interaction chromatography)

Procedure:

  • Buffer Exchange: Exchange the buffer of the antibody-linker conjugate to the Activation Buffer.

  • Activation of Carboxylic Acids: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS (or Sulfo-NHS) to the antibody-linker conjugate solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Payload Conjugation: Dissolve the amine-containing payload molecule in the Coupling Buffer. Add the payload solution to the activated antibody-linker conjugate. The molar ratio of payload to antibody will determine the final DAR and should be optimized. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.[5]

  • Quenching: Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[5]

  • Purification: Purify the final antibody-drug conjugate to remove excess payload and other impurities.[] This can be achieved using techniques such as tangential flow filtration (TFF) or hydrophobic interaction chromatography (HIC).[][7]

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the key workflows and molecular relationships.

G cluster_activation Step 1: Antibody Activation & Linker Conjugation cluster_payload Step 2: Payload Conjugation cluster_purification Step 3: Purification Antibody Antibody with Carboxyl Groups Activated_Antibody Activated Antibody (NHS Ester) Antibody->Activated_Antibody + EDC/NHS EDC_NHS EDC / NHS Antibody_Linker Antibody-Linker Conjugate Activated_Antibody->Antibody_Linker + Linker (via Amine) Linker N-(Amino-peg3)-n-bis(peg3-acid) Antibody_Linker2 Antibody-Linker Conjugate Activated_Linker Activated Antibody-Linker (NHS Ester on PEG arms) Antibody_Linker2->Activated_Linker + EDC/NHS EDC_NHS2 EDC / NHS ADC Final Antibody-Drug Conjugate Activated_Linker->ADC + Payload Payload Amine-containing Payload (x2) Crude_ADC Crude ADC Mixture Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification Purification Chromatography / TFF

A high-level overview of the ADC synthesis workflow.

G cluster_components Molecular Components of the Final Conjugate Antibody Antibody Targeting Moiety Linker N-(Amino-peg3)-n-bis(peg3-acid) - Branched PEG structure - Connects Antibody and Payloads Antibody->Linker Amide Bond Payload1 Payload 1 e.g., Cytotoxic Drug Linker->Payload1 Amide Bond Payload2 Payload 2 e.g., Cytotoxic Drug Linker->Payload2 Amide Bond

Logical relationship of components in the final bioconjugate.

By understanding the fundamental properties and reaction mechanisms of N-(Amino-peg3)-n-bis(peg3-acid), and by following detailed experimental protocols, researchers can effectively leverage this versatile linker to construct sophisticated bioconjugates for a wide range of applications in drug development and beyond.

References

The Architectural Advantage: A Technical Guide to Branched PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, ternary complex formation, and ultimately, its degradation efficiency. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) has become a popular choice due to its hydrophilicity and tunable length.[1] This technical guide delves into the key features of a significant evolution in linker technology: branched PEG linkers.

From Linear to Branched: A Paradigm Shift in Linker Design

The majority of early PROTACs utilized linear PEG or alkyl chains.[2] While effective, the linear architecture presents certain limitations. The development of branched PEG linkers, particularly in the context of trivalent PROTACs, offers a sophisticated approach to overcoming these challenges and enhancing PROTAC performance.[3][4]

Key Features and Advantages of Branched PEG Linkers:
  • Enhanced Ternary Complex Stability and Cooperativity: Branched linkers can facilitate the formation of a more stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][5] This is achieved through a combination of avidity, where multiple points of contact with the target protein can increase binding affinity, and positive cooperativity, where the binding of one part of the PROTAC enhances the binding of the other.[3][5]

  • Improved Physicochemical Properties: The three-dimensional structure of branched PEGs can lead to a more compact molecular conformation. This can shield the polar surface area of the PROTAC, potentially improving cell permeability despite the increased molecular weight. Furthermore, the inherent hydrophilicity of PEG enhances the aqueous solubility of often lipophilic PROTAC molecules.

  • Increased Degradation Efficacy: The enhanced stability of the ternary complex and improved physicochemical properties often translate to superior degradation potency (lower DC50 values) and efficacy (higher Dmax values).[4] Trivalent PROTACs with branched linkers have been shown to achieve picomolar degradation of target proteins.[4]

  • Sustained Degradation and Prolonged Residence Time: Branched architectures can lead to more sustained protein degradation and a longer intracellular residence time of the PROTAC, contributing to a more durable therapeutic effect.[3][4]

Quantitative Data on PROTACs with PEG Linkers

The following tables summarize quantitative data on the performance of PROTACs with both linear and branched PEG linkers.

Table 1: Impact of Linear PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC 1Thalidomide-O-PEG2-Acid>1000<20
PROTAC 2Thalidomide-O-PEG3-Acid~500~50
PROTAC 3Thalidomide-O-PEG4-Acid~100~80
PROTAC 4Thalidomide-O-PEG5-Acid~20>90
PROTAC 5Thalidomide-O-PEG6-Acid~50>90

Note: This table is a synthesized representation of data from multiple sources and serves as a qualitative guide to the general trend of the effect of linear PEG linker length on BRD4 degradation.

Table 2: Degradation Efficiency of a Trivalent PROTAC with a Branched Linker (SIM1)

Target ProteinDC50 (nM)Dmax (%)
BRD20.05>95
BRD30.2>95
BRD40.8>95

Data for SIM1, a VHL-based trivalent PROTAC targeting BET bromodomains.[4]

Visualizing Key Concepts

The following diagrams illustrate the fundamental principles of PROTAC action and the structural advantages of branched linkers.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

PROTAC-mediated protein degradation pathway.

Comparison of linear and branched linker architectures.

Experimental_Workflow Start PROTAC Synthesis & Characterization Solubility Solubility Assay Start->Solubility Permeability Permeability Assay (Caco-2) Start->Permeability Ternary_Complex Ternary Complex Formation (TR-FRET) Solubility->Ternary_Complex Permeability->Ternary_Complex Degradation Protein Degradation (Western Blot) Ternary_Complex->Degradation Data_Analysis Data Analysis (DC50/Dmax) Degradation->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTACs with branched PEG linkers.

Synthesis of a Branched PEG Linker Core

A general approach to synthesizing a trifunctional PEG linker involves the reductive coupling of a primary azide (B81097) to a bifunctional PEG-azide precursor. This creates a symmetrical dialkylamine with two functional end groups and a central nitrogen atom that serves as the branch point. These trifunctional linkers can then be used in subsequent coupling reactions to create more complex branched structures.

Kinetic Solubility Assay

This protocol provides a method for determining the kinetic solubility of a PROTAC in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of ≤1%.

  • Equilibration and Measurement: Shake the plate at room temperature for 1-2 hours. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

  • Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a validated analytical method such as LC-MS/MS.

Caco-2 Permeability Assay

This assay evaluates the permeability of a PROTAC across a Caco-2 cell monolayer, a model of the intestinal epithelium.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value in both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess active transport.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a solution-based format.

  • Reagents: Use purified, tagged versions of the POI (e.g., His-tag) and the E3 ligase (e.g., GST-tag). Utilize fluorescently labeled antibodies that specifically recognize these tags (e.g., terbium-labeled anti-His and d2-labeled anti-GST).

  • Assay Setup: In a microplate, combine the purified POI, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the two proteins, signifying ternary complex formation.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (TC50).

Western Blot for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a desired time course. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with a secondary antibody conjugated to HRP and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining at each PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

Branched PEG linkers represent a significant advancement in PROTAC design, offering a powerful strategy to enhance ternary complex formation, improve physicochemical properties, and ultimately boost degradation efficacy. The ability to create trivalent and other multi-valent PROTACs opens up new avenues for targeting challenging proteins and developing more potent and selective therapeutics. A thorough understanding of the principles of branched linker design, coupled with rigorous experimental evaluation using the protocols outlined in this guide, will be crucial for unlocking the full potential of this exciting technology.

References

An In-depth Technical Guide to the Safety and Handling of N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for N-(Amino-peg3)-n-bis(peg3-acid), a branched polyethylene (B3416737) glycol (PEG) derivative utilized in bioconjugation, drug delivery, and as a PROTAC linker. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of this specialized reagent.

Compound Identification and Properties

N-(Amino-peg3)-n-bis(peg3-acid), often supplied as its hydrochloride salt, is a hydrophilic molecule with a terminal primary amine and two terminal carboxylic acid groups. This trifunctional nature allows for versatile conjugation strategies.

Table 1: Physicochemical Properties of N-(Amino-peg3)-n-bis(peg3-acid) HCl salt

PropertyValueSource
CAS Number 2055042-59-4[1][2]
Molecular Formula C26H52N2O13[1][2]
Molecular Weight 600.7 g/mol [1][2]
Purity Typically >96%[3]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in Water, DMSO, DMF[2]

Hazard Identification and Classification

According to the available Safety Data Sheet (SDS) for N-(Amino-peg3)-n-bis(peg3-acid) HCl salt, the substance is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with all laboratory chemicals, it should be handled with care, assuming it may be potentially hazardous.

Table 2: GHS Classification for N-(Amino-peg3)-n-bis(peg3-acid) HCl salt

Hazard ClassClassificationSource
GHS Classification Not classified as a hazard[1]

It is important to note that while the core compound is not classified as hazardous, related PEG compounds with different terminal groups may have different hazard profiles. For instance, Poly(ethylene glycol) bis(3-aminopropyl) terminated is classified as a skin and eye irritant. Therefore, it is crucial to always refer to the specific SDS for the compound in use.

Toxicological Profile

A safety assessment of various PEG compounds for cosmetic use concluded that they have little to no ocular or dermal irritation potential and exhibit extremely low acute and chronic toxicities.[5] For example, the acute oral LD50 of PEG-12 Laurate in mice was found to be greater than 25 g/kg, indicating very low acute toxicity.[7][8] While this data is for a different PEG derivative, it provides context for the generally low toxicity of this class of compounds.

Safe Handling and Personal Protective Equipment (PPE)

Even in the absence of a formal hazard classification, prudent laboratory practices should always be followed.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling N-(Amino-peg3)-n-bis(peg3-acid):

  • Eye Protection: Safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1][9]

  • Skin and Body Protection: A laboratory coat or other suitable protective clothing.[1]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator or dust mask is recommended.[1]

Figure 1: Recommended PPE for handling N-(Amino-peg3)-n-bis(peg3-acid).

Hygiene Measures
  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash contaminated clothing before reuse.[1]

First Aid Measures

In case of exposure, follow these first aid procedures as outlined in the Safety Data Sheet[1]:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. If irritation persists, seek medical attention.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.

  • Inhalation: Remove the person to fresh air. If symptoms persist, seek medical attention.

  • Ingestion: If swallowed, seek medical attention.

First_Aid_Procedures cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Event eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush with water for 15 mins eye_contact->flush_eyes wash_skin Wash with soap and water for 15 mins skin_contact->wash_skin fresh_air Move to fresh air inhalation->fresh_air seek_medical Seek Medical Attention ingestion->seek_medical flush_eyes->seek_medical If irritation persists wash_skin->seek_medical If irritation persists fresh_air->seek_medical If symptoms persist

Figure 2: First aid response to exposure incidents.

Storage and Stability

Proper storage is essential to maintain the quality and stability of N-(Amino-peg3)-n-bis(peg3-acid).

Table 3: Storage and Stability Information

ParameterRecommendationSource
Storage Temperature -20°C[2]
Storage Conditions Store in a tightly closed vessel in a dry and well-ventilated place.[1]
Incompatible Materials Oxidizing agents.[1]
Hazardous Decomposition Products No data available.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Wear the appropriate personal protective equipment (PPE) as described in Section 4.2.

  • Containment and Cleaning: Mix the spilled material with sand or another inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.

  • Environmental Precautions: Prevent the material from entering drains or watercourses.[1]

Disposal Considerations

Dispose of N-(Amino-peg3)-n-bis(peg3-acid) and its container as special waste. This should be done by a licensed disposal company in accordance with local, regional, and national regulations.[1]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of N-(Amino-peg3)-n-bis(peg3-acid) are not publicly available. The safety information presented in this guide is based on the provided Safety Data Sheet and literature on the general safety of PEG compounds. Researchers should perform their own risk assessments based on their specific experimental conditions.

Conclusion

N-(Amino-peg3)-n-bis(peg3-acid) is not classified as a hazardous material, and the broader class of PEG compounds is known for its low toxicity and biocompatibility. However, adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment, is essential when handling this compound. Proper storage at -20°C in a dry environment will ensure its stability. In the event of exposure or a spill, the procedures outlined in this guide should be followed promptly. Researchers are advised to always consult the most recent Safety Data Sheet provided by the supplier before use.

References

An In-Depth Technical Guide to N-(Amino-peg3)-n-bis(peg3-acid) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the procurement, application, and methodologies related to N-(Amino-peg3)-n-bis(peg3-acid), a versatile heterotrifunctional linker crucial for the synthesis of advanced bioconjugates. Designed for researchers, scientists, and drug development professionals, this document outlines its role in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), offering detailed experimental protocols and conceptual frameworks.

Supplier and Pricing Information

N-(Amino-peg3)-n-bis(peg3-acid) and its hydrochloride salt are available from several chemical suppliers. The primary CAS number for this compound is 2055042-59-4. Pricing varies by supplier and quantity. Below is a summary of publicly available information.

SupplierProduct NameCatalog No.PurityQuantityPrice (USD)
BroadPharm N-(Amino-PEG3)-N-bis(PEG3-acid) HCl saltBP-2326397%100 mg$300.00
250 mg$520.00
500 mg$785.00
1 g$1190.00
Precise PEG N-(Amino-PEG3)-N-bis(PEG3-acid)AG-7013Q4>96%100 mg$232.50
MedKoo Biosciences UUN 42594 (N-(Amino-PEG3)-N-bis(PEG3-acid) HCl salt)571886>97%100 mg$650.00
250 mg$1,050.00
500 mg$1,500.00
eMolecules (via Broadpharm) N-(Amino-PEG3)-N-bis(PEG3-acid) HCl salt50-220-331797%500 mg$1,627.03
MedChemExpress N-(Amino-PEG3)-N-bis(PEG3-acid)HY-140245>98%10 mg$100.00
50 mg$300.00
100 mg$480.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Core Applications in Drug Development

N-(Amino-peg3)-n-bis(peg3-acid) is a valuable tool in bioconjugation due to its distinct reactive functionalities: a primary amine and two carboxylic acid groups. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates.[1] Its primary applications are in the synthesis of PROTACs and ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[2] N-(Amino-peg3)-n-bis(peg3-acid) can serve as a branched linker to connect a ligand for the protein of interest (POI) and two ligands for an E3 ligase, or vice versa. The amine group can be coupled to a carboxylic acid-functionalized ligand, while the two carboxylic acid groups can be reacted with amine-functionalized ligands.

Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. In this context, the linker can be used to attach two drug molecules to the antibody. The primary amine of the linker can be conjugated to the antibody, and the two carboxylic acid groups can be coupled to the cytotoxic payload.

Experimental Protocols

The following are detailed, plausible methodologies for the use of N-(Amino-peg3)-n-bis(peg3-acid) in PROTAC and ADC synthesis. These protocols are based on standard bioconjugation techniques for similar linkers and should be optimized for specific molecules.

PROTAC Synthesis Workflow

This protocol describes a stepwise approach for synthesizing a PROTAC where the central amine of the linker is first coupled to a POI ligand, followed by the conjugation of an E3 ligase ligand to the two carboxylic acid termini.

Step 1: Coupling of POI Ligand to the Central Amine of the Linker

  • Activation of POI Ligand Carboxylic Acid:

    • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation with Linker:

    • In a separate flask, dissolve N-(Amino-peg3)-n-bis(peg3-acid) (1.1 eq) in anhydrous DMF.

    • Add the linker solution to the activated POI ligand solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting POI-linker conjugate by column chromatography on silica (B1680970) gel.

Step 2: Coupling of E3 Ligase Ligand to the Carboxylic Acid Termini

  • Activation of POI-Linker Carboxylic Acids:

    • Dissolve the POI-linker conjugate (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (2.4 eq) and DIPEA (4.0 eq) and stir for 15 minutes at room temperature.

  • Conjugation with E3 Ligase Ligand:

    • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (2.2 eq) in anhydrous DMF.

    • Add the E3 ligase ligand solution to the activated POI-linker solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the final PROTAC product by preparative reverse-phase HPLC.

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: POI Ligand Conjugation cluster_step2 Step 2: E3 Ligase Ligand Conjugation POI_COOH POI-COOH HATU_DIPEA1 HATU, DIPEA in DMF Activated_POI Activated POI POI_COOH->Activated_POI Activation Linker H₂N-(PEG₃)-N-(PEG₃-COOH)₂ POI_Linker POI-Linker-(COOH)₂ Linker->POI_Linker Coupling Activated_POI->POI_Linker E3_NH2 E3-NH₂ HATU_DIPEA2 HATU, DIPEA in DMF Activated_Linker Activated POI-Linker POI_Linker->Activated_Linker Activation Final_PROTAC POI-Linker-(E3)₂ E3_NH2->Final_PROTAC Coupling Activated_Linker->Final_PROTAC

PROTAC Synthesis Workflow
ADC Synthesis Workflow

This protocol outlines the conjugation of the linker to an antibody, followed by the attachment of a cytotoxic payload.

Step 1: Conjugation of Linker to Antibody

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Activation of Linker Carboxylic Acids:

    • Dissolve N-(Amino-peg3)-n-bis(peg3-acid) (10-20 fold molar excess over the antibody) in anhydrous DMSO or DMF.

    • Add EDC (1.2 eq per carboxylic acid) and NHS (1.2 eq per carboxylic acid) to the linker solution.

    • Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography (SEC) using a column pre-equilibrated with PBS, pH 7.4.

Step 2: Conjugation of Cytotoxic Payload

  • Payload Preparation:

    • Dissolve the amine-functionalized cytotoxic payload in DMSO to prepare a stock solution (e.g., 10 mM).

  • Activation of Antibody-Linker Amine:

    • This step is not necessary as the primary amine of the linker is already available for conjugation.

  • Conjugation Reaction:

    • Activate the carboxylic acid on the payload using EDC/NHS chemistry as described in Step 1.1 of the PROTAC synthesis protocol.

    • Add the activated payload solution to the purified antibody-linker conjugate.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification and Characterization:

    • Purify the final ADC from unreacted payload and other small molecules using SEC.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Antibody Conjugation cluster_step2 Step 2: Payload Conjugation Antibody Antibody-NH₂ Antibody_Linker Antibody-Linker-(NH₂) Antibody->Antibody_Linker Coupling Linker_COOH HOOC-(PEG₃)-N(PEG₃-NH₂)-(PEG₃)-COOH EDC_NHS1 EDC, NHS Activated_Linker Activated Linker Linker_COOH->Activated_Linker Activation Activated_Linker->Antibody_Linker Payload_COOH Payload-COOH Final_ADC Antibody-Linker-Payload Antibody_Linker->Final_ADC Coupling EDC_NHS2 EDC, NHS Activated_Payload Activated Payload Payload_COOH->Activated_Payload Activation Activated_Payload->Final_ADC

ADC Synthesis Workflow

Signaling Pathways and Mechanisms of Action

PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin E2 E2 Enzyme E2->Ternary_Complex Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-Mediated Protein Degradation Pathway
ADC Mechanism of Action

ADCs target specific antigens on the surface of cancer cells. Upon binding, the ADC is internalized, typically via endocytosis. Inside the cell, the cytotoxic payload is released from the antibody, leading to cell death.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Cancer_Cell Cancer Cell ADC->Cancer_Cell Binding Endosome Endosome Cancer_Cell->Endosome Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome Trafficking Released_Payload Released Cytotoxic Payload Lysosome->Released_Payload Payload Release Cell_Death Apoptosis / Cell Death Released_Payload->Cell_Death Cytotoxicity

General Mechanism of Action for an ADC

References

A Deep Dive into Heterobifunctional Linkers for Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are heterobifunctional linkers, the critical component of Proteolysis-Targeting Chimeras (PROTACs) that orchestrate the degradation process. This in-depth technical guide provides a comprehensive review of the core principles of heterobifunctional linkers, their impact on PROTAC efficacy, detailed experimental protocols for their characterization, and a summary of key quantitative data to aid in the rational design of next-generation protein degraders.

The Central Role of the Heterobifunctional Linker

PROTACs are chimeric molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the choice of POI and E3 ligase ligands dictates the target specificity, the linker is far from a passive spacer. Its composition, length, and attachment points are critical determinants of a PROTAC's overall success, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties and pharmacokinetics.[2][3]

The primary function of the linker is to span the distance between the POI and the E3 ligase, enabling the formation of a productive ternary complex that facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.[4] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[5]

Mechanism of Action of PROTACs

The signaling pathway initiated by a PROTAC is a hijacking of the cell's natural ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The stability and conformation of this complex are heavily influenced by the linker.[6]

  • Ubiquitination: The E3 ligase, brought into proximity with the POI, facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to surface-accessible lysine (B10760008) residues on the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Recycling: The PROTAC molecule is then released and can engage in another cycle of degradation.[7]

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Ubiquitin Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Binding_Assay 1. Binary Binding Assays (e.g., ITC, FP, SPR) Ternary_Complex_Assay 2. Ternary Complex Formation (e.g., ITC, FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay 3. In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay 4. Cellular Degradation Assay (e.g., Western Blot, Flow Cytometry) Ubiquitination_Assay->Degradation_Assay Phenotypic_Assay 5. Phenotypic Assays (e.g., Cell Viability, Target Engagement) Degradation_Assay->Phenotypic_Assay PROTAC_Design_Logic Rational PROTAC Design Considerations POI_Ligand POI Ligand (Warhead) Ternary_Complex_Formation Ternary Complex Formation & Stability POI_Ligand->Ternary_Complex_Formation Linker Linker (Length, Composition, Rigidity) Linker->Ternary_Complex_Formation Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Linker->Physicochemical_Properties E3_Ligand E3 Ligase Ligand (Anchor) E3_Ligand->Ternary_Complex_Formation Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Formation->Degradation_Efficacy Physicochemical_Properties->Degradation_Efficacy

References

Methodological & Application

Application Notes and Protocols for N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-peg3)-n-bis(peg3-acid) is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This linker possesses a central primary amine and two terminal carboxylic acid functionalities, offering a versatile platform for covalently linking a target protein ligand and an E3 ubiquitin ligase ligand. The hydrophilic PEG chains enhance the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate. This document provides a detailed guide to the application of N-(Amino-peg3)-n-bis(peg3-acid) in the development of PROTACs, including experimental protocols, data presentation, and diagrams of the underlying biological pathway and experimental workflow.

Physicochemical Properties

A summary of the key physicochemical properties of N-(Amino-peg3)-n-bis(peg3-acid) is presented in the table below.

PropertyValue
Molecular Formula C26H52N2O13
Molecular Weight 600.7 g/mol
CAS Number 2055042-59-4
Appearance White to off-white solid or oil
Solubility Soluble in Water, DMSO, DMF
Storage Store at -20°C
Purity Typically >95%
Functional Groups 1 x Primary Amine, 2 x Carboxylic Acids

Application: PROTAC Synthesis

N-(Amino-peg3)-n-bis(peg3-acid) is ideally suited for a modular approach to PROTAC synthesis. The differential reactivity of its amine and carboxylic acid groups allows for a stepwise conjugation of the target protein and E3 ligase ligands. A common strategy involves the initial reaction of the primary amine with an activated carboxylic acid on one of the ligands, followed by the activation of the linker's two carboxylic acids for reaction with an amine-containing second ligand.

General Mechanism of PROTAC Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation Mediates Recycling PROTAC Recycling Degradation->Recycling

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples and should be optimized for specific molecules and experimental conditions.

Protocol 1: Synthesis of a PROTAC using N-(Amino-peg3)-n-bis(peg3-acid)

This protocol describes a two-step synthesis of a hypothetical PROTAC, starting with the conjugation of an E3 ligase ligand to the amine group of the linker, followed by conjugation of a target protein ligand to the carboxylic acid groups.

Step 1: Conjugation of E3 Ligase Ligand to the Linker

This step involves the formation of an amide bond between the primary amine of N-(Amino-peg3)-n-bis(peg3-acid) and a carboxylic acid group on the E3 ligase ligand.

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • E3 Ligase Ligand with a carboxylic acid functionality

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO3, water, and brine

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a clean, dry flask, dissolve the E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve N-(Amino-peg3)-n-bis(peg3-acid) (1.1 eq) in anhydrous DMF.

  • Add the linker solution to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the E3 Ligand-Linker intermediate.

Step 2: Conjugation of Target Protein Ligand to the E3 Ligand-Linker Intermediate

This step involves the formation of amide bonds between the two carboxylic acid groups of the E3 Ligand-Linker intermediate and an amine group on the target protein ligand.

Materials:

  • E3 Ligand-Linker intermediate (from Step 1)

  • Target Protein Ligand with a primary amine functionality

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF or DMSO

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the E3 Ligand-Linker intermediate (1.0 eq), EDC (2.4 eq), and NHS (2.4 eq) in anhydrous DMF or DMSO.

  • Allow the activation reaction to proceed for 30 minutes at room temperature.

  • Dissolve the Target Protein Ligand (2.2 eq) in anhydrous DMF or DMSO.

  • Add the Target Protein Ligand solution to the activated E3 Ligand-Linker intermediate solution.

  • Stir the reaction for 2-4 hours at room temperature. Monitor the progress by LC-MS.

  • Quench the reaction by adding the quenching solution and incubate for 15 minutes.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and evaluation of the hypothetical PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start Materials: - Linker - E3 Ligand - Target Ligand step1 Step 1: Conjugate E3 Ligand to Linker start->step1 purify1 Purification & Characterization step1->purify1 step2 Step 2: Conjugate Target Ligand purify1->step2 purify2 Final Purification & Characterization step2->purify2 final_protac Final PROTAC Molecule purify2->final_protac cell_culture Cell Culture with Target Protein final_protac->cell_culture protac_treatment Treat Cells with PROTAC cell_culture->protac_treatment western_blot Western Blot for Protein Degradation protac_treatment->western_blot dose_response Dose-Response Analysis western_blot->dose_response dc50_dmax Determine DC50 and Dmax dose_response->dc50_dmax

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Data Presentation

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table presents hypothetical data for a series of PROTACs synthesized with different linkers, including N-(Amino-peg3)-n-bis(peg3-acid), to illustrate the impact of the linker on degradation efficiency.

PROTAC IDLinkerTarget LigandE3 LigandSynthesis Yield (%)Purity (%)DC50 (nM)Dmax (%)
PROTAC-1 N-(Amino-peg3)-n-bis(peg3-acid) Ligand ALigand X45>982592
PROTAC-2Alkyl Chain (C8)Ligand ALigand X52>9915075
PROTAC-3PEG4 LinkerLigand ALigand X48>984088
PROTAC-4N-(Amino-peg3)-n-bis(peg3-acid) Ligand BLigand Y42>971595
PROTAC-5Alkyl Chain (C8)Ligand BLigand Y55>9911080
PROTAC-6PEG4 LinkerLigand BLigand Y46>983091

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific ligands and experimental conditions.

Conclusion

N-(Amino-peg3)-n-bis(peg3-acid) is a valuable tool for the construction of complex bioconjugates such as PROTACs. Its trifunctional nature allows for a flexible and modular synthetic approach. The inclusion of PEG chains is intended to confer favorable physicochemical properties to the final molecule. The provided protocols and workflows serve as a starting point for researchers to design and synthesize novel targeted protein degraders. As with any multi-step synthesis, optimization of reaction conditions and purification methods is critical for achieving high-quality final products for biological evaluation.

Application Notes and Protocols for Amide Bond Formation with N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-peg3)-n-bis(peg3-acid) is a hydrophilic, trifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and drug delivery applications.[1][2] Its unique structure, featuring a central primary amine and two terminal carboxylic acid groups, offers a versatile platform for the synthesis of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics.[3][4] The PEG spacers enhance the solubility, biocompatibility, and pharmacokinetic properties of the resulting conjugates.[3][5]

This document provides detailed protocols for forming stable amide bonds using N-(Amino-peg3)-n-bis(peg3-acid), quantitative data tables based on analogous compounds, and visual diagrams of the experimental workflow and a relevant biological pathway.

Key Features

  • Trifunctional Scaffold: Allows for the conjugation of up to three different molecules, enabling the creation of bivalent or branched bioconjugates.

  • Orthogonal Reactivity: The primary amine and carboxylic acid groups can be selectively reacted using standard coupling chemistries.[1]

  • Enhanced Solubility: The hydrophilic PEG chains improve the aqueous solubility of the linker and the final conjugate.[3]

  • Flexible Spacer Arms: The PEG chains provide flexibility, which can be crucial for optimizing the biological activity of complex molecules like PROTACs.[3]

Physicochemical Properties

PropertyValueReference(s)
Chemical Name N-(Amino-peg3)-n-bis(peg3-acid)[1]
CAS Number 2055042-59-4[1]
Molecular Formula C₂₆H₅₂N₂O₁₃[1]
Molecular Weight 600.7 g/mol [1]
Appearance White to off-white solid or oil
Purity >96%[6]
Solubility Soluble in water, DMSO, DMF[1]
Storage Conditions Store at -20°C, protect from light[1]

Experimental Protocols

Amide bond formation with N-(Amino-peg3)-n-bis(peg3-acid) can be achieved through two primary strategies:

  • Activation of the Carboxylic Acid Groups: The two terminal carboxylic acids of the linker are activated to react with a primary amine on a target molecule.

  • Reaction of the Primary Amine Group: The primary amine of the linker reacts with an activated carboxylic acid on a target molecule.

Protocol 1: Amide Bond Formation via Activation of the Linker's Carboxylic Acids

This protocol is suitable for conjugating two amine-containing molecules to the N-(Amino-peg3)-n-bis(peg3-acid) linker.

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Amine-containing molecule(s) of interest

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) for HATU coupling

  • Anhydrous solvents: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction buffers (if applicable, e.g., MES buffer for EDC/NHS chemistry)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve N-(Amino-peg3)-n-bis(peg3-acid) (1 equivalent) in anhydrous DMF.

    • Add EDC (2.2 equivalents) and NHS (2.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.

  • Conjugation to Amine-Containing Molecule:

    • In a separate flask, dissolve the amine-containing molecule (2.0 equivalents) in anhydrous DMF.

    • Slowly add the activated linker solution to the amine-containing molecule solution.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Quenching and Purification:

    • Upon completion, the reaction can be quenched by adding a quenching solution to consume any unreacted NHS esters.[7]

    • Purify the final conjugate using an appropriate method such as preparative reverse-phase HPLC.

Protocol 2: Amide Bond Formation via Reaction of the Linker's Primary Amine

This protocol is suitable for conjugating the linker to a molecule containing a carboxylic acid.

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Carboxylic acid-containing molecule of interest

  • Coupling agents (EDC/NHS or HATU)

  • Base (DIPEA for HATU coupling)

  • Anhydrous solvents (DMF or DCM)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Activation of Carboxylic Acid on Target Molecule:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Conjugation to Linker's Amine:

    • In a separate flask, dissolve N-(Amino-peg3)-n-bis(peg3-acid) (1.2 equivalents) in anhydrous DMF.

    • Add the linker solution to the activated carboxylic acid solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by LC-MS or TLC.

  • Purification:

    • Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Quantitative Data (Representative)

While specific quantitative data for N-(Amino-peg3)-n-bis(peg3-acid) is not extensively published, the following table provides representative reaction parameters based on protocols for structurally similar PEG linkers used in bioconjugation.[8]

ParameterRecommended Starting ConditionsReference(s)
Molar Ratio (Linker:EDC:NHS) 1 : 1.1 : 1.1 (for each carboxyl group)[9]
Molar Ratio (Linker:Amine) 1 : 1.2 (for reaction with the linker's amine)[9]
Reaction Solvent Anhydrous DMF, DMSO, DCM[8]
Reaction Temperature Room Temperature (20-25°C)[8]
Reaction Time 2-12 hours[8][9]
Expected Yield 60-80% (highly dependent on substrates)
Post-Purification Purity >95% (by HPLC)

Visualizations

Experimental Workflow

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Linker N-(Amino-peg3)-n-bis(peg3-acid) Reagents1 EDC / NHS in DMF Linker->Reagents1 Activated_Linker NHS-activated Linker Reagents1->Activated_Linker Reaction Amide Bond Formation (RT, 4-12h) Activated_Linker->Reaction Molecule Amine-containing Molecule(s) Molecule->Reaction Crude_Product Crude Conjugate Reaction->Crude_Product HPLC Preparative HPLC Crude_Product->HPLC Final_Product Purified Bioconjugate HPLC->Final_Product G cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex binds PROTAC PROTAC (with Linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex recruits Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Ubiquitin Ub->Poly_Ub Ub_POI Poly-ubiquitinated POI Poly_Ub->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC recycled Peptides Degraded Peptides Degradation->Peptides

References

Application Note: EDC/NHS Coupling with N-(Amino-peg3)-n-bis(peg3-acid) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bioconjugation via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry is a robust and widely adopted method for covalently linking molecules.[1][2] This "zero-length" crosslinking technique facilitates the formation of stable amide bonds between carboxyl groups and primary amines under mild, aqueous conditions.[1][2] The heterotrifunctional linker, N-(Amino-peg3)-n-bis(peg3-acid), offers unique advantages in this context. Possessing two terminal carboxylic acid groups and one primary amine group on a branched, hydrophilic polyethylene (B3416737) glycol (PEG) backbone, this linker is ideal for creating complex, multivalent bioconjugates.[3][4]

The dual carboxylic acid moieties can be activated by EDC/NHS to react with primary amines on target molecules such as proteins, peptides, or antibodies. This leaves a single, free amine on the PEG linker for subsequent modification, or vice-versa. The PEGylated structure enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, while potentially reducing non-specific binding and immunogenicity.[1][5][6]

Key Applications

The unique trifunctional structure of N-(Amino-peg3)-n-bis(peg3-acid) makes it a versatile tool for advanced drug development and research applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to a single site on an antibody, increasing the drug-to-antibody ratio (DAR) for enhanced therapeutic potency.[7]

  • PROTAC Development: This linker is suitable for synthesizing PROTACs (Proteolysis Targeting Chimeras), which contain ligands for a target protein and an E3 ubiquitin ligase to induce selective protein degradation.[8]

  • Targeted Drug Delivery: Functionalization of targeting ligands (e.g., peptides, aptamers) can create multivalent constructs, leading to enhanced binding affinity and therapeutic efficacy.[7]

  • Surface Modification: The linker can be used for the immobilization of biomolecules onto surfaces for applications in diagnostics, biosensors, and biomaterials.[5][7]

Data Presentation

Physicochemical Properties
PropertyValueReference
Chemical Name N-(Amino-PEG3)-N-bis(PEG3-acid) HCl salt[3]
Molecular Formula C26H52N2O13[3]
Molecular Weight 600.7 g/mol [3]
CAS Number 2055042-59-4[3]
Purity >97%[3]
Solubility Water, DMSO, DMF[3]
Storage -20°C, desiccated[3]
Recommended Reaction Parameters for EDC/NHS Coupling
ParameterRecommendationRationale & Notes
Activation pH 4.5 - 6.0Maximizes the formation of the amine-reactive NHS-ester while minimizing hydrolysis.[2][5][9] Use non-amine, non-carboxylate buffers like MES.[9]
Coupling pH 7.2 - 8.5Ensures the target primary amine is deprotonated and nucleophilic for efficient reaction with the NHS ester.[5][9] Use non-amine buffers like PBS or Borate.[1][10]
EDC Molar Excess 2-10 fold (over carboxyl groups)Drives the initial activation of the carboxyl groups. Higher excess may be required for dilute solutions.[9]
NHS Molar Excess 1.25-2.5 fold (over EDC)Efficiently converts the unstable O-acylisourea intermediate to the more stable NHS ester, improving coupling yields.[9]
Linker Molar Excess 1-20 fold (over target molecule)Drives the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.[2]
Activation Time 15 - 30 minutesSufficient time for NHS-ester formation at room temperature.[1][5]
Coupling Time 2 - 4 hours (up to overnight)Reaction time depends on the reactivity of the amine. Can be performed at room temperature or 4°C.[2][5]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conjugation 1. Inactive EDC/NHS due to hydrolysis. 2. Suboptimal pH for activation or coupling. 3. Presence of primary amines in buffers (e.g., Tris, Glycine). 4. Hydrolysis of NHS-ester intermediate.1. Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture condensation.[1][2] 2. Verify the pH of your Activation and Coupling buffers.[1] 3. Use non-amine buffers like MES, PBS, or Borate.[1][10] 4. Add the amine-containing molecule immediately after the activation step.[1]
Precipitation of Protein 1. High degree of PEGylation leading to insolubility. 2. Significant change in pI after modification. 3. Self-crosslinking of the protein.1. Reduce the molar excess of the activated PEG linker.[2] 2. Adjust the buffer pH to be further away from the theoretical pI of the conjugate.[1] 3. Ensure a two-step process is used. Lower the concentration of EDC or the protein.[1]
Unreacted Linker Present After Purification 1. Incorrect molecular weight cut-off (MWCO) of the dialysis membrane or desalting column. 2. Poor separation in chromatography.1. Use a dialysis membrane or desalting column with a MWCO that effectively separates the conjugate from the free linker.[2] 2. Optimize the size-exclusion or ion-exchange chromatography method.

Visualized Mechanisms and Workflows

EDC_NHS_Coupling_Mechanism cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_coupling Step 2: Amine Coupling (pH 7.2-8.5) Linker_COOH Linker-COOH (Carboxyl Group) Intermediate O-Acylisourea Intermediate (Unstable) Linker_COOH->Intermediate + EDC EDC EDC Intermediate->Linker_COOH Hydrolysis NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHS_Ester + NHS NHS NHS NHS_Ester->Linker_COOH Hydrolysis (competing reaction) Conjugate Linker-CO-NH-Target (Stable Amide Bond) NHS_Ester->Conjugate + Target-NH₂ Target_NH2 Target-NH₂ (Primary Amine) Experimental_Workflow prep Prepare Reagents - Linker in Activation Buffer - EDC/NHS Stocks - Target Molecule in Coupling Buffer activate Activate Linker Carboxyls (15-30 min, RT) Add EDC, then NHS prep->activate couple Couple to Target Molecule (2-4 hr, RT) Add activated linker to target activate->couple quench Quench Reaction (15 min, RT) Add Hydroxylamine, Tris, or Glycine couple->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify characterize Characterize Final Product (e.g., MS, HPLC, SDS-PAGE) purify->characterize Logical_Relationship Target Amine-Containing Target Molecule (e.g., Antibody) Linker N-(Amino-peg3)-n-bis(peg3-acid) (Trifunctional Linker) Target->Linker Amide Bond 1 (via EDC/NHS) Target->Linker Amide Bond 2 (via EDC/NHS) Amine_Handle Free Amine Handle (-NH₂) Linker->Amine_Handle Available for next step Payload1 Further Conjugation or Payload Molecule 1 Payload2 Further Conjugation or Payload Molecule 2 Amine_Handle->Payload1 e.g., Click Chemistry or NHS Ester Reaction Amine_Handle->Payload2 Scenario Dependent

References

Application Notes and Protocols for N-(Amino-peg3)-n-bis(peg3-acid) in the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy. N-(Amino-peg3)-n-bis(peg3-acid) is a branched, hydrophilic polyethylene (B3416737) glycol (PEG) linker designed to enhance the properties of ADCs.

This trifunctional linker possesses a primary amine group and two terminal carboxylic acid groups. This architecture allows for the attachment of the linker to the antibody through the amine functionality, while the two acid groups provide sites for conjugating drug molecules. The branched nature of this PEG linker enables a higher drug-to-antibody ratio (DAR) in a controlled manner, potentially leading to enhanced potency. Furthermore, the hydrophilic PEG chains improve the solubility of the ADC, reduce aggregation, and can prolong its circulation half-life.[1]

Key Features and Applications

The unique structure of N-(Amino-peg3)-n-bis(peg3-acid) offers several advantages in ADC development:

  • Increased Drug-to-Antibody Ratio (DAR): The two carboxylic acid functionalities allow for the conjugation of two drug molecules per linker, enabling the synthesis of ADCs with a potentially higher and more homogeneous DAR.[2]

  • Enhanced Hydrophilicity: The PEG composition of the linker increases the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic payloads. This can mitigate aggregation issues often encountered during ADC manufacturing and storage.[3][4]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic proteins, leading to reduced renal clearance and a longer plasma half-life.[5][6] This can result in improved tumor exposure and therapeutic efficacy.

  • Reduced Immunogenicity: The PEG chains can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.[3]

  • Versatile Conjugation Chemistry: The primary amine can be conjugated to the antibody via available lysine (B10760008) residues (after activation of the linker) or through glutamine residues using enzymatic approaches. The carboxylic acid groups can be activated to react with amine-containing drug molecules.

Data Presentation

The inclusion of branched PEG linkers can significantly impact the physicochemical and biological properties of an ADC. While specific data for N-(Amino-peg3)-n-bis(peg3-acid) is not extensively published, the following tables summarize representative data for ADCs constructed with similar branched and hydrophilic PEG linkers to illustrate the expected effects.

Table 1: Physicochemical Properties of N-(Amino-peg3)-n-bis(peg3-acid) HCl Salt

PropertyValueSource(s)
Molecular FormulaC26H52N2O13[7]
Molecular Weight600.7 g/mol [7]
Purity> 96%[7]
Physical FormSolid or oil
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, protect from light

Table 2: Illustrative Impact of PEG Linker Length on ADC Properties

PEG LinkerChange in HydrophobicityImpact on AggregationIn Vivo EfficacySource(s)
Short Linear PEGModerate DecreaseReducedImproved[8]
Long Linear PEGSignificant DecreaseSignificantly ReducedPotentially Improved[5][9]
Branched PEGSignificant DecreaseSignificantly ReducedPotentially Enhanced[8]

Note: This table provides a qualitative summary based on general findings for PEGylated ADCs and is intended for illustrative purposes.

Table 3: Representative in Vitro Cytotoxicity of a PEGylated ADC

Cell LineADC with Branched PEG Linker (IC50, nM)Non-PEGylated ADC (IC50, nM)Source(s)
HER2-positive (SK-BR-3)0.5 - 51 - 10[10]
HER2-positive (BT-474)1 - 105 - 20[10]
HER2-negative (MCF-7)> 1000> 1000[11]

Note: IC50 values are highly dependent on the antibody, payload, and cell line used. The data presented here are hypothetical examples based on published studies with similar ADCs.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using N-(Amino-peg3)-n-bis(peg3-acid). Optimization of reaction conditions will be necessary for specific antibodies and drug payloads.

Protocol 1: Activation of N-(Amino-peg3)-n-bis(peg3-acid) and Conjugation to a Cytotoxic Drug

This protocol describes the activation of the carboxylic acid groups on the linker and subsequent conjugation to an amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE).

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Amine-containing cytotoxic drug (e.g., MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve N-(Amino-peg3)-n-bis(peg3-acid), DCC (or EDC), and NHS in a 1:2.2:2.4 molar ratio in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the di-NHS ester of the linker.[11]

  • Conjugation to the Drug:

    • In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF.

    • Add DIPEA to the drug solution to act as a base.

    • Slowly add the activated linker-di-NHS ester solution to the drug solution. A molar excess of the drug is typically used to ensure complete reaction with the linker.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the linker-drug conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Conjugation of the Linker-Drug Construct to a Monoclonal Antibody

This protocol describes the conjugation of the amine-terminated linker-drug construct to the lysine residues of a monoclonal antibody.

Materials:

  • Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-terminated linker-drug construct (from Protocol 1)

  • N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or a pre-activated NHS ester of the linker-drug.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 5-10 mg/mL in an amine-free buffer like PBS, pH 7.4.[2]

  • Activation of the Linker-Drug Amine (if not already activated):

    • Dissolve the amine-terminated linker-drug construct, NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMF.[2]

    • Stir the reaction at room temperature for 4-6 hours to generate the NHS ester.[2]

  • Conjugation to the Antibody:

    • Add a 5- to 20-fold molar excess of the NHS-activated linker-drug solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.[2][6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[12][13]

    • Incubate for 15-30 minutes at room temperature.[12][13]

  • Purification of the ADC:

    • Purify the ADC from the unreacted linker-drug and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.[2][14]

    • Concentrate the final ADC product and store it at 4°C or -80°C as appropriate.[2]

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to separate ADC species with different DARs. The average DAR can be calculated by integrating the peak areas of the different species.[11][15]

  • Mass Spectrometry (MS): LC-MS can be used to determine the mass of the intact ADC or its subunits (light and heavy chains after reduction), allowing for the calculation of the DAR.[16][17]

2. Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity and aggregation level of the final ADC product. A shift in the elution profile towards earlier retention times compared to the unconjugated antibody indicates the presence of aggregates.[13]

3. In Vitro Cytotoxicity Assay:

  • Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.[11][13]

  • Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium. Treat the cells with the different concentrations.

  • Incubation: Incubate the plates for 72-96 hours.[13]

  • Cell Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells.

  • Data Analysis: Calculate the IC50 values (the concentration of the drug that inhibits 50% of cell growth) for each condition.[10]

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_drug Linker-Drug Synthesis cluster_adc_synthesis ADC Synthesis Linker N-(Amino-peg3)- -bis(peg3-acid) Activation Activate Carboxylic Acids (EDC/NHS) Linker->Activation Drug Amine-containing Cytotoxic Drug Conjugation1 Conjugate to Drug Drug->Conjugation1 Activation->Conjugation1 LinkerDrug Amine-terminated Linker-Drug Construct Conjugation1->LinkerDrug Activation2 Activate Linker-Drug (DCC/NHS) LinkerDrug->Activation2 Antibody Monoclonal Antibody Conjugation2 Conjugate to Antibody (Lysine residues) Antibody->Conjugation2 Activation2->Conjugation2 Quenching Quench Reaction Conjugation2->Quenching Purification Purify ADC (SEC) Quenching->Purification ADC Final ADC Purification->ADC ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Antigen Tumor-Specific Antigen Endosome Endosome Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload CellDeath Cell Death (Apoptosis) Payload->CellDeath Internalization->Endosome Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS ADC Anti-HER2 ADC ADC->HER2 Binding & Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload Released Payload (e.g., MMAE) Microtubules Microtubule Disruption Payload->Microtubules Microtubules->Proliferation Inhibition Internalized_ADC->Payload Lysosomal Degradation

References

Application Note: Strategies for Ligand Conjugation to N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(Amino-peg3)-n-bis(peg3-acid) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications.[1][2][3][4] Its unique structure, featuring a single primary amine and two terminal carboxylic acid groups, offers precise control over the conjugation of molecules.[1] The PEG spacers enhance the solubility and stability of the resulting conjugate, making it an ideal tool in drug delivery, antibody-drug conjugates (ADCs), and proteomics.[5][6][7] This document provides detailed protocols for attaching ligands to this versatile linker by targeting either its primary amine or its dual carboxylic acid functionalities.

Chemical Strategies for Conjugation

The structure of N-(Amino-peg3)-n-bis(peg3-acid) allows for two primary conjugation strategies:

  • Amine-Reactive Conjugation: This approach targets the single primary amine on the linker. It is ideal for attaching one ligand molecule that has been pre-activated with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This reaction is highly efficient and forms a stable amide bond.[8][9][10]

  • Carboxyl-Reactive Conjugation: This strategy targets the two terminal carboxylic acid groups. It allows for the attachment of up to two ligand molecules containing primary amines. The carboxyl groups are first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable, amine-reactive intermediate.[11][12][13][14] This two-step process minimizes unwanted polymerization.[11]

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation via NHS Ester Chemistry

This protocol describes the conjugation of a ligand activated with an NHS ester to the primary amine of the PEG linker.

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid) HCl salt (MW: 600.7 g/mol )[1]

  • Ligand-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[10]

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5.[8] (Note: Avoid buffers containing primary amines like Tris or glycine).[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Reverse Phase HPLC).[15][]

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.[10]

    • Prepare a 10 mM stock solution of the Ligand-NHS ester in anhydrous DMSO or DMF immediately before use.

    • Dissolve N-(Amino-peg3)-n-bis(peg3-acid) in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the Ligand-NHS ester solution to the PEG linker solution at a molar ratio between 5:1 and 20:1 (Ligand:PEG linker). The optimal ratio should be determined empirically.[8][10]

    • Ensure the volume of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[10]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight on ice, protected from light if the ligand is photosensitive.[9]

  • Quenching:

    • (Optional) Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Ligand-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted ligand and byproducts from the conjugate using an appropriate purification method.[15][] Size exclusion chromatography (gel filtration) is effective for separating the larger conjugate from smaller molecules.[9]

Protocol 2: Carboxyl-Reactive Conjugation via EDC/Sulfo-NHS Chemistry

This protocol details the conjugation of an amine-containing ligand to the carboxylic acid groups of the PEG linker.

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Amine-containing Ligand (Ligand-NH2)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5-6.[11]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[11]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0.[12][14]

  • 2-Mercaptoethanol (optional, for quenching EDC).[12][14]

  • Purification system (e.g., Dialysis, SEC, Ion-Exchange Chromatography).[15][]

Procedure:

  • Activation of PEG Linker:

    • Dissolve N-(Amino-peg3)-n-bis(peg3-acid) in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[11]

    • Add EDC and Sulfo-NHS to the PEG linker solution. A typical molar excess is 2-4 fold for EDC and 5-10 fold for Sulfo-NHS over the number of carboxyl groups.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a stable Sulfo-NHS ester.[11][12]

  • Conjugation Reaction:

    • Add the Amine-containing Ligand to the activated PEG linker solution. The ligand should be dissolved in Coupling Buffer.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer to facilitate the reaction with the primary amine.[14]

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted Sulfo-NHS esters.[14]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the final conjugate from excess reagents and byproducts.[15][] Depending on the conjugate's properties, methods like dialysis, size exclusion chromatography, or ion-exchange chromatography can be employed.[15][][17][18]

Data Presentation

Quantitative analysis is crucial for optimizing and characterizing the conjugation reaction. Key parameters include reaction efficiency, molar ratios, and final yield.[19][20][21]

Table 1: Representative Quantitative Data for Conjugation Strategies

ParameterStrategy 1: Amine-ReactiveStrategy 2: Carboxyl-ReactiveReference
Optimal pH 8.3 - 8.5Activation: 5.0-6.0; Coupling: 7.2-7.5[8][14]
Molar Ratio (Reagent:Linker) Ligand-NHS: 5:1 to 20:1EDC: 4:1 to 8:1; Sulfo-NHS: 10:1 to 20:1[10][12]
Reaction Time 1-2 hours @ RTActivation: 15-30 min; Coupling: 2 hr @ RT[9][12]
Typical Efficiency / Yield > 85%60 - 80% (per site)[19][22]
Primary Purification Method Size Exclusion ChromatographyDialysis / Size Exclusion Chromatography[9][15]

Note: Data are representative and should be optimized for each specific ligand and application.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the two primary conjugation protocols.

Amine_Reactive_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_end Final Steps prep_peg Dissolve PEG Linker in Buffer (pH 8.3) mix Mix PEG Linker and Ligand-NHS Solutions prep_peg->mix prep_ligand Dissolve Ligand-NHS in Anhydrous DMSO prep_ligand->mix incubate Incubate 1-2h @ RT mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify final_product Final Conjugate purify->final_product

Caption: Workflow for Amine-Reactive Conjugation.

Carboxyl_Reactive_Workflow cluster_activation Activation Step (pH 5-6) cluster_coupling Coupling Step (pH 7.2-7.5) cluster_end Final Steps prep_peg Dissolve PEG Linker in MES Buffer add_reagents Add EDC and Sulfo-NHS prep_peg->add_reagents incubate_act Incubate 15-30 min add_reagents->incubate_act add_ligand Add Amine-Ligand & Adjust pH incubate_act->add_ligand incubate_couple Incubate 2h @ RT add_ligand->incubate_couple quench Quench Reaction incubate_couple->quench purify Purify Conjugate (e.g., Dialysis) quench->purify final_product Final Conjugate purify->final_product

Caption: Workflow for Carboxyl-Reactive Conjugation.

References

Application Note: N-(Amino-peg3)-n-bis(peg3-acid) for Developing Novel PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[2][3]

N-(Amino-peg3)-n-bis(peg3-acid) is a novel, PEG-based trivalent linker designed for the synthesis of advanced PROTAC molecules.[4] Its unique branched architecture, featuring a primary amine and two carboxylic acid groups, provides a versatile platform for conjugating to both the POI and E3 ligase ligands. The polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity of the resulting PROTAC, a key factor for improving aqueous solubility, cell permeability, and overall bioavailability.[3][5] This application note provides a comprehensive overview of the strategic application of N-(Amino-peg3)-n-bis(peg3-acid) in PROTAC development, including detailed protocols for synthesis and in vitro evaluation.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for PROTACs synthesized using the N-(Amino-peg3)-n-bis(peg3-acid) linker.

Table 1: Binary and Ternary Complex Binding Affinities

PROTAC ConstructTarget ProteinBinary KD (nM)E3 LigaseBinary KD (nM)Ternary Complex KD (nM)Cooperativity (α)
PROTAC-A1BRD425VHL505>1
PROTAC-A2BTK10CRBN1008>1
  • KD (Dissociation Constant): A measure of binding affinity; lower values indicate stronger binding.

  • Cooperativity (α): A measure of the influence of one binding event on the other within the ternary complex. α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.

Table 2: In Vitro Degradation Parameters

PROTAC ConstructCell LineTarget ProteinDC50 (nM)Dmax (%)
PROTAC-A1HEK293BRD41595
PROTAC-A2RamosBTK898
  • DC50: The concentration of PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing the N-(Amino-peg3)-n-bis(peg3-acid) linker.

PROTAC Synthesis and Purification

This protocol outlines a general two-step procedure for conjugating a POI ligand and an E3 ligase ligand to the N-(Amino-peg3)-n-bis(peg3-acid) linker.

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • POI ligand with a free amine or carboxylic acid group

  • E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) with a free amine or carboxylic acid group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC system

  • LC-MS system

Procedure:

  • Step 1: First Conjugation:

    • Dissolve the E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of N-(Amino-peg3)-n-bis(peg3-acid) (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, purify the mono-conjugated intermediate by reverse-phase HPLC.

  • Step 2: Second Conjugation:

    • Dissolve the purified intermediate from Step 1 (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC product by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by high-resolution LC-MS and NMR.

Ternary Complex Formation Assay (NanoBRET™)

This protocol describes a cell-based assay to measure the formation of the ternary complex.[6]

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-POI fusion protein

  • Plasmid encoding HaloTag®-E3 ligase fusion protein

  • FuGENE® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • PROTAC compound

  • MG132 (proteasome inhibitor)

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids using FuGENE® HD.

  • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with MG132 (or DMSO control) to prevent target degradation.[6]

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Add serial dilutions of the PROTAC compound to the wells.

  • Add Nano-Glo® Live Cell Reagent.

  • Measure luminescence and fluorescence signals using a plate reader equipped for BRET measurements.

  • Calculate the NanoBRET™ ratio to determine ternary complex formation.[6]

Western Blot for Protein Degradation

This is a standard method to quantify the degradation of the target protein.

Materials:

  • Cell line expressing the POI

  • PROTAC compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system.

  • Quantify the band intensities using image analysis software and normalize to the loading control to determine the percentage of degradation.

Mandatory Visualizations

G_PROTAC_Pathway cluster_cell Cellular Environment cluster_complex Ternary Complex Formation PROTAC PROTAC (N-(Amino-peg3)-n-bis(peg3-acid) Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome 26S Proteasome POI->Proteasome Degradation Ternary_Complex POI-PROTAC-E3 Ub Ubiquitin Ternary_Complex->POI Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

G_Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular & Functional Assays A 1. PROTAC Synthesis using N-(Amino-peg3)-n-bis(peg3-acid) B 2. Purification (HPLC) & Characterization (LC-MS, NMR) A->B C 3. Ternary Complex Formation (NanoBRET™, SPR, ITC) B->C D 4. In Vitro Degradation (Western Blot, DC50, Dmax) C->D E 5. Ubiquitination Assays D->E F 6. Cell Viability & Phenotypic Assays E->F G 7. Off-Target Analysis F->G

Caption: Experimental workflow for PROTAC development.

References

Application Notes and Protocols for Bioconjugation with N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental workflow for bioconjugation using N-(Amino-peg3)-n-bis(peg3-acid). This heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker is a versatile tool for creating complex biomolecular constructs, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2]

The unique structure of this linker, featuring one primary amine and two terminal carboxylic acid groups, allows for the sequential or simultaneous conjugation of different molecules. The incorporation of PEG spacers enhances the solubility, stability, and pharmacokinetic profile of the final conjugate, while potentially reducing immunogenicity.[3][4][][6] This guide details the core chemistries, experimental protocols, and analytical techniques required for the successful synthesis, purification, and characterization of bioconjugates using this linker.

Principle of Bioconjugation

N-(Amino-peg3)-n-bis(peg3-acid) possesses two types of reactive functional groups: a primary amine (-NH₂) and two carboxylic acids (-COOH). This allows for two primary conjugation strategies:

  • Amine-reactive conjugation: The primary amine on the linker can react with an activated carboxylic acid (such as an N-hydroxysuccinimide [NHS] ester) on a target molecule to form a stable amide bond.[7][8] This reaction is typically efficient at a pH between 7 and 9.[7]

  • Carboxyl-reactive conjugation: The two carboxylic acid groups on the linker can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form reactive NHS esters. These esters can then efficiently react with primary amines (like the ε-amino group of lysine (B10760008) residues) on a protein or peptide to form stable amide bonds.[9][10]

This dual reactivity is ideal for creating heterobifunctional molecules like PROTACs, which link a target protein ligand to an E3 ubiquitin ligase ligand.[2]

Caption: Reactive sites on the N-(Amino-peg3)-n-bis(peg3-acid) linker.

Experimental Workflow Overview

The general workflow for creating a bioconjugate involves a multi-step process that includes activation, conjugation, quenching, and purification, followed by thorough characterization. This process ensures the creation of a well-defined final product.

experimental_workflow start Select Target Molecule(s) & Linker activation Step 1: Activation Activate -COOH groups (on linker or target) using EDC/NHS start->activation conjugation Step 2: Conjugation React activated molecule with amine-containing partner activation->conjugation quenching Step 3: Quenching Terminate reaction with excess amine (e.g., Tris) conjugation->quenching purification Step 4: Purification Remove unreacted components (e.g., SEC, IEX) quenching->purification characterization Step 5: Characterization Confirm identity and purity (e.g., MS, HPLC, SDS-PAGE) purification->characterization end Final Bioconjugate characterization->end

References

Application Notes and Protocols for N-(Amino-peg3)-n-bis(peg3-acid) in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data for "N-(Amino-peg3)-n-bis(peg3-acid)" is limited in publicly available literature. The following application notes and protocols are based on the well-established functionalities of its constituent components—a branched, heterotrifunctional polyethylene (B3416737) glycol (PEG) linker with a primary amine and two carboxylic acid groups. This structure is highly analogous to other multi-arm and branched PEG linkers used extensively in nanotechnology.[1][2]

Introduction to N-(Amino-peg3)-n-bis(peg3-acid)

N-(Amino-peg3)-n-bis(peg3-acid) is a heterotrifunctional, branched PEG linker. Its unique structure offers a versatile platform for the advanced surface functionalization of nanoparticles. This linker is designed to impart "stealth" characteristics to nanoparticles, enhance their stability in biological fluids, and provide multiple points for covalent attachment of therapeutic agents and targeting ligands.[3][4][5]

Key Structural Features:

  • Branched PEG Core: The multi-arm structure provides a higher density of functional groups compared to linear PEG, which can improve drug-to-antibody ratios in conjugates and enhance nanoparticle stability.[1][6][7]

  • Primary Amine Group (-NH2): A reactive site for conjugation to molecules with activated carboxylic acids (e.g., NHS esters), aldehydes, or other amine-reactive moieties.[8][9]

  • Two Carboxylic Acid Groups (-COOH): These can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on targeting ligands, drugs, or the nanoparticle surface itself.[10]

  • PEG3 Spacers: The short polyethylene glycol chains enhance water solubility, reduce immunogenicity, and minimize non-specific protein binding, thereby prolonging circulation time in vivo.[11][12][13]

A diagram illustrating the molecular structure is provided below.

Caption: Structure of N-(Amino-peg3)-n-bis(peg3-acid).

Applications in Nanotechnology

This branched PEG linker is ideal for developing sophisticated nanoparticle-based systems for drug delivery, diagnostics, and imaging.

  • Stealth Liposomes and Nanoparticles: The hydrophilic PEG chains form a protective layer around nanoparticles, which inhibits protein opsonization and subsequent clearance by the reticuloendothelial system (RES), leading to longer circulation times.[11][12][14]

  • Targeted Drug Delivery: The multiple functional groups allow for the simultaneous attachment of a therapeutic payload and a targeting moiety (e.g., antibody, peptide, or aptamer). This dual functionalization enables the specific delivery of drugs to target cells or tissues, enhancing efficacy and reducing off-target toxicity.[3][7]

  • Antibody-Drug Conjugates (ADCs): Branched PEG linkers are increasingly used in ADCs to achieve a higher drug-to-antibody ratio (DAR) while maintaining solubility and stability.[1][2]

  • Multimodal Imaging Agents: The linker can be used to attach different imaging agents (e.g., a fluorescent dye and an MRI contrast agent) to a single nanoparticle, creating a multimodal probe for comprehensive diagnostics.

The general workflow for creating a targeted drug delivery nanoparticle using this linker is depicted below.

Experimental_Workflow cluster_0 Preparation Phase cluster_1 Conjugation Phase cluster_2 Purification & Characterization cluster_3 Application NP Nanoparticle Core (e.g., PLGA, AuNP) Conjugation1 Conjugate Linker to NP NP->Conjugation1 Linker N-(Amino-peg3)-n-bis(peg3-acid) Activation Activate Linker (EDC/NHS) Linker->Activation Activation->Conjugation1 Conjugation2 Conjugate Drug & Ligand Conjugation1->Conjugation2 Drug Therapeutic Drug Drug->Conjugation2 Ligand Targeting Ligand Ligand->Conjugation2 Purification Purification (Dialysis/Centrifugation) Conjugation2->Purification Characterization Characterization (DLS, Zeta, TEM) Purification->Characterization FinalNP Functionalized Nanoparticle Characterization->FinalNP

Caption: Workflow for nanoparticle functionalization.

Quantitative Data Summary

The functionalization of nanoparticles with PEG linkers systematically alters their physicochemical properties. The following table summarizes expected changes based on data from analogous PEGylated systems.

ParameterUnmodified NanoparticlePEGylated NanoparticleRationale for Change
Hydrodynamic Diameter (nm) 100 ± 5120 - 150The PEG layer adds a hydrated shell, increasing the effective size in solution.[7]
Zeta Potential (mV) -25 to -35-5 to 0The PEG chains shield the surface charge of the core nanoparticle, shifting the zeta potential towards neutral.[7][15]
Drug Loading Capacity (%) VariableGenerally HigherThe branched structure can provide more attachment points or create a matrix that better retains the drug.[16]
Protein Adsorption (Relative %) 100%< 20%The hydrophilic, neutral PEG layer sterically hinders the adsorption of plasma proteins.[11][15]
In Vivo Half-Life (Hours) < 112 - 24Reduced opsonization and RES uptake due to the "stealth" PEG layer leads to significantly longer circulation.[11]

Experimental Protocols

Protocol 1: Functionalization of PLGA Nanoparticles for Targeted Drug Delivery

This protocol describes the covalent attachment of N-(Amino-peg3)-n-bis(peg3-acid) to poly(lactic-co-glycolic acid) (PLGA) nanoparticles, followed by the conjugation of a targeting peptide and a model drug.

Materials:

  • PLGA-COOH nanoparticles (carboxyl-terminated)

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Targeting peptide with a primary amine (e.g., RGD peptide)

  • Amine-functionalized drug (e.g., Doxorubicin)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • PBS Buffer (Phosphate-buffered saline), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of PLGA Nanoparticle Carboxyl Groups:

    • Disperse 10 mg of PLGA-COOH nanoparticles in 5 mL of MES buffer.

    • Add 5 mg of NHS and 10 mg of EDC to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the PLGA surface.

  • Conjugation of Linker to Nanoparticles:

    • Dissolve 5 mg of N-(Amino-peg3)-n-bis(peg3-acid) in 1 mL of MES buffer.

    • Add the linker solution to the activated PLGA nanoparticle suspension. The primary amine of the linker will react with the activated carboxyl groups on the nanoparticle.

    • Allow the reaction to proceed for 4 hours at room temperature with stirring.

  • Purification:

    • Quench the reaction by adding a small amount of Tris buffer.

    • Purify the linker-functionalized nanoparticles by dialysis against deionized water for 48 hours to remove unreacted EDC, NHS, and linker.

  • Activation of Linker's Carboxyl Groups:

    • Re-suspend the purified nanoparticles in 5 mL of MES buffer.

    • Add 5 mg of NHS and 10 mg of EDC to activate the two carboxyl groups on each conjugated linker molecule.

    • Incubate for 30 minutes at room temperature.

  • Conjugation of Targeting Peptide and Drug:

    • Dissolve 2 mg of the targeting peptide and 2 mg of the amine-functionalized drug in 2 mL of PBS buffer (pH 7.4).

    • Add this solution to the activated nanoparticle suspension. The primary amines on the peptide and drug will react with the activated carboxyl groups on the linker.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Final Purification and Storage:

    • Purify the final functionalized nanoparticles by centrifugation (e.g., 14,000 rpm for 30 min) or dialysis to remove unconjugated peptide and drug.[17]

    • Resuspend the pellet in PBS.

    • Characterize the final product for size, zeta potential, and drug loading. Store at 4°C.

A diagram of the signaling pathway for receptor-mediated endocytosis, a common uptake mechanism for such targeted nanoparticles, is below.

Signaling_Pathway NP Targeted Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Clathrin Clathrin-Coated Pit Receptor->Clathrin Internalization Membrane Cell Membrane Endosome Early Endosome Clathrin->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Maturation Release Drug Release Lysosome->Release Target Intracellular Target Release->Target

Caption: Receptor-mediated endocytosis pathway.

References

Application Notes and Protocols for Surface Modification using N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of surfaces to control biological interactions is a cornerstone of modern biomedical research and drug development. N-(Amino-peg3)-n-bis(peg3-acid) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced surface modification. Its unique structure, featuring a primary amine and two terminal carboxylic acid groups, allows for the creation of well-defined, biocompatible, and functionalizable surfaces. The PEG component is renowned for its ability to reduce non-specific protein adsorption and cellular adhesion, thereby minimizing biofouling and improving the in vivo performance of materials.[1][2] This document provides detailed application notes and experimental protocols for the use of N-(Amino-peg3)-n-bis(peg3-acid) in surface modification.

The primary amine serves as an initial anchor point for covalent attachment to surfaces functionalized with amine-reactive groups (e.g., NHS esters). Alternatively, the dual carboxylic acid moieties can be leveraged for attachment to amine-functionalized surfaces. This trifunctional nature offers versatility in designing surfaces with tailored properties for applications ranging from biocompatible coatings for medical implants to functionalized substrates for biosensors and targeted drug delivery systems.

Data Presentation

The following tables summarize representative quantitative data on the effects of surface modification with PEG linkers. While specific data for N-(Amino-peg3)-n-bis(peg3-acid) is not extensively published, the presented data from studies on surfaces modified with similar branched PEG architectures provide expected trends and performance benchmarks.

Table 1: Surface Characterization Before and After PEGylation

ParameterUnmodified Surface (e.g., Silica)PEGylated SurfaceMethod of AnalysisReference
Water Contact Angle (°) 10 - 3040 - 70Goniometry[3][4]
Ellipsometric Thickness (Å) Native Oxide Layer20 - 50Ellipsometry[5]
Surface Roughness (RMS, nm) < 1< 1.5Atomic Force Microscopy (AFM)[4]

Table 2: Protein Adsorption on Unmodified vs. PEGylated Surfaces

ProteinUnmodified Surface Adsorption (ng/cm²)PEGylated Surface Adsorption (ng/cm²)% Reduction in AdsorptionMethod of AnalysisReference
Fibrinogen 250 - 400< 25> 90%Quartz Crystal Microbalance with Dissipation (QCM-D)[2][6]
Lysozyme (B549824) 150 - 250< 15> 90%QCM-D / Ellipsometry[2]
Bovine Serum Albumin (BSA) 200 - 350< 20> 90%QCM-D / X-ray Photoelectron Spectroscopy (XPS)[7][8]

Table 3: Cellular Adhesion on Unmodified vs. PEGylated Surfaces

Cell TypeUnmodified Surface Adhesion (% confluence)PEGylated Surface Adhesion (% confluence)% Reduction in AdhesionMethod of AnalysisReference
Fibroblasts > 90%< 10%> 88%Microscopy[5]
Endothelial Cells > 85%< 15%> 82%Microscopy[4]
Staphylococcus epidermidis HighLowSignificantColony Forming Unit (CFU) Counting

Experimental Protocols

The following protocols provide a framework for the surface modification of a silica-based substrate using N-(Amino-peg3)-n-bis(peg3-acid). These protocols can be adapted for other substrates with appropriate surface chemistry.

Protocol 1: Surface Modification of Silica (B1680970) via Amine Terminus of the Linker

This protocol describes a two-step process: first, the functionalization of a silica surface with an amine-reactive crosslinker, followed by the attachment of N-(Amino-peg3)-n-bis(peg3-acid) via its primary amine.

Materials:

  • Silica substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION: HIGHLY CORROSIVE AND REACTIVE)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • N,N'-Disuccinimidyl carbonate (DSC) or similar homobifunctional NHS ester crosslinker

  • Anhydrous Dimethylformamide (DMF)

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Absolute ethanol

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the silica substrates in piranha solution for 30 minutes to clean and introduce hydroxyl groups.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen.

  • Surface Amination with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned substrates in the APTES solution for 1 hour at room temperature.

    • Rinse the substrates with toluene, followed by ethanol, and finally DI water.

    • Cure the substrates in an oven at 110°C for 30 minutes.

  • Activation of Amine-Functionalized Surface:

    • Prepare a 10 mM solution of DSC in anhydrous DMF.

    • Immerse the aminated substrates in the DSC solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Rinse the substrates with DMF, followed by ethanol, and dry under a stream of nitrogen.

  • Covalent Attachment of N-(Amino-peg3)-n-bis(peg3-acid):

    • Prepare a 5 mM solution of N-(Amino-peg3)-n-bis(peg3-acid) in PBS (pH 7.4).

    • Immerse the activated substrates in the PEG linker solution and incubate for 4 hours at room temperature or overnight at 4°C.

    • Rinse the substrates thoroughly with PBS, followed by DI water.

    • Dry the substrates under a stream of nitrogen. The surface is now modified with terminal carboxylic acid groups ready for further functionalization.

Protocol 2: Surface Modification of Silica via Carboxyl Termini of the Linker

This protocol utilizes EDC/NHS chemistry to couple the carboxylic acid groups of the linker to an amine-functionalized surface.

Materials:

  • Amine-functionalized silica substrates (prepared as in steps 1 and 2 of Protocol 1)

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Wash Buffer (e.g., PBS, pH 7.4)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Preparation of Activated Linker Solution:

    • Dissolve N-(Amino-peg3)-n-bis(peg3-acid) to a concentration of 10 mM in the Activation Buffer.

    • Add EDC and NHS to final concentrations of 20 mM and 10 mM, respectively.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Covalent Attachment to Amine-Functionalized Surface:

    • Immerse the amine-functionalized silica substrates in the activated linker solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • Rinse the substrates thoroughly with Wash Buffer (PBS), followed by DI water.

    • Dry the substrates under a stream of nitrogen. The surface is now modified with the PEG linker.

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow_1 cluster_prep Substrate Preparation cluster_activation Surface Activation cluster_ligation Linker Ligation p1 Silica Substrate p2 Piranha Clean & Hydroxylate p1->p2 p3 APTES Functionalization p2->p3 a1 DSC Activation p3->a1 l1 N-(Amino-peg3)-n-bis(peg3-acid) Incubation a1->l1 l2 Wash & Dry l1->l2 l3 Carboxyl-Terminated Surface l2->l3

Caption: Workflow for surface modification via the linker's amine terminus.

experimental_workflow_2 cluster_prep Substrate Preparation cluster_activation Linker Activation cluster_ligation Surface Ligation p1 Silica Substrate p2 Piranha Clean & Hydroxylate p1->p2 p3 APTES Functionalization p2->p3 l1 Incubation with Amine-Surface p3->l1 a1 N-(Amino-peg3)-n-bis(peg3-acid) a2 EDC/NHS Activation a1->a2 a2->l1 l2 Wash & Dry l1->l2 l3 PEGylated Surface l2->l3

Caption: Workflow for surface modification via the linker's carboxyl termini.

Signaling Pathway Diagram

Surfaces that resist protein adsorption, such as those modified with N-(Amino-peg3)-n-bis(peg3-acid), generally prevent the initiation of cell adhesion signaling cascades. One of the primary mechanisms of cell adhesion to surfaces is mediated by integrin receptors.[9][10] The following diagram illustrates a simplified integrin-mediated signaling pathway that is inhibited by PEGylated surfaces.

integrin_signaling cluster_surface Cell-Surface Interaction cluster_cytoplasm Intracellular Signaling Cascade peg_surface PEGylated Surface protein Adsorbed Protein Layer (e.g., Fibronectin) peg_surface->protein Inhibits integrin Integrin Receptor protein->integrin Binds fak FAK (Focal Adhesion Kinase) integrin->fak Recruits & Activates src Src Kinase fak->src Activates pax Paxillin fak->pax src->fak src->pax Phosphorylates vin Vinculin pax->vin Recruits actin Actin Cytoskeleton vin->actin Links to adhesion Cell Adhesion & Spreading actin->adhesion

Caption: Inhibition of integrin-mediated cell adhesion by a PEGylated surface.

References

Application Note: Synthesis of an E3 Ligase Ligand-Linker Conjugate Using N-(Amino-peg3)-N-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[1][3][4] The N-(Amino-peg3)-n-bis(peg3-acid) is a heterotrifunctional, branched PEG linker, offering a unique scaffold for constructing advanced PROTACs.[5][6] It features a single primary amine and two terminal carboxylic acid groups. This architecture allows for a modular and directional synthetic approach. For instance, an E3 ligase ligand can be conjugated to one of the carboxylic acid arms, leaving the second carboxylic acid available for conjugation to a POI ligand and the primary amine available for introducing other functionalities, such as imaging tags or solubility enhancers.

This application note provides a detailed protocol for the chemical ligation of an amine-functionalized E3 ligase ligand to one of the carboxylic acid moieties of the N-(Amino-peg3)-n-bis(peg3-acid) linker via amide bond formation.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[1][]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub Poly-ubiquitinated POI Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocol

This protocol details the coupling of an amine-bearing E3 ligase ligand (e.g., pomalidomide-NH2, thalidomide-NH2, or (S,R,S)-AHPC-NH2) to one of the carboxylic acid groups of the N-(Amino-peg3)-n-bis(peg3-acid) linker using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS) as coupling agents.

Physicochemical Properties of the Linker

PropertyValueReference
Chemical Name N-(Amino-PEG3)-N-bis(PEG3-acid)[5][6]
CAS Number 2055042-59-4[5][6]
Molecular Formula C26H52N2O13[5]
Molecular Weight 600.7 g/mol [5]
Purity >95%[5]
Solubility Water, DMSO, DMF[5]
Storage Condition -20°C[5]

Materials and Reagents

ReagentSupplierNotes
N-(Amino-peg3)-n-bis(peg3-acid) HCl saltBroadPharm, MCECatalog: BP-23263 (BroadPharm)
Amine-functionalized E3 Ligase LigandVariouse.g., Pomalidomide-amine
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)Sigma-Aldrich, etc.Amide coupling reagent
N-Hydroxysuccinimide (NHS)Sigma-Aldrich, etc.Carboxyl activating agent
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich, etc.Non-nucleophilic base
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich, etc.Reaction solvent
Dichloromethane (DCM)Fisher ScientificSolvent
Trifluoroacetic acid (TFA)Sigma-Aldrich, etc.For potential Boc-deprotection
Diethyl etherFisher ScientificFor precipitation
HPLC Grade Acetonitrile (B52724)Fisher ScientificMobile phase for purification
HPLC Grade WaterFisher ScientificMobile phase for purification
Formic AcidSigma-Aldrich, etc.Mobile phase additive

Synthetic Workflow

The synthesis involves a two-step process: activation of a carboxylic acid on the linker followed by amide coupling with the amine-functionalized E3 ligase ligand.

experimental_workflow cluster_reaction Amide Coupling Reaction Linker N-(Amino-peg3)-N- bis(peg3-acid) Activation Step 1: Activate Carboxyl (EDC, NHS, DIPEA in DMF) Linker->Activation E3_Ligand Amine-functionalized E3 Ligase Ligand Coupling Step 2: Add E3 Ligand (Stir at RT, 4-12h) E3_Ligand->Coupling Activation->Coupling Purification Step 3: Purification (Preparative HPLC) Coupling->Purification Characterization Step 4: Characterization (LC-MS, NMR) Purification->Characterization Final_Product E3 Ligand-Linker Conjugate Characterization->Final_Product

Caption: Workflow for E3 Ligase Ligand-Linker Conjugation.

Step-by-Step Protocol

Step 1: Activation of Linker Carboxylic Acid

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(Amino-peg3)-n-bis(peg3-acid) (1.0 equivalent) in anhydrous DMF to a final concentration of approximately 50-100 mM.

  • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture to neutralize the HCl salt of the linker's amine and to facilitate the coupling reaction.

  • Stir the mixture at room temperature (20-25°C) for 30-60 minutes to activate one of the carboxylic acid groups, forming an NHS ester intermediate. The reaction can be monitored by LC-MS by observing the mass increase corresponding to the NHS ester formation.

Step 2: Conjugation with Amine-Functionalized E3 Ligase Ligand

  • Dissolve the amine-functionalized E3 ligase ligand (0.95 equivalents to favor mono-substitution) in a minimal amount of anhydrous DMF.

  • Add the E3 ligase ligand solution dropwise to the activated linker mixture from Step 1.

  • Allow the reaction to stir at room temperature for 4-12 hours or until completion.

  • Monitor the reaction progress by LC-MS. Look for the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the desired E3 ligase ligand-linker conjugate.

Step 3: Purification

  • Once the reaction is complete, dilute the mixture with a small amount of DMSO/water if necessary.

  • Filter the solution to remove any precipitates (e.g., dicyclohexylurea if DCC is used).

  • Purify the crude product directly by preparative reverse-phase HPLC (prep-HPLC) using a C18 column.

  • A typical gradient would be from 10% to 90% acetonitrile in water (with 0.1% formic acid or TFA as a modifier) over 30-40 minutes.

  • Collect fractions corresponding to the desired product peak.

  • Combine the pure fractions and lyophilize to obtain the final E3 ligase ligand-linker conjugate as a solid.

Step 4: Characterization

  • LC-MS: Confirm the purity and identity of the final product. The observed mass should correspond to the calculated exact mass of the conjugate.

  • NMR Spectroscopy: Dissolve the final product in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD) and acquire ¹H and ¹³C NMR spectra to confirm the structure. The spectra should show characteristic peaks for both the E3 ligase ligand and the PEG linker.

Quantitative Data and Expected Results

Table 1: Typical Reaction Parameters

ParameterValue
Linker:E3 Ligand Molar Ratio1 : 0.95
EDC:Linker Molar Ratio1.1 : 1
NHS:Linker Molar Ratio1.1 : 1
DIPEA:Linker Molar Ratio2.5 : 1
Reaction Temperature20-25 °C
Reaction Time4-12 hours
SolventAnhydrous DMF

Table 2: Expected Analytical Data for Conjugate

AnalysisExpected Outcome
LC-MS A major peak with purity >95% at the expected retention time. Mass (M+H)⁺ should match the calculated exact mass.
¹H NMR Presence of characteristic peaks from both the E3 ligase ligand scaffold and the repeating -OCH2CH2- units of the PEG linker.
¹³C NMR Presence of peaks corresponding to the carbons of both the E3 ligase ligand and the PEG linker.
Yield 20-50% (highly dependent on the specific E3 ligand and purification)

This protocol provides a robust framework for conjugating an E3 ligase ligand to the versatile N-(Amino-peg3)-n-bis(peg3-acid) linker, creating a key building block for the synthesis of novel and effective PROTAC degraders.

References

Application Notes and Protocols for Drug Delivery Systems Using N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-peg3)-n-bis(peg3-acid) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced drug delivery applications. Its unique structure, featuring a single primary amine and two terminal carboxylic acid functionalities, offers a versatile platform for the development of complex bioconjugates. The hydrophilic PEG chains enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecules, potentially reducing immunogenicity and improving in vivo performance.

The orthogonal reactivity of the amine and carboxylic acid groups allows for a controlled, stepwise conjugation strategy. The primary amine can be readily coupled to molecules bearing activated esters (e.g., N-hydroxysuccinimide [NHS] esters) or can be used for surface modification of nanoparticles. The two carboxylic acid moieties can be activated to react with amine-containing molecules, such as drugs, peptides, or targeting ligands. This architecture is particularly well-suited for creating drug delivery systems with a high payload-to-carrier ratio, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Key Features and Applications

  • Heterotrifunctionality: Enables the precise and controlled conjugation of up to three different molecules.

  • Branched Architecture: Allows for the attachment of two molecules to a single point, facilitating the creation of constructs with high drug-to-antibody ratios (DAR) or bivalent targeting ligands.

  • PEG Spacer Arms: The polyethylene glycol chains improve the solubility and pharmacokinetic properties of the final conjugate, reduce steric hindrance, and can decrease aggregation.[1]

  • Versatile Conjugation Chemistry: The amine group provides a reactive handle for conjugation to antibodies or nanoparticles, while the two carboxylic acid groups can be conjugated to a variety of amine-containing payloads.

Primary Applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to a single site on an antibody, thereby increasing the DAR.

  • PROTAC Synthesis: N-(Amino-peg3)-n-bis(peg3-acid) is utilized as a PEG-based linker in the synthesis of PROTACs, which are designed to induce targeted protein degradation.[2][3]

  • Nanoparticle Functionalization: The amine group can be used to anchor the linker to the surface of nanoparticles, with the carboxylic acid groups available for the attachment of targeting ligands or therapeutic agents.

  • Targeted Drug Delivery: The bifunctional nature of the carboxylic acid arms allows for the creation of multivalent constructs to enhance binding affinity and therapeutic efficacy.

Data Presentation

Due to the limited availability of specific quantitative data for drug delivery systems utilizing N-(Amino-peg3)-n-bis(peg3-acid), the following tables provide representative data on the impact of PEGylation on key bioconjugate parameters. This data is intended to be illustrative of the expected effects.

Table 1: Physicochemical Properties of N-(Amino-peg3)-n-bis(peg3-acid)

PropertyValueSource(s)
Molecular FormulaC26H52N2O13[4]
Molecular Weight600.7 g/mol [4]
Purity>97%[4]
Physical FormSolid or oil
SolubilitySoluble in Water, DMSO, DMF[4]
Storage ConditionsStore at -20°C, avoid light[4]

Table 2: Representative Impact of PEGylation on Antibody-Drug Conjugate (ADC) Properties

ParameterEffect of PEGylationRationale
Solubility IncreasedThe hydrophilic nature of the PEG chains improves the overall solubility of the ADC, reducing the risk of aggregation.
Pharmacokinetics Longer plasma half-lifeThe hydrodynamic radius of the ADC is increased, leading to reduced renal clearance and a longer circulation time.
Immunogenicity ReducedPEG chains can shield the protein from the immune system, decreasing the likelihood of an immune response.
Tumor Penetration Potentially alteredWhile longer circulation can enhance tumor accumulation, the increased size may slightly impede penetration into dense tumor tissue.
In Vivo Efficacy Often improvedEnhanced pharmacokinetics and better solubility can lead to improved therapeutic outcomes.

Experimental Protocols

The following protocols provide a general framework for the use of N-(Amino-peg3)-n-bis(peg3-acid) in the synthesis of drug delivery systems. Optimization will be required for specific molecules and applications.

Protocol 1: Conjugation of N-(Amino-peg3)-n-bis(peg3-acid) to a Monoclonal Antibody

This protocol describes the attachment of the linker to an antibody via its primary amine group, targeting lysine (B10760008) residues through an activated NHS ester intermediate.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • N,N'-Disuccinimidyl carbonate (DSC) or other NHS-ester activation reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in an amine-free buffer.

  • Linker Activation:

    • Dissolve N-(Amino-peg3)-n-bis(peg3-acid) and DSC in a 1:1.2 molar ratio in anhydrous DMF or DMSO.

    • Stir the reaction at room temperature for 1-2 hours to generate the NHS-activated linker.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired linker-to-antibody ratio (LAR), typically starting with a 5-10 fold molar excess of the linker.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

  • Characterization: Determine the LAR using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Workflow for Antibody Conjugation:

G cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification Linker N-(Amino-peg3)-n-bis(peg3-acid) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker DSC DSC (or NHS reagent) DSC->ActivatedLinker ActivatedLinker_c NHS-activated Linker mAb Monoclonal Antibody Conjugate Antibody-Linker Conjugate mAb->Conjugate ActivatedLinker_c->Conjugate Conjugate_p Antibody-Linker Conjugate Quench Quenching (e.g., Tris buffer) SEC Size-Exclusion Chromatography Quench->SEC PurifiedConjugate Purified Conjugate SEC->PurifiedConjugate Conjugate_p->Quench

Caption: Workflow for conjugating the linker to an antibody.

Protocol 2: Conjugation of an Amine-Containing Payload to the Antibody-Linker Conjugate

This protocol describes the attachment of an amine-containing drug or imaging agent to the carboxylic acid groups of the antibody-linker conjugate.

Materials:

  • Purified antibody-linker conjugate (from Protocol 1)

  • Amine-containing payload (drug, peptide, etc.)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • Reaction Buffer (e.g., MES buffer, pH 6.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: If necessary, exchange the antibody-linker conjugate into an amine-free buffer such as MES buffer, pH 6.0.

  • Payload Preparation: Dissolve the amine-containing payload in a minimal amount of DMF or DMSO.

  • Activation of Carboxylic Acids:

    • To the antibody-linker conjugate solution, add EDC and NHS. A typical molar ratio is a 50-fold molar excess of EDC and a 100-fold molar excess of NHS relative to the antibody concentration.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups on the linker.

  • Conjugation Reaction:

    • Add the dissolved payload to the activated antibody-linker conjugate. The molar ratio of payload to linker should be optimized to achieve the desired DAR (typically a 5-10 fold molar excess per carboxylic acid group).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the final ADC using size-exclusion chromatography to remove unreacted payload and coupling reagents.

  • Characterization:

    • Determine the final DAR using UV-Vis spectroscopy, HIC, or mass spectrometry.

    • Assess the purity and aggregation of the ADC using size-exclusion chromatography.

Signaling Pathway for Antibody-Drug Conjugate Action:

G ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis TumorCell Tumor Cell Lysosome Lysosome Endocytosis->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Cytotoxicity Cell Death (Apoptosis) PayloadRelease->Cytotoxicity

Caption: General mechanism of action for an ADC.

Protocol 3: General Workflow for PROTAC Synthesis

This protocol outlines a generalized workflow for synthesizing a PROTAC using N-(Amino-peg3)-n-bis(peg3-acid) as the linker. This example assumes the E3 ligase ligand is attached via the linker's amine, and two protein of interest (POI) ligands are attached to the carboxylic acids.

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • E3 ligase ligand with a carboxylic acid or activated ester group

  • POI ligand with a primary amine group

  • Coupling agents (e.g., HATU, HBTU, EDC/NHS)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (DMF, DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Conjugation of E3 Ligase Ligand:

    • Activate the carboxylic acid on the E3 ligase ligand using a coupling agent like HATU in the presence of a base like DIPEA.

    • React the activated E3 ligase ligand with the primary amine of N-(Amino-peg3)-n-bis(peg3-acid).

    • Purify the resulting E3-linker intermediate.

  • Conjugation of POI Ligand:

    • Activate the two carboxylic acid groups on the E3-linker intermediate using EDC/NHS or a similar method.

    • React the activated intermediate with the amine-containing POI ligand.

    • Purify the final PROTAC molecule using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using LC-MS and NMR.

Logical Workflow for PROTAC Synthesis:

G cluster_step1 Step 1: Attach E3 Ligand cluster_step2 Step 2: Attach POI Ligands E3_Ligand E3 Ligase Ligand (-COOH) E3_Linker E3 Ligand-Linker Intermediate E3_Ligand->E3_Linker Linker N-(Amino-peg3)-n-bis(peg3-acid) Linker->E3_Linker POI_Ligand POI Ligand (-NH2) E3_Linker_c E3 Ligand-Linker Intermediate PROTAC Final PROTAC Molecule E3_Linker_c->PROTAC POI_Ligand_c POI Ligand (-NH2) POI_Ligand_c->PROTAC

Caption: General workflow for PROTAC synthesis.

Protocol 4: Functionalization of Nanoparticles

This protocol provides a general method for attaching N-(Amino-peg3)-n-bis(peg3-acid) to nanoparticles with surface chemistries reactive to amines (e.g., NHS-activated nanoparticles).

Materials:

  • Nanoparticles with amine-reactive surface groups (e.g., NHS-ester functionalized)

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)

  • Centrifugation or dialysis system for purification

Procedure:

  • Nanoparticle Preparation: Suspend the amine-reactive nanoparticles in the reaction buffer according to the manufacturer's instructions.

  • Linker Solution: Dissolve N-(Amino-peg3)-n-bis(peg3-acid) in the reaction buffer.

  • Conjugation:

    • Add the linker solution to the nanoparticle suspension. The amount of linker should be in excess to ensure complete surface coverage, with the optimal ratio determined experimentally.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to block any unreacted surface groups. Incubate for 30 minutes.

  • Purification:

    • Pellet the nanoparticles by centrifugation and remove the supernatant containing excess linker.

    • Resuspend the nanoparticles in a fresh buffer. Repeat this washing step 2-3 times. Alternatively, purify the functionalized nanoparticles by dialysis.

  • Characterization: Confirm the successful functionalization using techniques such as zeta potential measurement, dynamic light scattering (DLS), or spectroscopic methods if the linker or subsequent attachments have a characteristic signal. The now-functionalized nanoparticles possess terminal carboxylic acid groups that can be used for further conjugation of targeting moieties or drugs as described in Protocol 2.

Experimental Workflow for Nanoparticle Functionalization:

G NP Amine-Reactive Nanoparticle Conjugation Conjugation NP->Conjugation Linker N-(Amino-peg3)-n-bis(peg3-acid) Linker->Conjugation Washing Washing/ Purification Conjugation->Washing Functionalized_NP Functionalized Nanoparticle (-COOH)₂ Washing->Functionalized_NP Final_NP Payload-Conjugated Nanoparticle Functionalized_NP->Final_NP Further Conjugation (Protocol 2) Payload Amine-Containing Payload Payload->Final_NP

Caption: Workflow for nanoparticle functionalization and payload attachment.

References

Application Notes and Protocols for N-(Amino-peg3)-n-bis(peg3-acid) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of N-(Amino-peg3)-n-bis(peg3-acid), a heterotrifunctional PEG linker, in bioconjugation applications. This linker is particularly valuable for creating complex architectures in antibody-drug conjugates (ADCs), targeted drug delivery systems, and other advanced biotherapeutics. Its structure, featuring a primary amine and two terminal carboxylic acids, allows for the sequential and controlled conjugation of up to three different molecules.

The hydrophilic polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and stability of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[1][2]

Principle of Reaction

The primary amine and carboxylic acid groups of N-(Amino-peg3)-n-bis(peg3-acid) are typically reacted through amide bond formation. The most common and efficient method for achieving this is through the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5]

This process involves two key steps:

  • Activation of Carboxylic Acids: EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate.[3][5]

  • Formation of a Stable NHS Ester: The unstable intermediate is then reacted with NHS to form a more stable, amine-reactive NHS ester. This two-step activation is typically performed in a slightly acidic buffer (pH 4.5-6.0).[4][5][6]

  • Amine Coupling: The NHS ester efficiently reacts with a primary amine-containing molecule in a buffer with a pH of 7.2-8.0 to form a stable amide bond.[4][5][6]

This sequential approach allows for precise control over the conjugation strategy. For instance, the primary amine of the linker can be reacted with an activated carboxyl group on a molecule, followed by the activation of the linker's two carboxyl groups for reaction with two other amine-containing molecules.

Experimental Protocols

The following protocols are generalized methodologies for the use of N-(Amino-peg3)-n-bis(peg3-acid) in a two-stage conjugation process. Note: These protocols provide starting points for optimization. The ideal reaction conditions, including stoichiometry, pH, and reaction time, will depend on the specific properties of the molecules being conjugated.

Protocol 1: Conjugation of an Amine-Containing Molecule to the Carboxylic Acid Groups of the Linker

This protocol describes the activation of the two carboxylic acid groups on N-(Amino-peg3)-n-bis(peg3-acid) for subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug).

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Amine-containing molecule of interest

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0[3]

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5[3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography columns)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[3][4]

    • Prepare a stock solution of N-(Amino-peg3)-n-bis(peg3-acid) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acids:

    • In a reaction tube, dissolve N-(Amino-peg3)-n-bis(peg3-acid) in Activation Buffer.

    • Add EDC and NHS/Sulfo-NHS to the linker solution. A molar excess of EDC and NHS over the linker is recommended as a starting point (see Table 1).[5]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[4]

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated linker solution to the solution of the amine-containing molecule.

    • The reaction is most efficient at pH 7.2-8.0.[4][6] Adjust the pH if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[7] The optimal reaction time should be determined empirically.[8]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[4]

    • Incubate for 15-30 minutes at room temperature.[7]

  • Purification of the Conjugate:

    • Remove excess reagents, unreacted linker, and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[4][][10]

Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to the Amine Group of the Linker

This protocol describes the reaction of the primary amine on N-(Amino-peg3)-n-bis(peg3-acid) with an activated carboxylic acid on another molecule.

Procedure:

  • Activation of the Carboxylic Acid-Containing Molecule:

    • Follow the steps for activating a carboxylic acid as described in Protocol 1, Step 2, using your molecule of interest instead of the PEG linker.

  • Conjugation to the Linker's Amine Group:

    • Add N-(Amino-peg3)-n-bis(peg3-acid) (dissolved in Coupling Buffer) to the activated molecule solution. A slight molar excess of the linker may be beneficial to ensure complete reaction with the activated molecule.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Follow the quenching and purification steps as described in Protocol 1, Steps 4 and 5.

The resulting product from this protocol will have two free carboxylic acid groups that can be further functionalized using Protocol 1.

Quantitative Data and Stoichiometry

The optimal molar ratios of reactants are crucial for efficient conjugation and to minimize side reactions. The following table provides recommended starting points for the stoichiometry of the coupling reaction. These ratios should be optimized for each specific application.

Reactant Recommended Molar Excess (over Carboxyl Groups) Purpose Reference
EDC1.5 - 10 foldActivates carboxyl groups for reaction with NHS.[4][5]
NHS/Sulfo-NHS1.5 - 10 foldForms a more stable amine-reactive intermediate.[4][5]
Amine-PEG-Linker1 - 20 fold (over activated molecule)Drives the reaction to completion.[5][11]

Characterization of the Conjugate

After purification, it is essential to characterize the final conjugate to determine the degree of labeling, purity, and integrity. Common analytical techniques include:

  • Size-Exclusion Chromatography (SEC-HPLC): To assess purity and detect any aggregation.[][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the number of attached molecules.[12][13][14][15]

  • Reversed-Phase HPLC (RP-HPLC): For purity analysis.[12][14]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for a two-stage conjugation using N-(Amino-peg3)-n-bis(peg3-acid) to link Molecule A (with a carboxylic acid) to two molecules of Molecule B (with primary amines).

G cluster_0 Stage 1: Conjugation to Linker Amine cluster_1 Stage 2: Conjugation to Linker Carboxyls cluster_2 Analysis molA Molecule A (-COOH) edc_nhs1 EDC / NHS Activation (pH 4.5-6.0) molA->edc_nhs1 activated_molA Activated Molecule A (NHS-ester) edc_nhs1->activated_molA linker N-(Amino-peg3)-n-bis(peg3-acid) activated_molA->linker pH 7.2-8.0 conjugate1 Intermediate Conjugate (Molecule A - Linker) linker->conjugate1 edc_nhs2 EDC / NHS Activation (pH 4.5-6.0) conjugate1->edc_nhs2 activated_conjugate Activated Intermediate (di-NHS-ester) edc_nhs2->activated_conjugate molB Molecule B (-NH2) activated_conjugate->molB pH 7.2-8.0 (2 equivalents) final_conjugate Final Conjugate (Molecule A - Linker - (Molecule B)2) purification Purification (SEC / Dialysis) final_conjugate->purification characterization Characterization (HPLC, MS) purification->characterization

Caption: Workflow for two-stage conjugation.

References

Application Notes and Protocols for the Purification of N-(Amino-peg3)-n-bis(peg3-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-(Amino-peg3)-n-bis(peg3-acid) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for bioconjugation. Its structure features a primary amine group and two terminal carboxylic acid groups, making it a versatile tool for creating complex conjugates, such as antibody-drug conjugates (ADCs) or other targeted therapeutics[1][2]. The amine can be linked to molecules with activated esters, while the two acid groups can be conjugated to amine-containing molecules using carbodiimide (B86325) chemistry[2].

Following a conjugation reaction, the resulting mixture is often heterogeneous, containing the desired product alongside unreacted starting materials, multi-PEGylated species, positional isomers, and hydrolysis byproducts[][4]. This complexity presents significant purification challenges[4]. Effective purification strategies are therefore critical to isolate the desired conjugate with high purity, which is essential for ensuring its quality, safety, and efficacy[5]. These application notes provide an overview of common purification techniques and detailed protocols tailored for N-(Amino-peg3)-n-bis(peg3-acid) conjugates.

Purification Strategies Overview

The purification of PEGylated biomolecules typically relies on chromatographic techniques that separate molecules based on differences in their physicochemical properties such as size, charge, and hydrophobicity[][6]. The choice of method depends on the specific characteristics of the conjugate and the impurities to be removed.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius[]. It is highly effective for removing small molecule impurities, such as unreacted PEG linkers or byproducts, from a much larger PEGylated protein conjugate[][8].

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge[]. The N-(Amino-peg3)-n-bis(peg3-acid) linker possesses two carboxylic acid groups and one primary amine. The overall charge of the conjugate will depend on the pH of the buffer and the charge of the molecule it is attached to. This charge difference can be exploited to separate the desired conjugate from unreacted protein and species with different degrees of PEGylation[9][10].

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity[]. While PEG itself is hydrophilic, its conjugation to a molecule can alter the overall hydrophobicity. RP-HPLC offers high resolution and is particularly useful for purifying smaller conjugates like PEGylated peptides or for analytical assessment of purity[11][12].

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity under non-denaturing, aqueous conditions. It can be a useful alternative to IEX, especially when charge differences are minimal[].

Below is a general workflow for the purification process.

Purification_Workflow cluster_0 Purification Process Reaction Crude Reaction Mixture Initial_Sep Initial Bulk Separation (e.g., SEC or Diafiltration) Reaction->Initial_Sep Remove unreacted linker & byproducts High_Res_Sep High-Resolution Polishing (e.g., IEX or RP-HPLC) Initial_Sep->High_Res_Sep Separate isomers & multi-PEGylated species Buffer_Ex Buffer Exchange & Concentration High_Res_Sep->Buffer_Ex Formulate into storage buffer Final_Product Purified Conjugate Buffer_Ex->Final_Product QC_Analysis QC Analysis (HPLC, LC-MS, SDS-PAGE) Final_Product->QC_Analysis

A general workflow for purifying PEG-acid conjugates.

Data Presentation: Comparison of Purification Techniques

The selection of a purification technique is a critical step. The following table summarizes the primary characteristics and applications of the most common methods for purifying PEGylated conjugates.

Technique Principle of Separation Primary Application Advantages Limitations
Size Exclusion Chromatography (SEC) Hydrodynamic Volume (Size)Removal of unreacted PEG linker and small molecule byproducts from large protein conjugates.[][8]Gentle, non-denaturing conditions; predictable separation.[]Low resolution for species of similar size; sample volume is limited (2-5% of column volume).[4][13]
Ion Exchange Chromatography (IEX) Net Surface ChargeSeparation of positional isomers and species with different degrees of PEGylation.[9][10]High capacity; high resolution based on charge differences.PEG chains can shield charges, potentially reducing separation efficiency ("charge shielding").[][4]
Reverse-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution purification of smaller conjugates (peptides, oligonucleotides); analytical purity assessment.[][11]Excellent resolution; compatible with mass spectrometry (MS).[5]Can be denaturing for proteins; requires organic solvents.
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (non-denaturing)Orthogonal separation to IEX; purification of proteins sensitive to organic solvents.[]Maintains protein structure and activity.Lower capacity and resolution compared to IEX or RP-HPLC.[]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed for the bulk removal of unreacted N-(Amino-peg3)-n-bis(peg3-acid) linker from a large biomolecule conjugate (e.g., an antibody > 50 kDa).

Materials:

  • SEC Column (e.g., Superdex 200 or similar, with an appropriate molecular weight fractionation range).

  • HPLC or FPLC system with UV detector.

  • Crude conjugation reaction mixture.

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • 0.22 µm syringe filters.

Methodology:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved at 280 nm.

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any precipitates or aggregates[8].

  • Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume[4][8].

  • Elution: Elute the sample with the SEC Running Buffer using an isocratic flow[13]. The larger PEGylated conjugate will elute first, followed by the smaller, unreacted protein (if any), and finally the small unreacted PEG linker and other low molecular weight impurities[].

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm for proteins). The first major peak corresponds to the high molecular weight conjugate[8].

  • Analysis: Analyze the collected fractions using SDS-PAGE or analytical HPLC to confirm the purity and identity of the conjugate. Pool the fractions containing the purified product.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol is suitable for separating a PEGylated conjugate from the un-PEGylated parent molecule and species with varying degrees of PEGylation. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the conjugate and the desired pH. Since the linker adds two acidic groups, the pI of the conjugate will likely be lower than the parent protein. Therefore, cation exchange chromatography is often a good choice.

Materials:

  • Cation Exchange Column (e.g., SP-Sepharose or a PolyCAT A column).

  • HPLC or FPLC system with UV detector and conductivity meter.

  • Partially purified conjugate from SEC.

  • Binding Buffer (e.g., 20 mM MES, pH 6.0).

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • 0.22 µm syringe filters.

Methodology:

  • System Preparation: Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.

  • Sample Preparation: If necessary, exchange the buffer of the sample into the Binding Buffer using diafiltration or a desalting column. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the prepared sample onto the column. The conjugate should bind to the stationary phase.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound impurities.

  • Elution: Elute the bound species by applying a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20-30 column volumes). The PEGylated species, having a modified surface charge due to the linker, will elute at a different salt concentration than the un-PEGylated molecule[9]. Typically, species with less net positive charge will elute earlier.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze fractions for purity and identity using analytical RP-HPLC, LC-MS, or SDS-PAGE. Pool the pure fractions.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol offers high-resolution separation and is ideal for purifying smaller conjugates (e.g., peptides) or for analytical characterization of purity.

Materials:

  • RP-HPLC system with UV or Charged Aerosol Detector (CAD).

  • Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm)[5].

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water[4][5].

  • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile[4][5].

  • 0.22 µm syringe filters.

Methodology:

  • System Preparation: Equilibrate the RP-HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is observed[8].

  • Sample Preparation: Filter the sample through a 0.22 µm syringe filter[8].

  • Sample Injection: Inject the filtered sample onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 5% to 95% B over 20-30 minutes[5][8]. The more hydrophobic species will elute later. The retention time of the PEGylated peptide often increases as the attached PEG chain length increases[12].

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis and Recovery: Analyze collected fractions for purity (e.g., by analytical HPLC or LC-MS). Combine the pure fractions. If a volatile buffer like TFA or formic acid was used, the solvent can be removed by lyophilization[14].

Troubleshooting and Method Selection

Choosing the right purification strategy is key. The following diagram provides a logical guide for method selection.

Method_Selection Start What is the primary purification goal? Bulk_Sep Bulk removal of small impurities Start->Bulk_Sep High_Res Separation of isomers/PEG-species Start->High_Res Analysis High-purity small conjugate or analysis Start->Analysis Use_SEC Use SEC Bulk_Sep->Use_SEC Use_IEX Use IEX High_Res->Use_IEX Use_RPHPLC Use RP-HPLC Analysis->Use_RPHPLC

A decision guide for selecting a purification method.

Common issues in PEG conjugate purification include poor resolution and low recovery. The diagram below outlines a troubleshooting process.

Troubleshooting_Logic Start Problem Identified Check_Res Poor Resolution? Start->Check_Res Check_Yield Low Yield? Start->Check_Yield Sol_Res_SEC SEC: Reduce sample volume (<2% of CV). Ensure correct column pore size. Check_Res->Sol_Res_SEC Yes (SEC) Sol_Res_IEX IEX: Optimize pH to maximize charge difference. Use a shallower salt gradient. Check_Res->Sol_Res_IEX Yes (IEX) Sol_Yield Check for non-specific binding. Add modifiers (e.g., arginine) to mobile phase. Check protein solubility in buffer. Check_Yield->Sol_Yield Yes

Troubleshooting common purification issues.[4]

References

Troubleshooting & Optimization

Technical Support Center: N-(Amino-peg3)-n-bis(peg3-acid) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving N-(Amino-peg3)-n-bis(peg3-acid).

Troubleshooting Guide

Low conjugation yield can stem from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for Low Conjugation Yield

Caption: A workflow diagram for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Reagent and Buffer Related Questions

Q1: What are the most common reasons for low yield related to the reagents?

A1: Low yields are frequently traced back to issues with the coupling reagents, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). These reagents are moisture-sensitive.[1] It is crucial to use fresh, anhydrous reagents and to allow them to warm to room temperature before opening to prevent condensation.[1]

Q2: Which buffers should I use for the conjugation reaction?

A2: For the activation of the carboxylic acid groups on the N-(Amino-peg3)-n-bis(peg3-acid) with EDC/NHS, an acidic pH is optimal, typically between 4.5 and 6.0.[2][3] A common choice is MES buffer. For the subsequent conjugation to the primary amine of your target molecule, the pH should be raised to 7.2-8.0.[1][4] Amine-free buffers such as PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffers are recommended for this step to avoid competition with the desired reaction.[2][4][5]

Q3: Can components in my buffer inhibit the reaction?

A3: Yes. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated PEG-acid, leading to significantly lower yields.[4][5] It is essential to ensure your reaction buffer is free of such components.

Reaction Condition Related Questions

Q4: What are the optimal molar ratios of PEG linker, EDC, and NHS to my molecule?

A4: The optimal molar ratios are system-dependent and often require empirical determination.[1] However, a good starting point is a 10- to 20-fold molar excess of the PEG linker over the amine-containing molecule.[1][6] For the activation step, a 1.5- to 2.0-fold molar excess of EDC and NHS over the carboxylic acid groups of the PEG linker is commonly used.[2]

ReagentRecommended Molar Excess (relative to substrate)Purpose
N-(Amino-peg3)-n-bis(peg3-acid) 10-20 fold over amine-containing moleculeTo drive the reaction towards the desired PEGylated product.[1][6]
EDC 1.5-2.0 fold over PEG-acidTo activate the carboxylic acid groups for reaction with NHS.[2]
NHS/Sulfo-NHS 1.5-2.0 fold over PEG-acidTo form a more stable amine-reactive NHS ester.[2]

Q5: What are the recommended reaction times and temperatures?

A5: The activation of the PEG-acid with EDC/NHS is typically rapid, requiring about 15-30 minutes at room temperature.[2][6] The subsequent conjugation reaction can proceed for 2-4 hours at room temperature or overnight at 4°C.[2][5][6] Longer incubation times at lower temperatures can sometimes improve yields, especially for sterically hindered reaction sites.

StepTemperatureDuration
Activation (EDC/NHS) Room Temperature15-30 minutes[2][6]
Conjugation Room Temperature or 4°C2-4 hours or overnight[2][5][6]
Purification and Analysis

Q6: How can I effectively purify the PEGylated product and remove unreacted reagents?

A6: Due to the increase in hydrodynamic radius after PEGylation, size exclusion chromatography (SEC) is a very effective method for separating the PEGylated conjugate from unreacted protein/molecule and low molecular weight by-products.[7][][9] Ion exchange chromatography (IEX) can also be used, as the PEG chains can shield surface charges, altering the molecule's binding properties.[][9] For removing smaller unreacted PEG linkers and reagents from larger biomolecules, dialysis or the use of centrifugal filter units with an appropriate molecular weight cutoff (MWCO) is also a viable option.[1][10]

Q7: What are common side products in an EDC/NHS mediated amidation?

A7: A common side product is N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate generated by the reaction of the carboxylic acid with EDC.[11] This side product can be difficult to remove. Another possibility is the formation of an anhydride (B1165640) from the reaction of two molecules of the PEG-acid.[11]

Experimental Protocols

Two-Step EDC/NHS Conjugation Protocol

This protocol describes the conjugation of the carboxylic acid groups of N-(Amino-peg3)-n-bis(peg3-acid) to a primary amine-containing molecule.

Diagram: Two-Step Conjugation Workflow

Conjugation Workflow cluster_protocol Conjugation Protocol reagent_prep 1. Reagent Preparation - Dissolve PEG-acid - Prepare EDC/NHS stocks activation 2. Activation Step - Mix PEG-acid, EDC, NHS - Incubate at RT (pH 4.5-6.0) reagent_prep->activation conjugation 3. Conjugation Step - Add activated PEG to amine-molecule - Adjust pH to 7.2-8.0 - Incubate activation->conjugation quenching 4. Quenching - Add quenching buffer (e.g., Tris, Hydroxylamine) conjugation->quenching purification 5. Purification - SEC, IEX, or Dialysis quenching->purification

References

Technical Support Center: Optimizing N-(Amino-peg3)-n-bis(peg3-acid) Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of N-(Amino-peg3)-n-bis(peg3-acid).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling N-(Amino-peg3)-n-bis(peg3-acid) to a primary amine?

A1: A two-step pH process is highly recommended for optimal coupling efficiency.[1][2]

  • Activation Step: The activation of the carboxylic acid groups on N-(Amino-peg3)-n-bis(peg3-acid) with EDC and NHS is most efficient in a slightly acidic buffer, typically with a pH between 4.5 and 6.0.[1] MES buffer is a common choice for this step.[3]

  • Coupling Step: The subsequent reaction with the amine-containing molecule should be performed at a pH of 7.2 to 8.5.[1][4] This higher pH ensures the primary amine is deprotonated and thus more nucleophilic, promoting an efficient reaction with the NHS-activated ester.[1] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable buffer for this stage.[5][6]

Q2: Which buffers are compatible with EDC/NHS coupling reactions?

A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.

  • Compatible Buffers: MES, PBS, HEPES, and borate (B1201080) buffers are all suitable for these coupling reactions.[4]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will quench the reaction by reacting with the NHS ester.[4][7]

Q3: What are the recommended molar ratios of EDC and NHS?

A3: A molar excess of both EDC and NHS over the carboxylic acid groups is recommended to drive the reaction towards the formation of the NHS-activated ester. While the optimal ratio may need to be determined empirically for your specific application, a common starting point is a 1.5 to 5-fold molar excess of both EDC and NHS relative to the carboxylic acid groups. Some protocols suggest a 1:1.5:1.5 molar ratio of carboxylic acid to EDC to NHS.[8]

Q4: How should I dissolve and handle the N-(Amino-peg3)-n-bis(peg3-acid) and coupling reagents?

A4: N-(Amino-peg3)-n-bis(peg3-acid) is an aqueous soluble PEG reagent.[9] However, for stock solutions, it is often recommended to dissolve it in a water-miscible organic solvent like DMSO or DMF.[6][8][10] EDC and NHS are also sensitive to moisture and should be dissolved in anhydrous DMSO or DMF immediately before use to create fresh stock solutions.[4] When adding these stock solutions to your aqueous reaction buffer, ensure the final concentration of the organic solvent is low (typically below 10%) to avoid potential denaturation of protein substrates.[4][8]

Q5: How can I quench the reaction?

A5: To stop the coupling reaction, you can add a quenching buffer containing a primary amine. Common quenching agents include Tris-HCl, glycine, hydroxylamine, or ethanolamine.[11][4][10] These molecules will react with any remaining NHS-activated esters, preventing further reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Coupling Yield Hydrolysis of NHS ester: NHS esters are moisture-sensitive.Ensure proper storage and handling of NHS. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[4]
Incorrect buffer pH: The pH of the reaction buffer is critical for both activation and coupling steps.Verify that the activation buffer pH is between 4.5-6.0 and the coupling buffer pH is between 7.2-8.5.[1][3][4]
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target amine.Use an amine-free buffer such as MES, PBS, HEPES, or borate buffer.[4] If necessary, perform a buffer exchange.
Inactive EDC: EDC is also moisture-sensitive and can degrade over time.Use fresh, high-quality EDC and prepare solutions immediately before use.
High Background / Non-specific Binding Aggregation of EDC/NHS: This can lead to non-specific interactions.Prepare fresh EDC and NHS solutions just before use.[1]
Insufficient quenching: Unreacted NHS esters can lead to non-specific binding.Ensure the quenching step is sufficient to block all unreacted sites by using an adequate concentration of quenching agent and allowing sufficient reaction time.[1]
Inconsistent Results Variability in reagent preparation: Inconsistent concentrations of reagents will lead to variable results.Prepare fresh reagent solutions for each experiment and use precise pipetting techniques.
Inconsistent reaction times or temperatures: These parameters can affect reaction kinetics.Standardize incubation times and temperatures for all experiments.
Degradation of N-(Amino-peg3)-n-bis(peg3-acid): Improper storage can lead to degradation.Store the reagent as recommended by the manufacturer, typically desiccated at -20°C.[6]

Experimental Protocols

Protocol: Two-Step Coupling of N-(Amino-peg3)-n-bis(peg3-acid) to a Primary Amine

This protocol provides a general guideline. Optimization may be required for your specific application.

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5[13]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0[13]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-(Amino-peg3)-n-bis(peg3-acid) in anhydrous DMSO or DMF.

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF.

    • Dissolve your amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acids:

    • In a reaction tube, add the N-(Amino-peg3)-n-bis(peg3-acid) to the Activation Buffer.

    • Add the EDC and NHS stock solutions to the reaction mixture. A 1:1.5:1.5 molar ratio of carboxylic acid groups to EDC to NHS is a good starting point.[8]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[1][12]

  • Coupling Reaction:

    • Adjust the pH of the reaction mixture to 7.5 by adding the Coupling Buffer.[13]

    • Slowly add the solution of your amine-containing molecule to the activated N-(Amino-peg3)-n-bis(peg3-acid).

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.[13]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.[13]

    • Incubate for an additional 30 minutes at room temperature with gentle mixing.

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

Visualizations

experimental_workflow prep Reagent Preparation - N-(Amino-peg3)-n-bis(peg3-acid) in DMSO/DMF - Fresh EDC/NHS in DMSO/DMF - Amine molecule in Coupling Buffer activation Activation of Carboxylic Acids - Add N-(Amino-peg3)-n-bis(peg3-acid) to Activation Buffer (pH 4.5-6.0) - Add EDC and NHS - Incubate 15-30 min at RT prep->activation coupling Coupling Reaction - Adjust pH to 7.2-8.5 with Coupling Buffer - Add amine-containing molecule - Incubate 2-4 hours at RT or overnight at 4°C activation->coupling quenching Quenching - Add Quenching Solution (e.g., Tris-HCl) - Incubate 30 min at RT coupling->quenching purification Purification - Size-exclusion chromatography or dialysis quenching->purification

Caption: Experimental workflow for coupling N-(Amino-peg3)-n-bis(peg3-acid).

logical_relationship start Start low_yield Low Coupling Yield? start->low_yield check_ph Check Buffer pH - Activation: pH 4.5-6.0 - Coupling: pH 7.2-8.5 low_yield->check_ph Yes success Successful Coupling low_yield->success No check_reagents Check Reagents - Use fresh EDC/NHS - Avoid amine-containing buffers check_ph->check_reagents optimize_ratio Optimize Molar Ratios - Increase EDC/NHS excess check_reagents->optimize_ratio optimize_ratio->start Re-run Experiment

Caption: Troubleshooting workflow for low coupling efficiency.

References

N-(Amino-peg3)-n-bis(peg3-acid) stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(Amino-peg3)-n-bis(peg3-acid).

Product Information

PropertyValueSource(s)
Chemical Name N-(Amino-peg3)-n-bis(peg3-acid)[1][2]
CAS Number 2055042-59-4[1][3]
Molecular Formula C26H52N2O13[2][3]
Molecular Weight 600.7 g/mol [2][3]
Appearance White to off-white solid or viscous oilGeneral PEG characteristics
Solubility Water, DMSO, DMF[3]

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-peg3)-n-bis(peg3-acid) and what are its primary applications?

N-(Amino-peg3)-n-bis(peg3-acid) is a trifunctional, polyethylene (B3416737) glycol (PEG)-based linker.[4] Its structure contains a central primary amine and two terminal carboxylic acid groups, each connected by a PEG3 spacer. This configuration makes it highly valuable in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) where it can link a target protein ligand and an E3 ligase ligand.[1] It is also used in the development of antibody-drug conjugates (ADCs) and for modifying surfaces and nanoparticles.[5][6]

Q2: What are the recommended storage and handling conditions for N-(Amino-peg3)-n-bis(peg3-acid)?

To ensure the stability and longevity of N-(Amino-peg3)-n-bis(peg3-acid), it is crucial to adhere to the following storage and handling guidelines:

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.[3]Low temperatures minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The polyethylene glycol (PEG) backbone is susceptible to oxidative degradation.[7]
Moisture Keep tightly sealed in a desiccated environment.The carboxylic acid groups are hygroscopic, and moisture can affect reactivity.
Light Protect from light.Light can accelerate oxidative degradation of the PEG chain.
Handling Allow the container to warm to room temperature before opening to prevent condensation. For solutions, use anhydrous solvents where appropriate and consider flash-freezing aliquots for storage.Prevents introduction of moisture and minimizes freeze-thaw cycles which can degrade the compound.

Q3: What are the main degradation pathways for this type of PEG linker?

While specific degradation studies on N-(Amino-peg3)-n-bis(peg3-acid) are not extensively published, based on its structure, two primary degradation pathways are of concern:

  • Oxidative Degradation of the PEG Backbone: The ether linkages in the PEG chains are susceptible to auto-oxidation, which can be initiated by exposure to oxygen, transition metal ions, and light. This process can lead to chain cleavage, resulting in the formation of impurities such as aldehydes (e.g., formaldehyde) and formic acid.[7]

  • Reactions of the Terminal Functional Groups: The primary amine and carboxylic acid groups are generally stable but can participate in unwanted side reactions if not handled correctly during conjugation protocols. For instance, the amine group can be susceptible to oxidation, and both groups can react with incompatible reagents.

Q4: How does pH affect the stability and reactivity of N-(Amino-peg3)-n-bis(peg3-acid)?

The pH of the solution can significantly impact both the stability and reactivity of this linker:

  • Reactivity of the Amine Group: The primary amine is most nucleophilic and reactive at a pH above its pKa (typically around pH 8-9), where it is deprotonated. At acidic pH, the amine will be protonated (-NH3+) and will not be reactive in nucleophilic additions.

  • Reactivity of the Carboxylic Acid Groups: For conjugation reactions involving activation with carbodiimides (e.g., EDC), the reaction is most efficient in a slightly acidic environment (pH 4.5-6.0) to protonate the carbodiimide (B86325) and make it more reactive.

  • Overall Stability: Extreme pH values (highly acidic or highly basic) should be avoided during long-term storage as they can potentially catalyze the hydrolysis of any susceptible bonds, though the ether backbone of PEG is generally stable to hydrolysis.

Troubleshooting Guides

Guide 1: Poor Yield in EDC/NHS Coupling Reactions

This guide addresses common issues when conjugating the carboxylic acid groups of N-(Amino-peg3)-n-bis(peg3-acid) to a primary amine on a target molecule.

Problem Potential Cause Recommended Solution
Low or no conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagent vials to warm to room temperature before opening to prevent condensation.
Suboptimal pH for activation or coupling.Ensure the activation step (with EDC/NHS) is performed in a suitable buffer at pH 4.5-6.0 (e.g., MES buffer). For the coupling step to the amine-containing molecule, adjust the pH to 7.2-8.0 (e.g., with PBS or borate (B1201080) buffer).
Presence of competing nucleophiles in the buffer.Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles during the coupling step as they will compete with the target molecule.
Hydrolysis of the NHS-ester intermediate.The NHS-ester is a semi-stable intermediate. Perform the conjugation step immediately after the activation step. Consider a one-pot reaction, but be mindful of potential side reactions.
Precipitation of reactants or product Poor solubility of the linker or target molecule in the reaction buffer.Ensure all components are fully dissolved. N-(Amino-peg3)-n-bis(peg3-acid) is soluble in aqueous buffers, DMSO, and DMF. If using a co-solvent, ensure it does not exceed a concentration that would cause precipitation of your target molecule.
High degree of conjugation leading to insolubility.Reduce the molar excess of the activated linker in the reaction.
  • Activation Step:

    • Dissolve N-(Amino-peg3)-n-bis(peg3-acid) in an amine-free activation buffer (e.g., 0.1 M MES, pH 6.0).

    • Add a 5-10 fold molar excess of EDC and NHS (or the water-soluble Sulfo-NHS) to the linker solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Step:

    • Dissolve your amine-containing target molecule in a conjugation buffer (e.g., PBS, pH 7.4).

    • Add the activated linker solution from the previous step to the target molecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15 minutes.

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Guide 2: Unwanted Side Reactions
Problem Potential Cause Recommended Solution
Intra- or intermolecular crosslinking of the linker Self-reaction of the linker during activation.This is less likely with the amine and carboxylic acid functionalities under standard coupling conditions but could occur if both ends are activated simultaneously in a concentrated solution. Maintain dilute conditions.
Modification of the primary amine of the linker The primary amine of the linker reacts with the activated carboxylic acids of another linker molecule.When activating the carboxylic acid groups with EDC/NHS, the primary amine on the linker can also act as a nucleophile. To avoid this, consider protecting the amine group (e.g., with a Boc group) if you are only targeting the carboxylic acids for conjugation in a specific step.
Formation of N-acylurea byproduct The O-acylisourea intermediate formed by EDC activation reacts with a nucleophile other than NHS or the target amine.This is a common side reaction with EDC chemistry. The two-step process with NHS is designed to minimize this. Ensure fresh, high-quality reagents and optimal pH.

Visualizations

G cluster_storage Storage & Handling cluster_degradation Potential Degradation Pathways cluster_troubleshooting Troubleshooting storage Store at -20°C Inert Atmosphere (Ar/N2) Protect from Light & Moisture oxidation Oxidative Degradation of PEG Backbone storage->oxidation Improper storage (O2, light exposure) side_reactions Side Reactions of Functional Groups storage->side_reactions Contamination (e.g., moisture) low_yield Low Conjugation Yield oxidation->low_yield side_reactions->low_yield unwanted_products Unwanted Byproducts side_reactions->unwanted_products precipitation Precipitation Issues precipitation->low_yield

Caption: Logical relationships between storage, degradation, and common troubleshooting issues for N-(Amino-peg3)-n-bis(peg3-acid).

G compound N-(Amino-peg3)-n-bis(peg3-acid) (Linker-COOH) edc_nhs EDC / NHS pH 4.5-6.0 compound->edc_nhs Activation activated_linker Activated Linker (Linker-NHS ester) edc_nhs->activated_linker target_mol Target Molecule (Protein-NH2) activated_linker->target_mol Coupling pH 7.2-8.0 hydrolysis Hydrolysis (Inactive Linker) activated_linker->hydrolysis conjugate Final Conjugate (Linker-CO-NH-Protein) target_mol->conjugate

Caption: Experimental workflow for a two-step EDC/NHS coupling reaction using the carboxylic acid groups of the linker.

References

Side reactions with N-(Amino-peg3)-n-bis(peg3-acid) amine group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of N-(Amino-peg3)-n-bis(peg3-acid) in bioconjugation and other applications. Researchers, scientists, and drug development professionals can find specific advice to mitigate common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on N-(Amino-peg3)-n-bis(peg3-acid) and what are their intended reactions?

A1: N-(Amino-peg3)-n-bis(peg3-acid) is a trifunctional PEG linker.[1][2][3] It possesses a primary amine (-NH2) and two terminal carboxylic acids (-COOH).[1][2][3] The primary amine is nucleophilic and readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[][5] The carboxylic acid groups can be activated, commonly with carbodiimides like EDC in the presence of NHS, to react with primary amines on a target molecule, also forming a stable amide bond.[6][7]

Q2: What are the most common side reactions involving the primary amine group?

A2: The primary amine is a strong nucleophile and can participate in several undesired reactions. The most prevalent side reaction is reaction with electrophiles other than the intended target. In the context of protein modification, while NHS esters are highly selective for primary amines, off-target reactions can occur with the side chains of tyrosine, serine, and threonine, particularly if a nearby histidine residue is present.[8][9] Additionally, the amine can react with aldehydes and ketones to form Schiff bases, which may require a subsequent reduction step to form a stable secondary amine.[5][10]

Q3: What are the potential side reactions when activating the carboxylic acid groups with EDC/NHS?

A3: The activation of carboxylic acids with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) can lead to several side products. The EDC-activated carboxyl group forms an unstable O-acylisourea intermediate.[7][11] This intermediate can be hydrolyzed by water, regenerating the carboxylic acid.[11] It can also undergo an intramolecular acyl rearrangement to form a stable, unreactive N-acylurea, which is a common byproduct.[7][11] The addition of NHS helps to suppress these side reactions by converting the O-acylisourea into a more stable, amine-reactive NHS-ester.[11][12]

Q4: Can the PEG linker itself cause experimental issues?

A4: Yes, the polyethylene (B3416737) glycol (PEG) chains can introduce their own set of challenges. The hydrophilic and flexible nature of PEG can increase the solubility and stability of the resulting conjugate.[13][14] However, the hydrodynamic radius of the PEG chains can lead to steric hindrance, potentially impeding the reaction at the functional groups or affecting the biological activity of the conjugated molecule.[15][16] PEGylated molecules may also have a tendency to aggregate, especially at high concentrations.[17][18] In some in vivo applications, the PEG linker can elicit an immune response, leading to the generation of anti-PEG antibodies which can affect the pharmacokinetics and efficacy of the conjugate.[15][19][20]

Troubleshooting Guides

Low Conjugation Yield

If you are experiencing low yields in your conjugation reaction, consult the following table and workflow to diagnose and address the potential issues.

Potential Cause Recommended Action
Inefficient Carboxylic Acid Activation Optimize the molar ratio of EDC and NHS to your carboxylic acid. A common starting point is a 2:1 to 5:1 molar excess of EDC/NHS. Ensure your reaction buffer is at the optimal pH for EDC/NHS chemistry (typically pH 4.5-7.2).[7]
Hydrolysis of Activated Esters Perform reactions in a timely manner after activation. If using an NHS ester to target the amine on the PEG linker, be aware that the NHS ester is susceptible to hydrolysis, with a half-life of 1-2 hours at neutral pH.[] Maintain the reaction pH between 7.2 and 8.5 to balance amine reactivity and ester stability.[][21]
Protonated Amine Group Ensure the reaction pH is appropriate for the amine to be deprotonated and thus nucleophilic. For primary amines, a pH of 8.3-8.5 is often optimal.[21] Avoid buffers containing primary amines, such as Tris, as they can compete in the reaction.[21]
Steric Hindrance Consider using a longer PEG linker to increase the distance between the reactive group and the bulk of the molecules. Optimize the stoichiometry to avoid excessive crowding of molecules.
Peptide/Protein Aggregation Before conjugation, assess the solubility of your peptide or protein in the chosen reaction buffer.[22] If aggregation is observed, try different buffer conditions or add solubility-enhancing agents.[18]

Troubleshooting Workflow for Low Conjugation Yield

low_yield_troubleshooting start Low Conjugation Yield Observed check_activation Is Carboxylic Acid Activation the Issue? start->check_activation check_amine Is Amine Reactivity the Issue? check_activation->check_amine No optimize_edc Optimize EDC/NHS ratio and pH (4.5-7.2) check_activation->optimize_edc Yes check_stability Is Activated Ester Hydrolyzed? check_amine->check_stability No optimize_ph Adjust pH to 8.3-8.5 Avoid amine-containing buffers check_amine->optimize_ph Yes check_physical Are Physical Properties an Issue? check_stability->check_physical No immediate_use Use activated ester immediately Control reaction pH (7.2-8.5) check_stability->immediate_use Yes modify_linker Consider longer PEG linker Optimize stoichiometry check_physical->modify_linker Steric Hindrance check_solubility Test solubility of reactants Modify buffer conditions check_physical->check_solubility Aggregation

Caption: Troubleshooting workflow for low conjugation yield.
Unexpected Side Products Detected

The presence of unexpected species in your final product can often be attributed to side reactions. Use the following guide and diagram to identify and mitigate these issues.

Side Product Potential Cause Mitigation Strategy Analytical Detection Method
N-Acylurea Intramolecular rearrangement of the O-acylisourea intermediate during EDC coupling.[7]Add NHS or Sulfo-NHS to the reaction to convert the O-acylisourea to a more stable NHS-ester.[7]HPLC, Mass Spectrometry (MS)[23]
Unreacted Starting Material Incomplete reaction due to suboptimal conditions or insufficient reaction time.Increase reaction time, optimize pH, and ensure an appropriate molar excess of reagents.HPLC, SEC, Electrophoresis[23][24]
Aggregates High concentration of hydrophobic molecules or PEG-induced aggregation.[17]Work at lower concentrations. Screen different buffers and pH conditions. Use size exclusion chromatography (SEC) for purification.[][26]Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)
Off-Target Modification Reaction of activated esters with nucleophilic amino acid side chains like Tyr, Ser, Thr.[8][9]Maintain careful control of pH (7.2-8.5). Consider site-directed conjugation methods if specificity is critical.Mass Spectrometry (peptide mapping)[27]

Logical Flow for Side Product Identification

side_product_identification start Unexpected Side Product Detected check_mass Analyze by Mass Spectrometry start->check_mass mass_increase Mass consistent with N-Acylurea formation? check_mass->mass_increase mass_unchanged Mass consistent with starting material? check_mass->mass_unchanged high_mw High Molecular Weight Species (by SEC)? check_mass->high_mw Parallel Analysis incorrect_mass Incorrect mass on target molecule? check_mass->incorrect_mass add_nhs Add NHS/Sulfo-NHS to reaction mass_increase->add_nhs Yes optimize_reaction Optimize reaction conditions (time, pH, stoichiometry) mass_unchanged->optimize_reaction Yes reduce_concentration Reduce reactant concentrations Optimize buffer high_mw->reduce_concentration Yes control_ph Control pH carefully (7.2-8.5) Consider site-directed methods incorrect_mass->control_ph Yes

Caption: Identification and mitigation of unexpected side products.

Experimental Protocols

General Protocol for EDC/NHS Activation of PEG-Acid and Conjugation to a Protein

This protocol provides a general framework. Molar ratios, buffer conditions, and reaction times should be optimized for your specific application.

  • Reagent Preparation :

    • Dissolve N-(Amino-peg3)-n-bis(peg3-acid) in an appropriate buffer (e.g., 0.1 M MES, pH 6.0).

    • Prepare stock solutions of EDC and NHS in the same buffer or in a compatible organic solvent like DMSO.

    • Dissolve your amine-containing protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Activation of Carboxylic Acids :

    • To the dissolved PEG linker, add a 2- to 5-fold molar excess of both EDC and NHS.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester.

  • Conjugation Reaction :

    • Add the activated PEG linker solution to the protein solution. The molar ratio of PEG-linker to protein will depend on the desired degree of labeling and should be optimized.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching :

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS-esters.

  • Purification :

    • Remove unreacted PEG linker and byproducts from the conjugated protein using a suitable purification method. Size exclusion chromatography (SEC) is effective for separating the larger conjugate from smaller molecules.[][26] Ion-exchange chromatography (IEX) can also be used to separate species based on charge differences resulting from the conjugation.[26][28][29]

Purification and Analysis Workflow

purification_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reaction_mixture Crude Reaction Mixture sec Size Exclusion Chromatography (SEC) reaction_mixture->sec Size-based separation iex Ion Exchange Chromatography (IEX) sec->iex Charge-based polishing final_product Purified Conjugate iex->final_product hplc RP-HPLC ms Mass Spectrometry sds_page SDS-PAGE final_product->hplc Purity Check final_product->ms Identity Confirmation final_product->sds_page MW Shift

Caption: General workflow for purification and analysis of conjugates.

References

Technical Support Center: PROTAC Synthesis with N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis utilizing the trifunctional linker, N-(Amino-peg3)-n-bis(peg3-acid). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the synthesis of PROTACs with this versatile, yet complex, linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using the unprotected N-(Amino-peg3)-n-bis(peg3-acid) linker in a one-pot synthesis?

A1: Using the unprotected linker in a one-pot reaction is highly challenging due to its trifunctional nature. The presence of a nucleophilic amine and two electrophilic carboxylic acid groups can lead to several undesirable outcomes:

  • Self-Polymerization: The amine of one linker molecule can react with a carboxylic acid of another, leading to oligomers or polymers and significantly reducing the yield of the desired PROTAC.

  • Lack of Selectivity: It is difficult to control which functional group reacts first. For instance, when adding a carboxyl-containing ligand, it may react with the amine of the linker, but the remaining two carboxyl groups on the linker can complicate the reaction and purification.

  • Complex Product Mixtures: The lack of controlled reactivity often results in a complex mixture of products, including di-substituted and unreacted starting materials, which are challenging to separate.

Q2: What is the recommended synthetic strategy for using N-(Amino-peg3)-n-bis(peg3-acid)?

A2: The most robust and recommended strategy is to use an orthogonal protection strategy . This involves using a derivative of the linker where some functional groups are protected with groups that can be removed under specific conditions without affecting other parts of the molecule.[1][2][3] For this specific linker, a common approach is to use a Boc-protected version, such as N-(Boc-amino-peg3)-n-bis(peg3-acid) or N-(Amino-peg3)-n-bis(peg3-tert-butyl ester). This allows for a stepwise and controlled synthesis.

Q3: I am observing a very low yield in my coupling reaction. What are the potential causes?

A3: Low yields in PROTAC synthesis are a common issue.[4] When using a PEG-based linker, several factors could be at play:

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered or challenging couplings, standard reagents may not be sufficient.

  • Steric Hindrance: The bulky nature of the ligands being coupled can physically block the reactive sites on the linker.[4]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the efficiency of the coupling reaction.

  • Poor Starting Material Quality: Ensure the purity and integrity of your ligands and the linker before starting the synthesis.

Q4: My final PROTAC product is difficult to purify using normal-phase silica (B1680970) chromatography. What should I do?

A4: PROTACs containing PEG linkers are often highly polar and can adhere strongly to silica gel, leading to poor separation and low recovery.[2] The recommended purification method is reverse-phase preparative HPLC (RP-HPLC) . This technique is much better suited for polar molecules and typically provides good separation with an appropriate gradient of water/acetonitrile or water/methanol, often with 0.1% TFA or formic acid.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low or No Product Formation Ineffective activation of carboxylic acid.Use a more potent coupling reagent like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.[4][5]
Steric hindrance between bulky ligands and the linker.Increase the reaction temperature moderately (e.g., to 40-50°C) and monitor for side products. Consider a longer linker to increase flexibility.[4]
Formation of an unreactive salt between the amine and carboxylic acid.Ensure the use of appropriate coupling reagents and a non-nucleophilic base to facilitate the amide bond formation over salt formation.[6]
Complex Mixture of Products by LC-MS Lack of chemoselectivity with the unprotected linker.Employ an orthogonal protection strategy. Use a linker with protected amines (Boc) or protected acids (t-butyl esters) to ensure stepwise conjugation.[1]
Side reactions due to reactive functional groups on ligands.Protect any reactive functional groups on your E3 ligand or protein of interest (POI) ligand that are not involved in the coupling reaction.
Difficulty in Removing Excess Coupling Reagents/Byproducts Use of water-soluble carbodiimides (e.g., EDC) and byproducts.If using EDC, perform an aqueous workup to remove the urea (B33335) byproduct. For other reagents, purification by RP-HPLC is generally effective.[5]
Low Isolated Yield After Purification Product is highly polar and adheres to silica gel.Switch to purification by reverse-phase preparative HPLC (RP-HPLC).[2]
Product instability during purification.Minimize the time the PROTAC is on the column and consider performing the purification at a lower temperature if the product is thermally labile.[4]

Experimental Protocols

Recommended Protocol: Stepwise PROTAC Synthesis using a Protected Linker

This protocol assumes the use of a Boc-protected amine on the linker for initial coupling to a carboxylic acid-functionalized ligand.

Step 1: Coupling of Ligand A (with Carboxylic Acid) to the Linker's Amine

  • Activation: Dissolve the carboxylic acid-containing ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[1][4]

  • Coupling: In a separate flask, dissolve the Boc-protected amino-di-acid linker (e.g., N-(Boc-amino-peg3)-n-bis(peg3-acid)) (1.1 eq) in anhydrous DMF. Add this solution to the activated ligand mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS until the starting material is consumed.[4]

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting intermediate by flash column chromatography or preparative HPLC.

Step 2: Coupling of Ligand B (with Amine) to the Linker's Carboxylic Acids

  • Activation: Dissolve the intermediate from Step 1 (1.0 eq) and HATU (2.4 eq) in anhydrous DMF. Add DIPEA (4.0 eq) and stir at room temperature for 15 minutes to activate the two carboxylic acid groups.

  • Coupling: In a separate flask, dissolve the amine-containing Ligand B (2.2 eq) in anhydrous DMF. Add this solution to the activated intermediate mixture.

  • Reaction: Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Final Purification: Purify the final PROTAC product by preparative RP-HPLC. Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Visualizations

Logical Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling cluster_final Final Product & Characterization Ligand_A Ligand A (e.g., E3 Ligase Ligand with -COOH) Coupling1 Amide Coupling (HATU, DIPEA, DMF) Ligand_A->Coupling1 Protected_Linker Protected Linker (e.g., Boc-NH-Linker-(COOH)2) Protected_Linker->Coupling1 Ligand_B Ligand B (e.g., POI Ligand with -NH2) Coupling2 Amide Coupling (HATU, DIPEA, DMF) Ligand_B->Coupling2 Intermediate Intermediate 1 (Ligand_A-Linker-(COOH)2) Coupling1->Intermediate Intermediate->Coupling2 Purification Purification (RP-HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Characterization Characterization (LC-MS, NMR, HRMS) Final_PROTAC->Characterization Purification->Final_PROTAC

Caption: A recommended workflow for PROTAC synthesis using a protected trifunctional linker.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low PROTAC Yield Check_SM Check Starting Material Purity? Start->Check_SM Check_Coupling Review Coupling Reaction? Check_SM->Check_Coupling No Impure_SM Impure Starting Materials Check_SM->Impure_SM Yes Check_Purification Review Purification Method? Check_Coupling->Check_Purification No Inefficient_Coupling Inefficient Coupling Check_Coupling->Inefficient_Coupling Yes Purification_Loss Loss during Purification Check_Purification->Purification_Loss Yes RePurify_SM Re-purify or re-synthesize starting materials. Impure_SM->RePurify_SM Optimize_Coupling Use stronger coupling reagents (HATU/HBTU). Optimize temperature and reaction time. Inefficient_Coupling->Optimize_Coupling Change_Purification Switch from silica gel to Reverse-Phase HPLC. Purification_Loss->Change_Purification

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.

Conceptual Diagram of Orthogonal Protection

Orthogonal_Protection cluster_linker Protected Linker cluster_deprotection1 Step 1: Selective Deprotection cluster_coupling1 Step 2: Couple Ligand A cluster_coupling2 Step 3: Couple Ligand B Linker PG1-NH-Linker-(COOH)2 Deprotect1 Remove PG1 Linker->Deprotect1 Reactive_Amine H2N-Linker-(COOH)2 Deprotect1->Reactive_Amine Couple1 Ligand_A-COOH + Coupling Agent Reactive_Amine->Couple1 Intermediate Ligand_A-NH-Linker-(COOH)2 Couple1->Intermediate Couple2 Ligand_B-NH2 + Coupling Agent Intermediate->Couple2 Final_PROTAC Final PROTAC Couple2->Final_PROTAC

Caption: Conceptual flow of an orthogonal strategy for stepwise PROTAC synthesis.

References

Technical Support Center: Improving the Solubility of N-(Amino-peg3)-n-bis(peg3-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with N-(Amino-peg3)-n-bis(peg3-acid) and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-peg3)-n-bis(peg3-acid) and why is it used?

A1: N-(Amino-peg3)-n-bis(peg3-acid) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker.[1][2] It possesses a single primary amine group and two terminal carboxylic acid groups.[2] This structure is valuable in bioconjugation for crosslinking molecules, such as attaching a targeting peptide to a drug, or for creating complex antibody-drug conjugates (ADCs).[3][4] The PEG component enhances the water solubility, stability, and biocompatibility of the final conjugate while reducing immunogenicity.[5][6][7]

Q2: My final conjugate has precipitated out of my aqueous buffer. What is the most likely cause?

A2: Precipitation of your conjugate is often due to one or more of the following factors:

  • pH is near the isoelectric point (pI): The linker itself is amphoteric, containing both acidic (carboxyl) and basic (amino) groups.[2] When conjugated, the overall charge of the new molecule is highly pH-dependent. At the pI, the net charge is zero, which typically leads to minimal solubility.[8]

  • Hydrophobic Conjugated Molecule: If you have conjugated the linker to a poorly soluble drug or a hydrophobic peptide, the overall hydrophobicity of the final product may have increased, leading to precipitation in aqueous solutions.[9]

  • High Concentration: The conjugate concentration may have exceeded its solubility limit in the chosen buffer system.

  • Incorrect Solvent: While the PEG linker itself is soluble in water and common organic solvents like DMSO and DMF, the conjugate's properties are dictated by all its components.[1]

Q3: What are the first steps I should take to redissolve my precipitated conjugate?

A3: First, confirm that a precipitate has formed and it is not just cloudiness or opalescence, which can occur at high concentrations. If a precipitate is present, try the following sequential steps:

  • Adjust the pH: Modifying the pH is the most effective initial step. Move the pH away from the likely isoelectric point. For a molecule with amine and carboxyl groups, this means making the solution more acidic (e.g., pH 4-5) or more basic (e.g., pH 8-9).[10][11]

  • Introduce a Co-solvent: If pH adjustment is insufficient, add a small percentage (e.g., 5-10% v/v) of a water-miscible organic solvent like DMSO, DMF, or ethanol (B145695) to the buffer.[12][13]

  • Gentle Warming: For some compounds, gentle warming (e.g., to 37°C) can increase solubility. However, use caution if your conjugate contains temperature-sensitive biomolecules like proteins.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Poor Solubility During or Immediately After Conjugation Reaction

If your conjugate precipitates during the reaction or purification process, it can significantly impact yield and purity.

Root Cause Analysis & Solution Workflow

G cluster_0 Troubleshooting Workflow: Post-Conjugation Precipitation start Precipitate Observed During/After Conjugation check_ph Is the reaction buffer pH close to the estimated pI? start->check_ph adjust_ph Adjust Buffer pH (e.g., to pH 8.0 for amine coupling) check_ph->adjust_ph Yes check_hydrophobicity Is the conjugated molecule highly hydrophobic? check_ph->check_hydrophobicity No adjust_ph->check_hydrophobicity add_cosolvent Add Co-solvent to Reaction (e.g., 5-10% DMSO) check_hydrophobicity->add_cosolvent Yes check_concentration Is the reactant concentration high? check_hydrophobicity->check_concentration No add_cosolvent->check_concentration reduce_conc Reduce Reactant Concentrations check_concentration->reduce_conc Yes purify Proceed to Purification (e.g., Dialysis, TFF) check_concentration->purify No reduce_conc->purify end Solubility Issue Resolved purify->end

Caption: Troubleshooting workflow for addressing conjugate precipitation.

Issue 2: The Purified Conjugate is Difficult to Dissolve for Formulation

Even after successful purification, you may face challenges dissolving the lyophilized powder or concentrated stock.

Solutions:

  • pH Optimization: The charge state of the amino and carboxylic acid groups is critical. The solubility of molecules with these groups is strongly pH-dependent, with minimum solubility typically occurring near the isoelectric point (pI).[8]

    • Acidic Conditions (pH < pI): The amine group is protonated (-NH3+) and the carboxyl groups are largely protonated (-COOH). The net positive charge generally increases water solubility.

    • Basic Conditions (pH > pI): The carboxyl groups are deprotonated (-COO-) and the amine group is neutral (-NH2). The net negative charge generally increases water solubility.[10]

  • Use of Co-solvents: For highly hydrophobic conjugates, aqueous buffers alone may be insufficient.

    • Common Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and propylene (B89431) glycol can disrupt hydrophobic interactions and improve solubility.[13]

    • Strategy: First, dissolve the conjugate in a minimal amount of the organic co-solvent, then slowly add the aqueous buffer to the desired final concentration.

  • Inclusion of Excipients: Certain additives can enhance solubility and stability.

    • Sugars/Polyols (e.g., sucrose, mannitol): Can act as cryoprotectants and stabilizing agents.

    • Surfactants (e.g., Polysorbate 20/80): Can help solubilize hydrophobic molecules by forming micelles, but must be used at concentrations suitable for the final application.

Relationship between pH, Charge, and Solubility

G cluster_0 Impact of pH on Conjugate Functional Groups cluster_1 Resulting Molecular State cluster_2 Effect on Aqueous Solubility low_ph Low pH (e.g., 2-4) positive Amine: -NH3+ Acids: -COOH Net Charge: Positive low_ph->positive neutral_ph Near pI (e.g., 5-7) zwitterion Amine: -NH3+ Acids: -COO- Net Charge: ~Zero neutral_ph->zwitterion high_ph High pH (e.g., 8-10) negative Amine: -NH2 Acids: -COO- Net Charge: Negative high_ph->negative sol_high1 Solubility: HIGHER positive->sol_high1 sol_low Solubility: LOWEST zwitterion->sol_low sol_high2 Solubility: HIGHER negative->sol_high2

Caption: Effect of solution pH on the charge and solubility of the conjugate.

Quantitative Data & Experimental Protocols

Table 1: Effect of pH and Co-solvents on Conjugate Solubility

The following data is illustrative for a model bioconjugate and should be adapted based on experimental results for your specific molecule.

Condition IDBuffer System (50 mM)pHCo-solvent (v/v)Apparent Solubility (mg/mL)Observations
ASodium Acetate4.0None> 10Clear Solution
BPhosphate (PBS)7.4None< 0.5Heavy Precipitate
CSodium Borate8.5None> 15Clear Solution
DPhosphate (PBS)7.410% DMSO~ 5.0Slightly Hazy
EPhosphate (PBS)7.410% Propylene Glycol~ 4.0Slightly Hazy
Protocol 1: Systematic Solubility Screening

Objective: To determine the optimal buffer conditions (pH, co-solvents) for solubilizing a new N-(Amino-peg3)-n-bis(peg3-acid) conjugate.

Materials:

  • Lyophilized conjugate powder.

  • Stock solutions of buffers (e.g., 1 M Acetate, Phosphate, Borate).

  • Co-solvents (DMSO, DMF, Ethanol).

  • Microcentrifuge tubes or 96-well plate.

  • Vortexer and benchtop centrifuge.

Methodology:

  • Prepare Buffer Series: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) at the desired ionic strength (e.g., 50 mM).

  • Dispense Conjugate: Weigh and dispense a fixed amount of lyophilized conjugate into each microcentrifuge tube (e.g., 1 mg per tube).

  • Initial Solubilization Attempt: Add a defined volume of each buffer to the corresponding tube to achieve a target concentration (e.g., 10 mg/mL).

  • Mix: Vortex each tube vigorously for 1 minute. Let stand for 10 minutes at room temperature.

  • Observe and Centrifuge: Visually inspect for precipitate. Centrifuge all tubes at ~14,000 x g for 10 minutes to pellet any insoluble material.

  • Measure Soluble Fraction: Carefully remove the supernatant. Measure its concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm if the conjugate contains a protein, or another specific assay). The concentration of the supernatant represents the apparent solubility under that condition.

  • Co-solvent Screen (if needed): For conditions with poor solubility (e.g., pH 7.4), repeat steps 3-6 using buffers pre-mixed with 5%, 10%, and 20% of different co-solvents.

Experimental Workflow for Solubility Screening

G start Start: Lyophilized Conjugate prep_buffers Prepare Buffer Series (Varying pH) start->prep_buffers add_conjugate Dispense Fixed Amount of Conjugate prep_buffers->add_conjugate add_buffer Add Buffer to Each Sample add_conjugate->add_buffer mix Vortex & Incubate add_buffer->mix centrifuge Centrifuge to Pellet Insoluble Material mix->centrifuge measure Measure Concentration of Supernatant centrifuge->measure analyze Analyze Data: Determine Optimal pH measure->analyze end End: Optimal Condition Identified analyze->end

Caption: Protocol workflow for systematic solubility screening of conjugates.

References

Preventing aggregation of proteins during conjugation with N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using N-(Amino-peg3)-n-bis(peg3-acid) for protein conjugation, with a specific focus on preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-peg3)-n-bis(peg3-acid) and what are its primary reactive groups?

A1: N-(Amino-peg3)-n-bis(peg3-acid) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker.[1][2][3] It possesses a primary amine (-NH2) group and two terminal carboxylic acid (-COOH) groups.[1][2] The amine group can react with activated esters like NHS esters, while the carboxylic acid groups can be activated (e.g., using EDC and NHS) to react with primary amines on a target molecule.[1][2] This structure is particularly useful for creating antibody-drug conjugates (ADCs) or other complex bioconjugates.[3]

Q2: Why is my protein aggregating or precipitating during conjugation with N-(Amino-peg3)-n-bis(peg3-acid)?

A2: Protein aggregation during conjugation is a common issue that can stem from several factors.[4][5] Key causes include:

  • Suboptimal Buffer Conditions: The pH and ionic strength of your reaction buffer may not be ideal for your specific protein's stability.[4][6] Proteins are often least soluble at their isoelectric point (pI).[7]

  • Hydrophobic Interactions: The conjugation of molecules can alter the surface properties of the protein, potentially exposing hydrophobic patches that lead to self-association.[4]

  • High Protein Concentration: Increased concentrations bring protein molecules into closer proximity, raising the likelihood of intermolecular interactions and aggregation.[4][8][9]

  • Intermolecular Cross-linking: If not properly controlled, the bifunctional nature of the linker could potentially cross-link multiple protein molecules, leading to large aggregates.[6][8]

  • Mechanical and Temperature Stress: Agitation, multiple freeze-thaw cycles, or elevated temperatures can denature proteins and induce aggregation.[4][9][10]

Q3: How can the PEG component of the linker help in preventing aggregation?

A3: The polyethylene glycol (PEG) chains in the linker are hydrophilic and can help mitigate aggregation in several ways:

  • Increased Solubility: PEGylation generally increases the hydrophilicity and solubility of proteins.[11][12][13]

  • Steric Hindrance: The PEG chains create a hydrophilic shield around the protein, which can mask hydrophobic regions and sterically hinder the intermolecular interactions that lead to aggregation.[14]

  • Improved Stability: PEGylation can enhance the conformational stability of proteins, making them less prone to unfolding and aggregation.[14][15] Studies have shown that even a 5 kDa PEG can significantly improve protein stability.[14]

Q4: What are the initial troubleshooting steps if I observe visible precipitation?

A4: If you observe turbidity or visible precipitates, it's crucial to address the reaction conditions. A systematic approach to troubleshooting is recommended. The following diagram illustrates a decision-making workflow for addressing visible protein precipitation.

G start Visible Precipitation Observed q1 Is protein concentration > 5 mg/mL? start->q1 a1_yes Reduce protein concentration to 1-5 mg/mL. q1->a1_yes Yes q2 Is buffer pH near protein's pI? q1->q2 No a1_yes->q2 a2_yes Adjust buffer pH to be at least 1 unit away from pI. q2->a2_yes Yes q3 Is reaction temperature > 25°C? q2->q3 No a2_yes->q3 a3_yes Lower temperature to 4°C and increase reaction time. q3->a3_yes Yes q4 Are stabilizing excipients being used? q3->q4 No a3_yes->q4 a4_no Add stabilizing excipients (e.g., arginine, sucrose). See Table 1. q4->a4_no No end_node Aggregation Minimized q4->end_node Yes a4_no->end_node

Caption: Troubleshooting workflow for visible protein precipitation.

Q5: My sample looks clear, but analytical methods like SEC show soluble aggregates. What should I do?

A5: Soluble aggregates can still impact the efficacy and safety of your bioconjugate.[4] The strategy to address soluble aggregates often involves optimizing the linker-to-protein ratio and considering the hydrophobicity of any conjugated payload.

G start Increased Soluble Aggregates Detected (SEC/DLS) q1 Is the molar excess of the linker high? start->q1 a1_yes Reduce the molar excess of the linker in the reaction. q1->a1_yes Yes q2 Is a conjugated payload highly hydrophobic? q1->q2 No a1_yes->q2 a2_yes Consider a more hydrophilic payload or linker. q2->a2_yes Yes q3 Have anti-aggregation excipients been screened? q2->q3 No a2_yes->q3 a3_no Screen for effective excipients. See Protocol 2. q3->a3_no No end_node Aggregation Reduced q3->end_node Yes a3_no->end_node

Caption: Troubleshooting workflow for soluble aggregate formation.

Troubleshooting Guides and Experimental Protocols

Optimizing Reaction Conditions

A primary strategy to prevent aggregation is to optimize the reaction conditions for your specific protein. This involves systematically evaluating buffer composition, pH, protein concentration, and temperature.

ParameterRecommended Starting RangeRationale & Troubleshooting Tips
Protein Concentration 1-5 mg/mL[7]Higher concentrations can increase aggregation risk. If aggregation occurs, try reducing the concentration.[7][9]
Reaction pH 7.0 - 8.5 (for amine reactivity)[7]The optimal pH must balance reaction efficiency with protein stability. Avoid the protein's isoelectric point (pI).[7] Adjusting the pH away from the pI can increase net charge and reduce aggregation.
Temperature 4°C to 25°C[7]Room temperature reactions are faster. However, if aggregation is an issue, performing the reaction at 4°C for a longer duration (4-12 hours) can improve stability.[7]
Molar Excess of Linker 5-20 foldA high molar excess can lead to over-labeling, which may alter the protein's charge and solubility.[6] Titrate the molar ratio to find the optimal balance between conjugation efficiency and aggregation.
Protocol 1: Buffer and pH Screening

This protocol provides a method to screen for the optimal buffer pH to maintain protein stability.

Materials:

  • Protein of interest

  • Buffers with varying pH values (e.g., MES pH 6.0, Phosphate-buffered saline pH 7.4, Borate pH 8.5)

  • 96-well microplate

  • Plate reader for measuring absorbance at 350 nm (for turbidity)

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Preparation: Prepare a series of buffers with different pH values.

  • Dilution: In a 96-well plate, dilute the protein to the intended conjugation concentration in each of the different buffers.

  • Incubation: Incubate the plate at the planned conjugation temperature for various time points (e.g., 2, 4, 8, and 24 hours).

  • Turbidity Measurement: At each time point, measure the absorbance at 350 nm. An increase in absorbance indicates light scattering due to aggregation.

  • DLS Analysis: For the conditions showing the lowest turbidity, analyze the samples by DLS to assess the presence and size distribution of any soluble aggregates.[4]

The Role of Excipients

Excipients are additives that can be included in the reaction buffer to enhance protein stability.

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) for Sucrose[8]Act as protein stabilizers through preferential exclusion.[8]
Amino Acids Arginine, Glycine50-100 mM for Arginine[8]Can suppress non-specific protein-protein interactions.[8][9]
Non-ionic Detergents Tween-20, Polysorbate 800.01-0.1%[6]Can help to solubilize hydrophobic regions and prevent aggregation.[9][16]
Reducing Agents TCEP, DTT1-5 mMPrevents the formation of non-native disulfide bonds which can lead to aggregation.[7][9]
Protocol 2: Screening of Anti-Aggregation Excipients

This protocol details a method for screening various excipients to find the most effective ones for preventing aggregation.

Materials:

  • Protein conjugate

  • Stock solutions of various excipients (from Table above)

  • Optimal buffer identified in Protocol 1

  • 96-well microplate

  • Plate reader (A350 nm)

  • Size-Exclusion Chromatography (SEC) system

Methodology:

  • Preparation: In a 96-well plate, prepare the protein in the optimal buffer determined from Protocol 1.

  • Excipient Addition: Add different excipients from stock solutions to the desired final concentrations. Include a control sample with no excipient.

  • Stress Incubation: Incubate the plate under conditions that may accelerate aggregation (e.g., elevated temperature or gentle agitation).

  • Monitoring: Monitor turbidity by measuring absorbance at 350 nm at regular intervals.

  • SEC Analysis: For the most promising conditions, perform SEC analysis to quantify the percentage of monomer, dimer, and higher-order aggregates.[4]

    • Inject a defined volume of the sample onto an appropriate SEC column.

    • Run the separation under isocratic conditions.

    • Monitor elution at 280 nm.

    • Integrate the peak areas to determine the relative amounts of monomer and aggregates.[4]

General Conjugation Workflow

The following diagram outlines a general experimental workflow for protein conjugation using N-(Amino-peg3)-n-bis(peg3-acid), incorporating steps to minimize aggregation.

G start Start: Protein Preparation buffer_exchange Buffer exchange into amine-free buffer (e.g., PBS, HEPES) at optimal pH. start->buffer_exchange activation Activate Carboxylic Acids of Linker with EDC/NHS. buffer_exchange->activation conjugation Add activated linker to protein solution. Incubate at optimal temperature (e.g., 4°C or RT). activation->conjugation quenching Quench reaction (e.g., with Tris or hydroxylamine). conjugation->quenching purification Purify conjugate via Size-Exclusion Chromatography (SEC) or dialysis. quenching->purification characterization Characterize conjugate (e.g., SEC, DLS, Mass Spec) to assess purity and aggregation. purification->characterization end_node Final Conjugate characterization->end_node

Caption: General experimental workflow for protein conjugation.

References

N-(Amino-peg3)-n-bis(peg3-acid) linker cleavage and stability testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the N-(Amino-peg3)-n-bis(peg3-acid) linker and similar PEGylated constructs.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation, purification, and stability assessment of bioconjugates synthesized with PEG linkers.

Issue Potential Cause Recommended Solution
Low Conjugation Yield Inefficient activation of carboxylic acid groups.Ensure the use of fresh carbodiimide (B86325) (e.g., EDC) and an activator like Sulfo-NHS. Optimize the molar ratio of EDC/Sulfo-NHS to the linker. Perform the activation step in an appropriate buffer (e.g., MES buffer, pH 6.0).[1]
Steric hindrance from the branched PEG structure.Increase the molar excess of the linker during the conjugation reaction. Extend the reaction time or slightly increase the temperature (e.g., room temperature for 2-4 hours).[2]
Competing side reactions (e.g., hydrolysis of activated esters).Perform conjugation immediately after activating the carboxylic acid groups. Ensure anhydrous conditions for reactions in organic solvents.[1]
Formation of Aggregates Hydrophobic interactions of the conjugated molecule.The hydrophilic PEG linker should improve solubility.[3][4] If aggregation persists, consider using a longer PEG chain. Assess aggregation using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
High drug-to-antibody ratio (DAR) in ADCs.Optimize conjugation conditions to achieve a lower, more homogenous DAR. Purify the conjugate using techniques like hydrophobic interaction chromatography (HIC) to isolate species with the desired DAR.
Inconsistent Stability Results Premature cleavage of a supposedly non-cleavable linker.The ether bonds in the PEG backbone of N-(Amino-peg3)-n-bis(peg3-acid) are generally stable.[5] However, extreme pH conditions or the presence of strong oxidizing agents can cause degradation. Ensure proper buffer conditions and storage.
Unintended cleavage of a cleavable linker analog.If using a cleavable version of a PEG linker, verify the cleavage conditions. For example, hydrazone linkers are acid-labile, while disulfide linkers are sensitive to reducing agents like glutathione.[6][7]
Analytical method variability.Use validated analytical methods like ELISA or LC-MS for stability testing.[8][9][10] Ensure consistent sample handling and processing.
Difficulty in Characterizing the Conjugate Heterogeneity of the final product.Utilize a combination of analytical techniques for comprehensive characterization. Mass spectrometry can confirm the molecular weight, while SEC-HPLC can assess size and aggregation.[3][11]
Complex fragmentation pattern in mass spectrometry.The branched nature of the N-(Amino-peg3)-n-bis(peg3-acid) linker may lead to complex fragmentation. Use high-resolution mass spectrometry (HRMS) for accurate mass determination.[9][10]

Frequently Asked Questions (FAQs)

Q1: Is the N-(Amino-peg3)-n-bis(peg3-acid) linker cleavable?

A1: The N-(Amino-peg3)-n-bis(peg3-acid) linker is generally considered a non-cleavable linker .[12] Its backbone consists of polyethylene (B3416737) glycol (PEG) units connected by ether bonds. These ether linkages are stable under typical physiological conditions and are not designed to be cleaved by specific enzymes or changes in pH within a cell.[5] Cleavable linkers, in contrast, incorporate specific chemical motifs such as disulfide bonds, hydrazones, or specific peptide sequences that are designed to break under certain biological conditions.[6][13]

Q2: What are the primary applications of this branched PEG linker?

A2: This linker is well-suited for applications in bioconjugation where enhanced solubility and a specific spatial arrangement are desired.[3][14] Its structure, featuring one amine and two carboxylic acid groups, allows for the attachment of different molecules. It is often used in the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[2][15][16] The PEG component helps to improve the pharmacokinetic profile of the resulting conjugate by increasing its hydrodynamic size and reducing immunogenicity.[4]

Q3: How do I test the stability of a bioconjugate made with this linker?

A3: Stability testing for bioconjugates, such as antibody-drug conjugates (ADCs), involves assessing both the integrity of the conjugate and the potential for premature release of any attached payload.[17] Key experimental protocols include:

  • In Vitro Plasma Stability: Incubating the conjugate in plasma from relevant species (e.g., human, mouse) at 37°C and analyzing samples at various time points.

  • Analytical Methods:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to quantify the amount of intact conjugate over time.[8]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful technique to monitor the degradation of the conjugate and detect the release of free payload.[8][11]

Q4: What conditions can degrade the N-(Amino-peg3)-n-bis(peg3-acid) linker?

A4: While the PEG ether backbone is robust, it can be susceptible to degradation under harsh chemical conditions that are not typically encountered in vivo. Exposure to strong acids or bases and high temperatures can lead to chain cleavage. Additionally, auto-oxidation of PEG can occur in the presence of metal ions and oxygen, though this is generally a slow process. For experimental and storage purposes, it is best to use buffered solutions at or near neutral pH and to store the linker and its conjugates at recommended temperatures (e.g., -20°C).[18]

Experimental Protocols & Visualizations

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

This protocol outlines a general procedure for assessing the stability of a bioconjugate in plasma.

  • Sample Preparation:

    • Dilute the bioconjugate stock solution to a final concentration of 100 µg/mL in fresh plasma (e.g., human, rat, or mouse plasma).

    • Prepare control samples, including plasma without the conjugate and the conjugate in buffer.

  • Incubation:

    • Incubate the samples at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

    • Immediately quench the reaction by adding an excess of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the conjugate and any released payload.

  • LC-MS Analysis:

    • Analyze the supernatant using a suitable LC-MS method (e.g., reverse-phase chromatography coupled with a high-resolution mass spectrometer).

    • Monitor the peak area of the intact conjugate over time to determine its degradation rate.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Bioconjugate Stock C Mix & Dilute (Final Conc. 100 µg/mL) A->C B Fresh Plasma B->C D Incubate at 37°C C->D E Collect Aliquots (t = 0, 1, 6, 24, 48, 72h) D->E F Quench with Cold Acetonitrile E->F G Centrifuge to Pellet Proteins F->G H Collect Supernatant G->H I LC-MS Analysis H->I J Determine Degradation Rate I->J

Caption: Workflow for in vitro plasma stability testing of a bioconjugate.

Visualization of Linker Functionality

The diagram below illustrates the general concept of how a branched linker connects different molecular entities, such as a targeting protein and payload molecules.

G cluster_linker N-(Amino-peg3)-n-bis(peg3-acid) Linker cluster_conjugate Example Bioconjugate Structure L Central Nitrogen A1 Amino-PEG3 Arm L->A1 -NH2 A2 PEG3-Acid Arm L->A2 -COOH A3 PEG3-Acid Arm L->A3 -COOH P1 Targeting Moiety (e.g., Antibody) A1->P1 Amide Bond P2 Payload 1 A2->P2 Amide Bond P3 Payload 2 A3->P3 Amide Bond

Caption: Logical diagram of N-(Amino-peg3)-n-bis(peg3-acid) linker connectivity.

References

Technical Support Center: Characterization of N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Amino-peg3)-n-bis(peg3-acid) products.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-peg3)-n-bis(peg3-acid) and what are its primary applications?

N-(Amino-peg3)-n-bis(peg3-acid) is a discrete polyethylene (B3416737) glycol (dPEG®) linker.[1] It is a branched molecule featuring a primary amine at one terminus and two terminal carboxylic acid groups.[2][3] This heterotrifunctional nature makes it a valuable tool in bioconjugation, particularly for applications where a single molecule is to be linked to two other molecules. For example, it can be used in the development of PROTACs (PROteolysis TArgeting Chimeras) to bring a target protein and an E3 ubiquitin ligase into proximity.[4] The PEG spacers enhance the solubility and flexibility of the resulting conjugate.

Q2: What are the key physicochemical properties of N-(Amino-peg3)-n-bis(peg3-acid)?

The key properties are summarized in the table below.

Q3: How should I store and handle N-(Amino-peg3)-n-bis(peg3-acid)?

It is recommended to store the compound at -20°C.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For creating stock solutions, solvents like water, DMSO, or DMF can be used.[5]

Q4: What are the main challenges in characterizing N-(Amino-peg3)-n-bis(peg3-acid) and its conjugates?

While this is a discrete PEG product, which avoids the polydispersity issues of traditional PEG, challenges can still arise. These include:

  • Product Heterogeneity: Incomplete reactions during synthesis or conjugation can lead to a mixture of starting materials, mono-substituted products, and the desired di-substituted product.

  • Purification: Separating the desired product from reaction byproducts and unreacted starting materials can be challenging due to the hydrophilic nature of the PEG linker.

  • Mass Spectrometry Analysis: Although a discrete PEG, the molecule can form various adducts (e.g., [M+H]+, [M+Na]+, [M+K]+) in the mass spectrometer, which can complicate spectral interpretation.[6]

  • Lack of a Strong UV Chromophore: The basic PEG structure does not have a strong UV chromophore, which can make detection by standard HPLC-UV methods difficult at low concentrations.[7]

Data Presentation

Table 1: Physicochemical Properties of N-(Amino-peg3)-n-bis(peg3-acid)

PropertyValueReference(s)
Chemical Formula C26H52N2O13[1][5]
Molecular Weight 600.7 g/mol [1][5]
CAS Number 2055042-59-4[1][5]
Purity >96%[1]
Appearance White to off-white solid or liquid-
Solubility Water, DMSO, DMF[5]

Table 2: Expected Mass Spectrometry Data for N-(Amino-peg3)-n-bis(peg3-acid)

AdductIon FormulaTheoretical m/z
[M+H]+ [C26H53N2O13]+601.7
[M+Na]+ [C26H52N2O13Na]+623.7
[M+K]+ [C26H52N2O13K]+639.8

Troubleshooting Guides

Issue 1: Low Yield in Conjugation Reactions

Potential Cause Troubleshooting Step Rationale
Inactive coupling agents (e.g., EDC, NHS) Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use.EDC and NHS are moisture-sensitive and can hydrolyze, leading to reduced coupling efficiency.[8]
Suboptimal reaction pH Ensure the pH is appropriate for the coupling chemistry. For EDC/NHS, the activation step is typically at pH 4.5-6.0, and the reaction with the amine is at pH 7.0-8.0.The pH affects the stability of the activated ester and the nucleophilicity of the amine.
Presence of competing nucleophiles Use amine-free buffers such as MES, HEPES, or PBS.Buffers containing primary amines (e.g., Tris) will compete for reaction with the activated carboxylic acids.
Steric hindrance Increase the molar excess of the N-(Amino-peg3)-n-bis(peg3-acid) linker.A higher concentration of the linker can help overcome steric barriers.

Issue 2: Multiple or Unexpected Peaks in HPLC Analysis

Potential Cause Troubleshooting Step Rationale
Incomplete reaction Increase reaction time or temperature. Increase the molar excess of the limiting reagent.This can drive the reaction to completion, reducing the amount of unreacted starting materials.
Formation of N-acylurea byproduct Optimize the reaction conditions (e.g., temperature, stoichiometry). Purification by preparative HPLC may be necessary.This is a common side product in carbodiimide-mediated couplings.[9]
Hydrolysis of activated esters Perform the reaction in anhydrous solvents and minimize exposure to moisture.The activated ester is susceptible to hydrolysis, which will result in unreacted carboxylic acid.
Poor chromatographic resolution Optimize the HPLC method (e.g., gradient, column chemistry, mobile phase additives).PEGylated molecules can exhibit unique chromatographic behavior.[10]

Issue 3: Ambiguous Mass Spectrometry Results

Potential Cause Troubleshooting Step Rationale
Multiple adduct formation Compare the observed m/z values with the expected values for different adducts (H+, Na+, K+).This can help in correctly identifying the molecular ion peaks.[6]
In-source fragmentation Use a softer ionization method or lower the cone voltage in ESI-MS.This can reduce fragmentation and provide a clearer molecular ion signal.
Complex spectra from protein conjugates Use deconvolution software to determine the zero-charge mass spectrum.This is particularly useful for analyzing heterogeneous PEGylated proteins.[11]
Signal suppression Ensure proper sample cleanup to remove salts and other interfering substances.Non-volatile salts can suppress the ionization of the analyte.

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis

This protocol is a general guideline and may require optimization for your specific conjugate.

  • Sample Preparation:

    • Dissolve the N-(Amino-peg3)-n-bis(peg3-acid) product in a 50:50 (v/v) mixture of acetonitrile (B52724) and water containing 0.1% formic acid to a final concentration of approximately 1 mg/mL.[6]

    • For protein conjugates, it may be necessary to perform a buffer exchange into a volatile buffer like 10 mM ammonium (B1175870) acetate (B1210297) to remove non-volatile salts.

    • Centrifuge the sample to remove any particulate matter.

  • LC-MS Parameters:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 500 - 2000.

  • Data Analysis:

    • Identify the peaks corresponding to the expected molecular weight and common adducts ([M+H]+, [M+Na]+, [M+K]+).[6]

Protocol 2: General Procedure for NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the N-(Amino-peg3)-n-bis(peg3-acid) product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Ensure the sample is fully dissolved.

  • NMR Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Solvent: D₂O or DMSO-d₆.

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Temperature: 25 °C.

  • Data Analysis:

    • The ¹H NMR spectrum should show characteristic peaks for the ethylene (B1197577) glycol repeating units (typically a broad multiplet around 3.5-3.7 ppm).

    • Integrate the peaks to confirm the ratio of protons corresponding to the different parts of the molecule.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Conjugation Reaction purification Purification (e.g., HPLC, SEC) synthesis->purification hplc HPLC/UHPLC Analysis purification->hplc ms Mass Spectrometry (ESI-MS) purification->ms nmr NMR Spectroscopy purification->nmr

Caption: A general experimental workflow for the synthesis, purification, and characterization of N-(Amino-peg3)-n-bis(peg3-acid) products.

troubleshooting_logic Troubleshooting Logic for Unexpected HPLC Peaks start Multiple/Unexpected Peaks in HPLC check_sm Peaks correspond to starting materials? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_mw Unexpected molecular weights by MS? check_sm->check_mw No side_products Side Products (e.g., N-acylurea) check_mw->side_products Yes optimize_chrom Optimize Chromatography check_mw->optimize_chrom No

Caption: A troubleshooting decision tree for addressing issues with unexpected peaks in HPLC analysis.

References

Removing unreacted N-(Amino-peg3)-n-bis(peg3-acid) from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for removing unreacted N-(Amino-peg3)-n-bis(peg3-acid) from a reaction mixture. The information is tailored for researchers, scientists, and drug development professionals working on bioconjugation and related synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of N-(Amino-peg3)-n-bis(peg3-acid) that influence its purification?

A1: N-(Amino-peg3)-n-bis(peg3-acid) is a zwitterionic molecule, meaning it contains both acidic (two carboxylic acids) and basic (one primary amine) functional groups.[1] This allows its net charge to be manipulated by changing the pH of the solution.[2] At low pH, the amine group is protonated (-NH3+), resulting in a net positive charge. At high pH, the carboxylic acid groups are deprotonated (-COO-), leading to a net negative charge. At its isoelectric point (pI), the net charge is zero.[1] Additionally, the polyethylene (B3416737) glycol (PEG) linkers impart significant polarity and hydrophilicity to the molecule.

Q2: What are the primary methods for removing this unreacted reagent?

A2: The most effective methods leverage the unique properties of the molecule. These include Ion-Exchange Chromatography (IEX), which separates based on charge[2][]; Reverse-Phase Chromatography (RPC), which separates based on polarity and hydrophobicity[4][5]; and Size-Exclusion Chromatography (SEC), which is effective if there is a significant size difference between your product and the unreacted reagent.[][6]

Q3: Why is it challenging to remove small, polar PEGylated reagents?

A3: Small, polar PEG linkers can be difficult to remove for several reasons. Their high polarity can cause streaking and poor separation in normal-phase chromatography.[7] Their small size may be too close to that of a desired small molecule product for efficient separation by SEC.[8] Furthermore, many PEGylated compounds lack a strong UV chromophore, making them difficult to detect with standard HPLC detectors.[7]

Method Selection Guide

Choosing the right purification strategy is critical for achieving high purity and yield. The table below compares the most common techniques for separating N-(Amino-peg3)-n-bis(peg3-acid) from a reaction mixture.

Method Principle of Separation Best For... Advantages Disadvantages
Ion-Exchange Chromatography (IEX) Net Charge at a given pHSeparating charged or zwitterionic molecules from neutral or oppositely charged species.High capacity and selectivity; can be fine-tuned by adjusting pH and salt concentration.[9]Requires careful pH control; may not resolve species with similar charge properties.
Reverse-Phase Chromatography (RPC) Hydrophobicity/PolaritySeparating molecules with different degrees of polarity. Often effective for PEGylated compounds.[5][10]Excellent resolution for PEGylated species, even positional isomers.[6][10]The high polarity of the reagent may lead to poor retention; can require organic solvents.
Size-Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Removing a small reagent from a much larger product (e.g., a protein or large polymer).Mild, non-denaturing conditions; useful for removing low molecular weight impurities.[]Low resolution for molecules of similar size; cannot separate isomers.[6]
Liquid-Liquid Extraction (LLE) Differential SolubilityCrude, large-scale removal of impurities based on pH-dependent solubility.Scalable and cost-effective for initial cleanup.Lower resolution than chromatography; may lead to emulsions; requires immiscible solvent systems.[11]

Detailed Experimental Protocols

Protocol 1: Ion-Exchange Chromatography (IEX)

This protocol provides a general framework for separating the zwitterionic N-(Amino-peg3)-n-bis(peg3-acid) from a product. The choice between cation and anion exchange depends on the charge of your desired product at a given pH.

1. Column Selection and Equilibration:

  • Cation Exchange (e.g., SP Sepharose): Use if your product is more negatively charged (or less positively charged) than the unreacted reagent.
  • Select a buffer with a pH below the pI of the reagent, where it will have a net positive charge and bind to the column.
  • Equilibrate the column with 5-10 column volumes (CV) of low-ionic-strength binding buffer (e.g., 20 mM MES, pH 6.0).
  • Anion Exchange (e.g., Q Sepharose): Use if your product is more positively charged (or less negatively charged) than the unreacted reagent.
  • Select a buffer with a pH above the pI of the reagent, where it will have a net negative charge and bind to the column.
  • Equilibrate the column with 5-10 CV of low-ionic-strength binding buffer (e.g., 20 mM Tris, pH 8.0).

2. Sample Preparation and Loading:

  • Ensure your crude reaction mixture is in the binding buffer, either through dialysis or buffer exchange.
  • Filter the sample through a 0.22 µm filter to remove particulates.
  • Load the sample onto the equilibrated column at a controlled flow rate.

3. Washing:

  • Wash the column with 5-10 CV of binding buffer to remove unbound impurities.

4. Elution:

  • Elute the bound molecules using a linear salt gradient (e.g., 0-1 M NaCl in binding buffer over 20 CV). Molecules will elute based on their charge density, with more highly charged species requiring a higher salt concentration to elute.[2]
  • Alternatively, a step gradient can be used for faster elution.

5. Fraction Analysis:

  • Collect fractions and analyze them using an appropriate method (e.g., LC-MS, HPLC) to identify those containing your purified product.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[12]

1. Column and Mobile Phase Selection:

  • Column: A C4 or C18 column is often a good starting point for PEGylated molecules.[5][10] C4 columns are generally better for larger, more hydrophobic molecules, while C18 provides stronger retention for more polar species.
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[10]

2. Method Parameters:

  • Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID).
  • Column Temperature: Elevated temperatures (e.g., 45 °C) can improve peak shape and resolution for PEGylated compounds.[10]
  • Detection: Use a detector suitable for your molecule. If it lacks a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[4]

3. Gradient Elution:

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
  • Inject the filtered sample.
  • Run a linear gradient to a higher percentage of Mobile Phase B. A shallow gradient (e.g., 1-2% increase in B per minute) often provides the best resolution.[10] A typical starting gradient might be 5-95% B over 30-40 minutes.
  • The unreacted N-(Amino-peg3)-n-bis(peg3-acid), being highly polar, is expected to elute early in the gradient.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peaks of interest.
  • Analyze for purity and identity.

Visual Guides

pH-Dependent Charge State of the Reagent

cluster_low_ph Low pH (e.g., pH < 3) cluster_mid_ph Mid pH (Isoelectric Point) cluster_high_ph High pH (e.g., pH > 9) Low_pH Net Positive Charge (-NH3+, -COOH) Mid_pH Net Zero Charge (-NH3+, -COO-) Low_pH->Mid_pH Increase pH High_pH Net Negative Charge (-NH2, -COO-) Mid_pH->High_pH Increase pH

Caption: Logical relationship of the net charge of N-(Amino-peg3)-n-bis(peg3-acid) at varying pH levels.

General Purification Workflow

Start Crude Reaction Mixture Decision1 Is product >> size of unreacted reagent? Start->Decision1 SEC Primary Purification: Size-Exclusion Chromatography (SEC) Decision1->SEC Yes Decision2 Is product charge different from reagent? Decision1->Decision2 No Analysis Purity & Identity Analysis (LC-MS, HPLC) SEC->Analysis IEX Primary Purification: Ion-Exchange Chromatography (IEX) Decision2->IEX Yes RPC Primary Purification: Reverse-Phase Chromatography (RPC) Decision2->RPC No IEX->Analysis RPC->Analysis End_Pure Pure Product Analysis->End_Pure Purity OK End_Impure Further Purification Needed Analysis->End_Impure Purity Not OK

Caption: Decision workflow for selecting a primary purification strategy.

Troubleshooting Guide

Q: My unreacted reagent is co-eluting with my product in IEX. What can I do?

A: This suggests that your product and the reagent have similar charge properties under the current buffer conditions.

  • Optimize pH: Change the buffer pH. A small shift in pH can significantly alter the net charge of your molecules, potentially creating a larger difference for separation.[2]

  • Change Gradient Slope: A shallower salt gradient can improve the resolution between closely eluting peaks.

  • Switch IEX Mode: If you are using anion exchange, try cation exchange, or vice versa. This will completely change the binding and elution profile.

Q: I have very poor recovery of my product from an RP-HPLC column. Why?

A: Poor recovery from a reverse-phase column is often due to irreversible binding or poor solubility.

  • Change Column Chemistry: If using a C18 column, the strong hydrophobic interactions may be causing irreversible binding. Try a less retentive phase like C8 or C4.[5]

  • Modify Mobile Phase: Adding a different ion-pairing agent or increasing the percentage of organic solvent in the initial conditions might help.

  • Increase Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, sometimes improving recovery.[10]

Q: I can't see my PEGylated reagent on my HPLC chromatogram using a UV detector.

A: Many PEG linkers do not have a UV chromophore and are therefore "invisible" to standard UV detectors.

  • Use a Universal Detector: Employ a mass-sensitive detector like an ELSD, CAD, or a mass spectrometer (MS) to detect non-UV active compounds.[4]

  • Derivatization: If possible, you can derivatize a small sample with a UV-active tag to enable detection, although this is primarily for analytical purposes.

References

N-(Amino-peg3)-n-bis(peg3-acid) storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the effective storage, handling, and use of N-(Amino-peg3)-n-bis(peg3-acid).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N-(Amino-peg3)-n-bis(peg3-acid)?

For long-term stability, N-(Amino-peg3)-n-bis(peg3-acid) should be stored at -20°C.[1][2][3] It is also recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and protected from light.[4][5]

Q2: How should I handle the compound upon receiving it and for short-term use?

Upon receipt, store the compound at -20°C. Although it is shipped at ambient temperature, long-term storage requires colder conditions to maintain stability.[1][2][3] When you need to use the compound, allow the container to slowly warm to room temperature before opening to prevent moisture condensation, which can affect its reactivity.[4][6] After use, it is best practice to backfill the container with an inert gas like nitrogen or argon before sealing and returning to -20°C storage.[4]

Q3: What are the key chemical properties of N-(Amino-peg3)-n-bis(peg3-acid)?

N-(Amino-peg3)-n-bis(peg3-acid) is a trifunctional PEG linker. It possesses a primary amino group and two terminal carboxylic acid groups.[1][7] This structure allows for versatile conjugation strategies. The compound is generally soluble in water, DMSO, and DMF.[1][2]

PropertyValueReference
Molecular Formula C26H52N2O13[1][7][8]
Molecular Weight 600.7 g/mol [1][7][8]
CAS Number 2055042-59-4[1][8]
Purity Typically >96%[1][8]
Recommended Storage -20°C[1][2][3]
Solubility Water, DMSO, DMF[1][2]

Q4: What are the reactive groups on this molecule and what do they react with?

This molecule has two types of reactive functional groups:

  • Primary Amine (-NH2): This group readily reacts with activated NHS esters to form a stable amide bond.[1][7] It can also react with other carbonyl compounds like aldehydes and ketones.[7]

  • Carboxylic Acids (-COOH): The two terminal carboxylic acid groups can be activated to react with primary amines on other molecules (e.g., proteins, peptides) to form stable amide bonds.[1][7] This reaction requires the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).[7][9]

Experimental Protocols

General Protocol for Bioconjugation to a Protein via Carboxylic Acid Groups

This protocol outlines a general procedure for conjugating N-(Amino-peg3)-n-bis(peg3-acid) to a protein with available primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Protein of interest

  • Activation buffer: MES buffered saline (0.1M MES, 0.5 M NaCl; pH 4.5-6.0)

  • Conjugation buffer: Phosphate-buffered saline (PBS) (20mM sodium phosphate, 150mM NaCl; pH 7.2-7.5)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching buffer: 1M Tris-HCl, pH 8.5 or 1M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow the container of N-(Amino-peg3)-n-bis(peg3-acid) to equilibrate to room temperature before opening.

    • Prepare a stock solution of the linker in anhydrous DMSO or DMF. This should be done immediately before use.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in activation buffer or anhydrous DMSO.

  • Activation of Carboxylic Acids:

    • Dissolve N-(Amino-peg3)-n-bis(peg3-acid) in the activation buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the linker solution. A 2-5 fold molar excess is a good starting point.

    • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to Protein:

    • Exchange the buffer of the protein solution to the conjugation buffer (PBS, pH 7.2-7.5).

    • Add the activated linker solution to the protein solution. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized for your specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted linker. A final concentration of 20-50 mM is typical.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and reaction byproducts by using a desalting column, dialysis, or size-exclusion chromatography (SEC).

  • Characterization:

    • Analyze the resulting conjugate to determine the degree of PEGylation. This can be challenging due to the polydispersity of PEG, but techniques like SEC can be used.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Inactive linker due to improper storage/handling. 2. Inappropriate buffer composition (contains primary amines like Tris or glycine). 3. Insufficient activation of carboxylic acids. 4. pH of the reaction is not optimal.1. Ensure the linker was stored at -20°C and protected from moisture. Use fresh stock solutions. 2. Use a non-amine-containing buffer such as PBS or MES for the conjugation step.[6][10] 3. Increase the molar excess of EDC/Sulfo-NHS and ensure they are freshly prepared. 4. Optimize the pH for both the activation (pH 4.5-6.0) and conjugation (pH 7.2-7.5) steps.
Protein Precipitation during Conjugation 1. High concentration of organic solvent from the linker stock solution. 2. Change in protein stability due to pH or buffer conditions. 3. Cross-linking of the protein.1. Minimize the volume of the organic solvent added to the protein solution. Keep it below 10% (v/v). 2. Perform a buffer screen to find the optimal conditions for your protein's stability during the reaction. 3. Reduce the molar ratio of the linker to the protein to minimize intermolecular cross-linking.
High Polydispersity in Final Product 1. Inconsistent reaction conditions. 2. Multiple reactive sites on the protein (e.g., multiple lysine residues).1. Ensure consistent timing, temperature, and reagent concentrations. 2. This is inherent to proteins with multiple surface amines. Consider strategies to target specific sites if a more homogeneous product is required, such as adjusting the reaction pH to favor the N-terminal amine.[11]

Visualizations

Storage_and_Handling_Workflow Figure 1. Recommended Storage and Handling Workflow cluster_storage Storage cluster_handling Handling for Use cluster_post_handling After Use Store at -20°C Store at -20°C Equilibrate to Room Temp Equilibrate to Room Temp Store at -20°C->Equilibrate to Room Temp Before Use Protect from Light Protect from Light Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Open Container Open Container Equilibrate to Room Temp->Open Container Weigh/Prepare Solution Weigh/Prepare Solution Open Container->Weigh/Prepare Solution Backfill with Inert Gas Backfill with Inert Gas Weigh/Prepare Solution->Backfill with Inert Gas Seal Tightly Seal Tightly Backfill with Inert Gas->Seal Tightly Return to -20°C Storage Return to -20°C Storage Seal Tightly->Return to -20°C Storage

Caption: Recommended Storage and Handling Workflow

Conjugation_Workflow Figure 2. Experimental Workflow for Protein Conjugation Prepare Linker Stock Prepare Linker Stock Activate Carboxylic Acids Activate Carboxylic Acids Prepare Linker Stock->Activate Carboxylic Acids Conjugation Reaction Conjugation Reaction Activate Carboxylic Acids->Conjugation Reaction Prepare Protein Prepare Protein Prepare Protein->Conjugation Reaction Quench Reaction Quench Reaction Conjugation Reaction->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Characterize Product Characterize Product Purify Conjugate->Characterize Product

Caption: Experimental Workflow for Protein Conjugation

Reaction_Mechanism Figure 3. Simplified Reaction Schematic Linker N-(Amino-peg3)-n-bis(peg3-acid) -COOH -NH2 Activator EDC / Sulfo-NHS Linker->Activator -COOH activation Conjugate Protein-Linker Conjugate Amide Bond Activator->Conjugate Protein Protein -NH2 Protein->Conjugate -NH2 reaction

Caption: Simplified Reaction Schematic

References

Impact of pH on N-(Amino-peg3)-n-bis(peg3-acid) reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(Amino-peg3)-n-bis(peg3-acid)

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the impact of pH on the reactivity of N-(Amino-peg3)-n-bis(peg3-acid). This molecule possesses a primary amine and two terminal carboxylic acids, making its reactivity highly dependent on the pH of the reaction environment.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on N-(Amino-peg3)-n-bis(peg3-acid) and how does pH affect them?

A1: This molecule has two types of reactive functional groups:

  • A primary amine (-NH2): This group acts as a nucleophile. Its reactivity is highest at alkaline pH (typically 8.0-9.5) where it is deprotonated (-NH2).[3][4] At acidic or neutral pH, it is predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (-NH3+), which significantly reduces its reactivity.[5]

  • Two carboxylic acids (-COOH): These groups can be activated to react with primary amines. The activation, commonly done with EDC and NHS (or sulfo-NHS), is most efficient under acidic conditions (pH 4.5-6.0).[6][7]

Q2: What is the optimal pH for conjugating the amine group of this molecule to an NHS ester?

A2: The optimal pH for reacting the primary amine with an N-hydroxysuccinimide (NHS) ester is between 8.3 and 8.5.[8][9][10] This pH provides a balance between ensuring the amine is sufficiently deprotonated and nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which accelerates at higher pH values.[5]

Q3: What is the recommended pH for activating the carboxylic acid groups with EDC/NHS?

A3: The activation of the carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic buffer, typically at a pH range of 4.5 to 6.0.[7] MES buffer is commonly used for this step. Performing this activation at neutral or higher pH can reduce efficiency.[6]

Q4: Can I perform a one-pot reaction to both activate the carboxylic acids and react the amine group simultaneously?

A4: A one-pot reaction is generally not recommended due to conflicting optimal pH requirements. Carboxyl activation is best in acidic conditions (pH 4.5-6.0), while the subsequent amine coupling is most efficient at a higher pH (7.0-8.5).[7] A single, intermediate pH would compromise the efficiency of both reactions. A two-step protocol with a pH adjustment between steps is the preferred method for optimal yield.[7]

Q5: Why am I seeing low conjugation yield when reacting the amine group?

A5: Low yield in amine-targeted reactions can be due to several pH-related factors:

  • Incorrect Buffer pH: If the pH is too low (e.g., below 7.5), the majority of the amine groups will be protonated (-NH3+) and non-reactive.[5]

  • NHS Ester Hydrolysis: If the pH is too high (e.g., above 9.0), the NHS ester you are reacting with can hydrolyze rapidly, rendering it inactive before it can conjugate to the amine.[5]

  • Competitive Buffer Amines: Using buffers that contain primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, thereby reducing your yield.[5] Use amine-free buffers like phosphate (B84403), bicarbonate, or HEPES.[5]

Troubleshooting Guide

Problem Potential Cause (pH-Related) Recommended Solution
Low or No Conjugation Yield (Amine Reaction) Reaction pH is too low (<7.5), keeping the amine protonated and non-nucleophilic.[5]Increase the reaction pH to the optimal range of 8.3-8.5 using a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[8][9]
Reaction pH is too high (>9.0), causing rapid hydrolysis of the activated ester (e.g., NHS ester).[5]Lower the pH to the 8.3-8.5 range to slow down hydrolysis. Ensure the activated ester is fresh and added immediately to the reaction.
Low or No Conjugation Yield (Carboxyl Reaction) Activation pH for EDC/NHS was too high (>6.5), leading to inefficient formation of the amine-reactive NHS ester.Perform the EDC/NHS activation step in an acidic buffer, such as 0.1 M MES, at a pH of 4.5-6.0.[7]
The pH for the subsequent coupling to an amine-containing molecule was too low (<7.0).After the activation step, adjust the pH of the reaction mixture to 7.2-8.5 before adding the amine-containing molecule.
Reaction Mixture Acidifies Over Time During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic.[8][9]Use a more concentrated buffer to maintain the pH within the optimal range. Monitor the pH during the reaction and adjust as necessary.[8][9]

Data Presentation: pH-Dependent Reactivity

Table 1: Optimal pH Ranges for Reactions involving N-(Amino-peg3)-n-bis(peg3-acid)

Functional GroupReaction TypeReagentsOptimal pH RangeKey Considerations
Primary Amine Amide bond formationNHS Esters8.3 - 8.5[8][9][10]Balances amine deprotonation with NHS ester stability. Avoid amine-containing buffers.[5]
Primary Amine Amide bond formationImidoesters~10.0[3]High specificity for amines; preserves the positive charge of the original amine.
Carboxylic Acids Activation StepEDC / NHS4.5 - 6.0[7]Maximizes the formation of the stable, amine-reactive NHS ester intermediate.
Carboxylic Acids Coupling Step (Post-Activation)Primary Amines7.0 - 8.5[7]Ensures the target amine is deprotonated and nucleophilic for reaction with the activated acid.

Experimental Protocols

Protocol 1: Conjugation of the Amine Group to an NHS-Activated Molecule

  • Prepare Buffer: Prepare a 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer and adjust the pH to 8.3.[5][8] Ensure the buffer is free of any primary amines.[5]

  • Dissolve Reactants: Dissolve N-(Amino-peg3)-n-bis(peg3-acid) in the prepared pH 8.3 buffer. Separately, dissolve the NHS-activated molecule in an anhydrous solvent like DMSO or DMF immediately before use.[8][10]

  • Initiate Reaction: Add the dissolved NHS-activated molecule to the solution of N-(Amino-peg3)-n-bis(peg3-acid). A 5- to 20-fold molar excess of the NHS ester is a common starting point.[5]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[5][8]

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[5]

  • Purification: Purify the final conjugate using an appropriate method such as gel filtration or dialysis to remove excess reagents and byproducts.[5][8]

Protocol 2: Activation of Carboxylic Acids and Conjugation to an Amine-Containing Molecule

  • Activation Step:

    • Dissolve N-(Amino-peg3)-n-bis(peg3-acid) in 0.1 M MES buffer at pH 4.7-6.0.[6][7]

    • Add EDC and Sulfo-NHS to the solution. A common molar ratio is a 2- to 10-fold excess of EDC/NHS over the carboxylic acid groups.

    • Incubate for 15-30 minutes at room temperature to form the activated NHS ester.

  • Coupling Step:

    • Immediately proceed to the coupling step. The activated ester is relatively unstable.

    • Add the activated N-(Amino-peg3)-n-bis(peg3-acid) solution to your amine-containing molecule, which should be dissolved in a PBS or HEPES buffer at pH 7.2-8.5.[7] Alternatively, you can adjust the pH of the activation mixture up to 7.2-8.5 before adding the target molecule.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting conjugate using a suitable technique like dialysis or size-exclusion chromatography to remove unreacted materials and byproducts.

Visualizations

Amine_Protonation cluster_low_ph Low pH (< 7.5) cluster_high_ph High pH (> 8.0) Protonated R-NH3+ (Protonated, Non-reactive) Deprotonated R-NH2 (Deprotonated, Reactive) Protonated->Deprotonated + OH- Deprotonated->Protonated + H+

Caption: pH-dependent equilibrium of the primary amine group.

EDC_Activation_Workflow cluster_workflow Two-Step Carboxyl Activation & Coupling A Step 1: Activation (pH 4.5-6.0) N-(...)-bis(acid) + EDC + NHS In MES Buffer B Intermediate Activated NHS Ester A->B Incubate 15-30 min C Step 2: Coupling (pH 7.0-8.5) Add Amine-Molecule In PBS or HEPES Buffer B->C Adjust pH / Add to new buffer D Final Product Conjugated Molecule C->D Incubate 1-2 hours

Caption: Workflow for EDC/NHS activation of carboxylic acids.

Troubleshooting_Logic Start Low Conjugation Yield? CheckAminepH Is Amine Reaction pH 8.3-8.5? Start->CheckAminepH Amine Reaction CheckCarboxylActivationpH Is Carboxyl Activation pH 4.5-6.0? Start->CheckCarboxylActivationpH Carboxyl Reaction CheckBufferType Is buffer amine-free (e.g., PBS, Bicarbonate)? CheckAminepH->CheckBufferType Yes AdjustAminepH Action: Adjust pH to 8.3-8.5 CheckAminepH->AdjustAminepH No CheckCarboxylActivationpH->CheckBufferType Yes AdjustCarboxylpH Action: Use MES buffer at pH 4.5-6.0 CheckCarboxylActivationpH->AdjustCarboxylpH No ChangeBuffer Action: Switch to an amine-free buffer CheckBufferType->ChangeBuffer No Success Yield should improve CheckBufferType->Success Yes AdjustAminepH->Success AdjustCarboxylpH->Success ChangeBuffer->Success

Caption: Logic diagram for troubleshooting low conjugation yield.

References

Technical Support Center: Scaling Up Reactions with N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Amino-peg3)-n-bis(peg3-acid). The information is designed to address specific issues that may be encountered when scaling up reactions involving this versatile trifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive groups of N-(Amino-peg3)-n-bis(peg3-acid) and their respective reactivities?

A1: N-(Amino-peg3)-n-bis(peg3-acid) is a heterotrifunctional linker with three reactive sites:

  • One primary amine (-NH2): This group readily reacts with activated esters (like NHS esters), carboxylic acids (in the presence of activators), and other electrophilic groups to form stable amide bonds.[1]

  • Two carboxylic acids (-COOH): These groups can be coupled to primary amines using carbodiimide (B86325) chemistry, for example, with activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and with the addition of N-hydroxysuccinimide (NHS) to enhance efficiency and create more stable intermediates.[2]

Q2: What are the main applications of N-(Amino-peg3)-n-bis(peg3-acid)?

A2: This linker is primarily used in bioconjugation and is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] In a typical PROTAC application, the amine terminus can be conjugated to a ligand for a target protein (protein of interest or POI), while the two carboxylic acid termini can be linked to a ligand for an E3 ubiquitin ligase. This structure allows for the creation of bivalent or multivalent constructs.

Q3: What are the storage and handling recommendations for N-(Amino-peg3)-n-bis(peg3-acid)?

A3: For optimal stability, N-(Amino-peg3)-n-bis(peg3-acid) should be stored at -20°C in a dry, dark environment.[4] Before use, it is important to allow the container to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the reagent.

Troubleshooting Guide

Low Reaction Yield
Potential Cause Suggested Solution
Suboptimal pH The pH of the reaction mixture is critical for efficient coupling. For the amine group to react with an activated ester, a pH range of 7.2-8.5 is generally recommended to ensure the amine is deprotonated and nucleophilic.[5] For the carboxylic acid groups to react with amines using EDC/NHS chemistry, a slightly acidic pH (around 6.0) can be optimal for the activation step, followed by adjustment to a more neutral or slightly basic pH for the coupling step.
Hydrolysis of Reagents Activated esters and carbodiimides are susceptible to hydrolysis in aqueous solutions. Ensure that all reagents are fresh and prepare solutions immediately before use. When scaling up, longer reaction times can increase the risk of hydrolysis. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[6]
Presence of Nucleophiles in Buffers Buffers containing primary amines, such as Tris, will compete with the intended reaction and should be avoided.[5] Opt for amine-free buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer.
Insufficient Molar Excess of Reagents When scaling up, it is crucial to maintain the optimal molar ratio of reactants. A 5 to 20-fold molar excess of the smaller molecule being conjugated to the larger biomolecule is a common starting point, but this may need to be empirically optimized for your specific system.[5]
Product Aggregation and Precipitation
Potential Cause Suggested Solution
High Protein Concentration At larger scales, increased protein concentrations can favor intermolecular crosslinking and aggregation. It may be necessary to optimize the protein concentration for the scaled-up reaction. The inherent hydrophilicity of the PEG linker is designed to reduce aggregation, but if issues persist, consider using a linker with a longer PEG chain.[6]
Poor Solubility of Reactants Ensure all reactants are fully dissolved before initiating the reaction. N-(Amino-peg3)-n-bis(peg3-acid) is soluble in water, DMSO, and DMF.[7] For poorly soluble conjugation partners, the use of co-solvents may be necessary.
Difficulty in Product Purification
Potential Cause Suggested Solution
Complex Reaction Mixture The trifunctional nature of the linker can lead to a mixture of products with varying degrees of conjugation. Purification can be challenging due to the similar properties of the desired product and byproducts.
Inefficient Separation of Unreacted Reagents Size-exclusion chromatography (SEC) is often effective for separating the larger bioconjugate from smaller, unreacted molecules.[1] For more complex mixtures, other techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be required.[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation (Carboxylic Acid Activation)

This protocol describes the conjugation of a primary amine-containing molecule to one of the carboxylic acid groups of N-(Amino-peg3)-n-bis(peg3-acid).

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • Amine-containing molecule of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF or DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve Reagents: Dissolve N-(Amino-peg3)-n-bis(peg3-acid) in anhydrous DMF or DMSO to a desired concentration. In a separate tube, dissolve the amine-containing molecule in the reaction buffer.

  • Activation of Carboxylic Acids: Add a 1.2-fold molar excess of EDC and NHS to the N-(Amino-peg3)-n-bis(peg3-acid) solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature.[9]

  • Conjugation: Add the activated linker solution to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically, but a starting point of a 5-10 fold molar excess of the activated linker can be used.[9]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted activated linker. Incubate for 15-30 minutes at room temperature.[9]

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography to remove excess linker and other small molecules.

Protocol 2: General Procedure for Amide Bond Formation (Amine Reactivity)

This protocol describes the conjugation of a carboxylic acid-containing molecule (pre-activated as an NHS ester) to the primary amine of N-(Amino-peg3)-n-bis(peg3-acid).

Materials:

  • N-(Amino-peg3)-n-bis(peg3-acid)

  • NHS-activated carboxylic acid-containing molecule

  • Anhydrous DMF or DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve Reagents: Dissolve N-(Amino-peg3)-n-bis(peg3-acid) in the reaction buffer. In a separate tube, dissolve the NHS-activated molecule in anhydrous DMF or DMSO.

  • Conjugation: Add the desired molar excess of the NHS-activated molecule solution to the N-(Amino-peg3)-n-bis(peg3-acid) solution. A typical starting point is a 5-10 fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[5]

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography to remove unreacted molecules.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand with Amine Intermediate POI Ligand - Linker Intermediate POI_Ligand->Intermediate Amine Coupling Linker N-(Amino-peg3)-n-bis(peg3-acid) Activated_Linker EDC/NHS Activated Linker Linker->Activated_Linker Carboxylic Acid Activation E3_Ligand E3 Ligase Ligand with Amine PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Activated_Linker->E3_Ligand Amine Coupling Intermediate->PROTAC Final Coupling Step

Caption: A generalized workflow for the synthesis of a PROTAC molecule using N-(Amino-peg3)-n-bis(peg3-acid).

PROTAC Mechanism of Action Signaling Pathway

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-Induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Degradation of POI Proteasome->Degradation

Caption: The signaling pathway illustrating the mechanism of action for a PROTAC, leading to targeted protein degradation.

References

Technical Support Center: Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of branched PEG linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a branched PEG linker over a linear one?

A1: Branched PEG linkers offer several key advantages over their linear counterparts, primarily stemming from their unique three-dimensional structure. These benefits include:

  • Enhanced Shielding and Reduced Immunogenicity: The "umbrella-like" structure of branched PEGs provides superior protection for the conjugated molecule (e.g., protein, nanoparticle) from enzymatic degradation and the host's immune system.[1][2][3] This enhanced steric hindrance can lead to a longer circulation half-life and reduced immunogenic responses.[2][3][] Branched PEGs have also been shown to induce lower levels of anti-PEG IgM, which can help avoid the accelerated blood clearance (ABC) phenomenon sometimes observed with linear PEGs upon repeated injections.[5][6]

  • Higher Payload Capacity: In applications like antibody-drug conjugates (ADCs), branched linkers allow for a higher drug-to-antibody ratio (DAR) without causing the aggregation that can occur with hydrophobic drugs and linear linkers.[7][8][9][10] This enables the delivery of a higher concentration of the therapeutic agent to the target site.[8]

  • Improved Solubility: The globular structure of branched PEGs can significantly enhance the water solubility of hydrophobic drugs or biomolecules, which is beneficial for formulation and bioavailability.[][11][12]

  • Increased Stability: The higher degree of crosslinking in branched structures can increase the stability of the conjugate under harsh conditions like high temperature or extreme pH.[]

Q2: My PEGylation reaction with a branched linker is resulting in a low yield of the desired conjugate. What could be the cause?

A2: Low conjugation efficiency can be attributed to several factors. A common issue is steric hindrance, where the bulky, three-dimensional structure of the branched PEG physically obstructs the reactive groups on the linker from accessing the target functional groups on the biomolecule.[13][14][15]

To troubleshoot this, consider the following:

  • Optimize Molar Ratio: While a sufficient molar excess of the PEG linker is necessary, an extremely high excess can sometimes lead to purification challenges. Start with a 10- to 50-fold molar excess of the linker-payload complex to the protein and optimize from there.[12]

  • Adjust Reaction Conditions: Ensure the pH of the reaction buffer is optimal for the specific conjugation chemistry you are using (e.g., pH 7-9 for NHS esters reacting with primary amines).[16] Temperature and incubation time can also be optimized; while reactions are often run for 1-2 hours at room temperature, an overnight incubation at 4°C may improve yields for some systems.[12]

  • Linker Arm Length: The length of the arms on the branched linker is critical. A linker that is too short can dramatically reduce reaction efficiency due to steric hindrance.[13] If possible, experiment with a linker variant that has longer PEG chains between the core and the reactive end-groups.[13]

Q3: I am observing aggregation of my protein/nanoparticle after conjugation with a branched PEG linker. Isn't PEG supposed to prevent this?

A3: While PEGylation is a well-established strategy to prevent aggregation, it is not always a guaranteed outcome and can, in some cases, be a pitfall.[17]

  • Increased Hydrophobicity: In some ADC architectures, particularly with long linker arms, the hydrophobic payload can become more exposed to the aqueous environment, paradoxically increasing the overall hydrophobicity and aggregation propensity of the conjugate.[13]

  • Insufficient Shielding: If the PEGylation density is too low, the branched PEG may not provide enough of a hydrophilic shield to overcome the inherent aggregation tendency of the protein or nanoparticle, especially at high concentrations.[18]

  • Conjugation Chemistry: Certain bioorthogonal coupling reactions used in a stepwise conjugation process (e.g., using DBCO moieties) have been observed to increase the propensity for conjugates to aggregate when used with branched linkers.[13]

The logical workflow for diagnosing aggregation issues is outlined below.

Caption: Workflow for troubleshooting aggregation issues.
Q4: How can I accurately characterize my branched PEG-conjugated product to confirm its structure and purity?

A4: Characterizing PEGylated products is analytically challenging due to the heterogeneity of the reaction and the properties of PEG itself.[19] A combination of analytical techniques is essential for a comprehensive analysis.

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for determining the absolute molar mass of the conjugate and its components without relying on column calibration standards, which are often inaccurate for PEGylated proteins.[20][21] SEC-MALS can separate and quantify unreacted protein, free PEG, and different PEGylated species (mono-, di-, etc.).[21][22]

  • Mass Spectrometry (MS): MALDI-TOF and ESI-MS are invaluable for determining the molecular weight and the degree of PEGylation.[19][23][24] For highly complex conjugates, coupling liquid chromatography (LC) with MS (LC-MS) and using native MS conditions can help resolve different isoforms.[25]

  • Dynamic Light Scattering (DLS): DLS is useful for measuring the hydrodynamic radius of the conjugate and can help distinguish between linear and branched PEG conjugates.[26] It is also a quick method to check for the presence of large aggregates.

The characterization workflow is depicted in the diagram below.

Characterization_Workflow Sample Purified Branched PEG Conjugate SEC_MALS SEC-MALS Sample->SEC_MALS MS Mass Spectrometry (MALDI/ESI) Sample->MS DLS Dynamic Light Scattering (DLS) Sample->DLS Purity Purity & Aggregation State SEC_MALS->Purity Molar_Mass Absolute Molar Mass SEC_MALS->Molar_Mass MS->Molar_Mass DoC Degree of Conjugation (DoC) MS->DoC Hydro_Radius Hydrodynamic Radius DLS->Hydro_Radius Final Comprehensive Characterization Profile Purity->Final Molar_Mass->Final DoC->Final Hydro_Radius->Final

Caption: Analytical workflow for conjugate characterization.

Troubleshooting Guides

Issue 1: Reduced Biological Activity of the Conjugate
Symptom Possible Cause Recommended Solution
The final branched PEG-protein conjugate shows significantly lower binding affinity or enzymatic activity compared to the unconjugated protein.Steric Hindrance: The bulky branched PEG linker is blocking the active site or a key binding interface of the protein.[2][14]1. Change Conjugation Site: If possible, use site-specific conjugation methods to attach the linker to a region of the protein distant from the active site.[26]2. Use a Different Linker Architecture: Test a linker with longer, more flexible arms to increase the distance between the PEG core and the protein surface.3. Evaluate Cleavable Linkers: If the application allows, use a linker designed to be cleaved under specific physiological conditions (e.g., pH, enzymes) to release the active molecule at the target site.[27]
Issue 2: Difficulty in Purifying the Final Conjugate
Symptom Possible Cause Recommended Solution
Standard purification methods (like SEC) fail to adequately separate the desired conjugate from unreacted PEG and/or protein isomers.Similar Hydrodynamic Volume: The branched structure can lead to different species (e.g., mono- vs. di-PEGylated) having very similar sizes, making SEC separation challenging.[28]Non-specific Binding: The conjugate may be interacting with the chromatography column matrix.1. Use Orthogonal Chromatography: Combine SEC with another method like Ion Exchange Chromatography (IEX) or Reversed-Phase HPLC (RP-HPLC). IEX is particularly effective for separating species with different numbers of attached PEGs, as this alters the surface charge.[28]2. Optimize SEC Conditions: Experiment with different column pore sizes and mobile phase compositions to improve resolution.3. Consider 2D-LC: For complex mixtures, an online two-dimensional liquid chromatography (2D-LC) system can be employed to enhance separation.[16][29]

Key Experimental Protocols

Protocol 1: General Method for NHS-Ester Mediated Branched PEGylation

This protocol provides a general guideline for conjugating a branched PEG-NHS ester to a protein via primary amines (e.g., lysine (B10760008) residues).

  • Protein Preparation: Prepare a solution of the protein (1-10 mg/mL) in an amine-free buffer with a pH of 7.2-8.0 (e.g., Phosphate-Buffered Saline, PBS).[12]

  • Linker Preparation: In a separate vial, dissolve the branched PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF.[12]

  • Conjugation Reaction: Add the dissolved PEG linker to the protein solution while stirring gently. The molar ratio of PEG linker to protein should be optimized, but a starting point of 10- to 50-fold molar excess is common.[12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or, for sensitive proteins, overnight at 4°C.[12]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[12] This step hydrolyzes any unreacted NHS esters.

  • Purification: Remove unreacted PEG, quenching reagent, and byproducts using Size Exclusion Chromatography (SEC) or another suitable purification method like IEX.[12]

Protocol 2: Characterization by SEC-MALS

This protocol outlines the analysis of a purified PEG conjugate using SEC-MALS to determine molar mass and purity.

  • System Setup: An HPLC system is connected to a UV detector, a MALS detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector.[21][30]

  • Column Selection: Choose an appropriate SEC column based on the expected size of the conjugate.

  • Mobile Phase: Use a filtered and degassed mobile phase appropriate for the protein and column (e.g., PBS).

  • Parameter Determination: The analysis requires the specific refractive index increment (dn/dc) and the UV extinction coefficient for both the protein and the PEG linker.[30] These values are often available in literature or can be measured empirically.

  • Sample Analysis: Inject the purified conjugate onto the equilibrated SEC-MALS system.

  • Data Acquisition & Analysis: Collect data from all three detectors (UV, MALS, dRI). Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis, which will use the signals from the detectors and the pre-determined parameters to calculate the absolute molar mass of the conjugate, the molar mass of the protein portion, and the molar mass of the PEG portion for each eluting peak.[21] This allows for the determination of the degree of conjugation and the quantification of any impurities.

References

N-(Amino-peg3)-n-bis(peg3-acid) quality control and purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity analysis of N-(Amino-peg3)-n-bis(peg3-acid). Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, detailed analytical protocols, and key specifications.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-peg3)-n-bis(peg3-acid) and what are its primary applications?

N-(Amino-peg3)-n-bis(peg3-acid) is a heterobifunctional, three-arm PEG linker. It possesses a primary amine group and two terminal carboxylic acid groups. The polyethylene (B3416737) glycol (PEG) backbone increases its solubility in aqueous media. Its primary applications are in bioconjugation and drug delivery. The amine group can be reacted with activated esters (like NHS esters), while the carboxylic acid groups can be conjugated to primary amines using carbodiimide (B86325) chemistry (e.g., EDC, HATU). It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Q2: What are the typical storage conditions and solubility properties of this compound?

For long-term stability, N-(Amino-peg3)-n-bis(peg3-acid) should be stored at -20°C.[1][2] It is soluble in water, as well as common organic solvents like Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[1][2]

Q3: What level of purity should I expect when purchasing this reagent?

Commercial suppliers typically offer N-(Amino-peg3)-n-bis(peg3-acid) with a purity of 96% or higher.[4] Purity is generally assessed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Q4: Which analytical techniques are most suitable for the quality control of this molecule?

The primary techniques for assessing the quality and purity of N-(Amino-peg3)-n-bis(peg3-acid) are:

  • Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure and assess the degree of substitution.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities. Common methods include Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q5: Are there any specific considerations for ¹H NMR analysis of this PEGylated compound?

Yes, for PEG derivatives, it is often advantageous to use deuterated dimethyl sulfoxide (DMSO-d6) as the NMR solvent. In DMSO-d6, the hydroxyl or amine protons often appear as distinct peaks that do not shift significantly with concentration, which aids in quantifying the degree of substitution.[5][6] Be aware of ¹³C satellite peaks in the ¹H NMR spectrum, which arise from the natural 1.1% abundance of ¹³C. These satellite peaks can sometimes be mistaken for impurities, especially in large polymers.[7][8]

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis and use of N-(Amino-peg3)-n-bis(peg3-acid) in conjugation reactions.

Problem 1: Low or No Yield in Conjugation Reactions

G A Low or No Conjugation Yield B Potential Cause: Steric Hindrance at Central Nitrogen A->B C Potential Cause: Inactive Reagents / Suboptimal pH A->C D Potential Cause: Competing Side Reactions A->D E Solution: Use more potent coupling agents (e.g., HATU, HBTU) instead of standard EDC/NHS. B->E Overcome steric bulk F Solution: Ensure anhydrous solvents. Prepare fresh reagent solutions. Verify buffer pH is in the optimal range (7.2-8.5 for NHS esters). C->F Ensure reactivity G Solution: Use amine-free buffers (e.g., PBS, HEPES). Avoid Tris or glycine (B1666218) buffers. D->G Prevent competition

Caption: Troubleshooting workflow for low conjugation yield.

  • Issue: Your conjugation reaction with the amine or carboxylic acid groups of N-(Amino-peg3)-n-bis(peg3-acid) results in a low yield of the desired product.

  • Potential Cause 1: Steric Hindrance. The PEG arms of the molecule can physically block the central amine from reacting efficiently, especially with bulky reaction partners.[9]

    • Solution: For reactions involving the carboxylic acid groups, if standard coupling reagents like EDC are ineffective, switch to more potent phosphonium (B103445) or uronium-based reagents such as HATU or HBTU. These form more reactive intermediates that can overcome the steric barrier.[9]

  • Potential Cause 2: Incompatible Buffer Components. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with activated carboxylic acids or other amine-reactive reagents.[10][11]

    • Solution: Perform a buffer exchange to an amine-free buffer like Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer before starting the conjugation.[10][11]

  • Potential Cause 3: Hydrolysis of Reagents. NHS esters and other activated species are susceptible to hydrolysis, especially at high pH. Coupling agents like EDC can also degrade in the presence of moisture.

    • Solution: Use fresh, high-quality reagents. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use. Ensure the reaction pH is within the optimal range (typically 7.2-8.5 for NHS ester reactions).[11]

Problem 2: Unexpected Peaks in HPLC Chromatogram

G A Unexpected HPLC Peaks B Is the peak broad? A->B C Are there multiple sharp peaks? A->C D Potential Cause: Polydispersity of PEG starting material. B->D Yes E Potential Cause: Presence of impurities or degradation products. C->E Yes F Action: Review Certificate of Analysis. Use a higher resolution column or modify gradient. D->F G Action: Analyze by LC-MS to identify mass of impurities. Check for proper storage. E->G

Caption: Logic for diagnosing unexpected HPLC peaks.

  • Issue: Your HPLC analysis shows multiple peaks, or peaks with unexpected retention times.

  • Potential Cause 1: Polydispersity. Although this is a discrete PEG product, there may be minor impurities from the starting PEG materials, leading to molecules with slightly different chain lengths.

    • Solution: Analyze the sample using LC-MS to determine the molecular weights of the species corresponding to the different peaks. The characteristic repeating unit of PEG (44.03 Da) may be seen between adjacent peaks.[12]

  • Potential Cause 2: Degradation. Improper storage (e.g., exposure to moisture or light) can lead to degradation of the molecule.

    • Solution: Ensure the compound has been stored correctly at -20°C. Re-evaluate the purity of a fresh sample.

  • Potential Cause 3: Aggregation. PEGylated molecules can sometimes aggregate, especially at high concentrations.

    • Solution: Dilute the sample and re-analyze. If aggregation is suspected during a reaction, consider adding the linker solution to the protein solution slowly with gentle mixing to avoid high localized concentrations.[10]

Quantitative Data Summary

The following table summarizes the key specifications for N-(Amino-peg3)-n-bis(peg3-acid).

PropertyValueSource
Molecular Formula C₂₆H₅₂N₂O₁₃[1][4]
Molecular Weight 600.7 g/mol [1][4]
CAS Number 2055042-59-4[1][4]
Typical Purity >96%[4]

Experimental Protocols

Protocol 1: ¹H NMR for Structural Confirmation and Purity

This protocol is designed to confirm the identity and estimate the purity of N-(Amino-peg3)-n-bis(peg3-acid).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Using DMSO-d6 is recommended for better resolution of exchangeable protons.[5][6]

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

    • Spectral Width: 0-10 ppm.

    • Temperature: 25°C.

  • Data Analysis:

    • Reference the spectrum to the residual DMSO peak at ~2.50 ppm.

    • Integrate the characteristic peaks of the PEG backbone, which typically appear as a large multiplet around 3.5-3.7 ppm.[13]

    • Identify and integrate the peaks corresponding to the protons adjacent to the amine and carboxylic acid functional groups.

    • Compare the integration ratios of the terminal group protons to the backbone protons to confirm the structure.

    • Assess purity by identifying any unexpected peaks and calculating their relative integration compared to the main compound peaks. Pay attention to potential ¹³C satellite peaks flanking the main PEG backbone signal, which should not be mistaken for impurities.[7][8]

Protocol 2: RP-HPLC for Purity Analysis

This protocol provides a general method for assessing the purity of N-(Amino-peg3)-n-bis(peg3-acid) using Reversed-Phase HPLC.

  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a 1 mg/mL stock solution of the compound in a 50:50 (v/v) mixture of acetonitrile (B52724) and water.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC System and Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV at 214 nm (for peptide bonds if conjugated) or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for better detection of PEGs which lack a strong chromophore.[]

    • Column Temperature: 30°C.

  • Elution Gradient:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 70
    22.0 95
    25.0 95
    26.0 10

    | 30.0 | 10 |

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • The retention time can be used for identification if a reference standard is available.

Protocol 3: ESI-MS for Molecular Weight Confirmation

This protocol outlines the procedure for confirming the molecular weight of the compound using Electrospray Ionization Mass Spectrometry.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.[12]

    • Centrifuge the sample if any particulate matter is visible.[12]

  • Instrument Parameters (ESI-TOF or ESI-Quadrupole):

    • Ionization Mode: Positive ion mode.

    • Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100-150°C.

  • Data Analysis:

    • Look for the protonated molecular ion peak [M+H]⁺ at m/z 601.7.

    • Common adducts such as the sodium [M+Na]⁺ (m/z 623.7) and potassium [M+K]⁺ (m/z 639.8) adducts may also be observed and should be identified.[12]

    • The presence of these ions confirms the molecular weight of the compound.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: The Role of N-(Amino-peg3)-n-bis(peg3-acid) in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical determinant in this endeavor is the chemical linker that connects the target protein-binding ligand to the E3 ubiquitin ligase ligand. This guide provides an objective comparison of the branched, hydrophilic linker, N-(Amino-peg3)-n-bis(peg3-acid), with other commonly employed PROTAC linkers, supported by a review of experimental data and methodologies from the literature.

PROTACs are heterobifunctional molecules that orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] The linker component, though often perceived as a simple spacer, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[2] Its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation.[3]

N-(Amino-peg3)-n-bis(peg3-acid): A Branched, Hydrophilic Linker

N-(Amino-peg3)-n-bis(peg3-acid) is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker characterized by its branched structure.[1][4] This unique architecture, featuring a central amine with two PEGylated acid arms, offers several potential advantages in PROTAC design:

  • Enhanced Hydrophilicity: The PEG chains significantly increase the aqueous solubility of the PROTAC molecule, a crucial factor for improving bioavailability and cell permeability.[3]

  • Flexible Scaffolding: The flexible nature of the PEG chains can allow for optimal orientation of the protein of interest (POI) and the E3 ligase, facilitating the formation of a stable ternary complex.

  • Versatile Synthetic Handle: The distinct functional groups (amine and carboxylic acids) provide versatile points for conjugation, enabling a modular approach to PROTAC synthesis.[5]

Comparison with Other PROTAC Linkers

The selection of a PROTAC linker is a critical step in the optimization of a protein degrader. The most common classes of linkers include linear PEG chains, alkyl chains, and more rigid structures.

Branched PEG vs. Linear PEG and Alkyl Linkers

While direct comparative experimental data for N-(Amino-peg3)-n-bis(peg3-acid) is not extensively available in the public domain, we can infer its potential performance based on studies of other branched and PEGylated linkers.

PEG linkers, in general, are favored for their ability to improve the solubility and drug-like properties of PROTACs.[3] In contrast, alkyl linkers, while synthetically accessible, are more hydrophobic and can sometimes lead to poor aqueous solubility.

A key consideration in linker design is its impact on the formation of the ternary complex. The flexibility of PEG and alkyl linkers can be advantageous in allowing the PROTAC to adopt a conformation conducive to bringing the target protein and E3 ligase together. However, excessive flexibility can also be detrimental. Some studies have suggested that more rigid linkers can lead to more stable ternary complexes and improved degradation efficiency.

Recently, trivalent PROTACs utilizing a branched linker to connect a bivalent BET inhibitor to an E3 ligase ligand have been developed. These have demonstrated more sustained and higher degradation efficacy for BET family proteins compared to their bivalent counterparts, leading to more potent anticancer activity.[6] This suggests that the branched architecture of linkers like N-(Amino-peg3)-n-bis(peg3-acid) could offer advantages in specific contexts.

Data Presentation: A Representative Comparison of Linker Performance

To illustrate the impact of linker composition and length on PROTAC efficacy, the following table summarizes representative data from various studies. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Reference
PEG Linker Varies (e.g., PEG4)BTKCRBNPotent degradation>90[7]
Alkyl Linker VariesEstrogen Receptor α (ERα)VHL~1000~95[3]
PEG Linker 16-atom PEG linkerEstrogen Receptor α (ERα)VHL~1~95[8]
Branched Linker Trivalent PROTAC with branched linkerBET proteinsVHLMore sustained and higher degradation efficacy than bivalent PROTACsNot specified[6]

DC₅₀: Concentration required for 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation.

Experimental Protocols

The evaluation of PROTAC efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the comparison of PROTAC linkers.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is a standard method to determine the DC₅₀ and Dₘₐₓ of a PROTAC.[9]

1. Cell Culture and Treatment:

  • Seed the target cells (e.g., MCF7 for ERα) in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
  • Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.
  • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

3. Western Blotting:

  • Normalize the protein concentration for all samples.
  • Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
  • Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
  • Plot the percentage of protein degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[10]

Mandatory Visualizations

To better understand the processes and concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_1 Western Blot Workflow for PROTAC Evaluation A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation E->F G 7. Detection F->G H 8. Data Analysis (DC50 & Dmax) G->H

Caption: A typical experimental workflow for evaluating PROTAC efficacy using Western Blotting.

Conclusion

The choice of linker is a critical decision in the design of a potent and effective PROTAC. While linear PEG and alkyl linkers have been extensively used, branched linkers like N-(Amino-peg3)-n-bis(peg3-acid) offer a promising alternative with potential advantages in terms of solubility and the ability to create more complex and potentially more effective degrader architectures. The hydrophilic nature of PEG-based linkers generally contributes to improved pharmacokinetic properties. However, the optimal linker for any given PROTAC system must be determined empirically through systematic evaluation of various linker types, lengths, and compositions. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative analyses, enabling the rational design of next-generation protein degraders.

References

The Rise of Branched Architectures: Evaluating PROTACs Synthesized with N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a complex equation where the linker plays a pivotal role. This guide offers an objective comparison of PROTACs synthesized with the branched PEG linker, N-(Amino-peg3)-n-bis(peg3-acid), against conventional linear linkers. Supported by experimental data from analogous trivalent PROTAC systems, this document provides a comprehensive overview of their potential efficacy and the methodologies to evaluate them.

The fundamental architecture of a PROTAC—a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—belies the intricate structure-activity relationships that govern its success. The linker is not merely a spacer but an active modulator of the ternary complex formation between the POI and the E3 ligase, which is the cornerstone of PROTAC efficacy.[1][2] While linear polyethylene (B3416737) glycol (PEG) and alkyl chains have been the workhorses of PROTAC development, offering flexibility and hydrophilicity, the field is increasingly exploring more complex architectures to enhance degradation potency and selectivity.[3][4]

N-(Amino-peg3)-n-bis(peg3-acid) represents a novel class of branched linkers. Its unique Y-shaped structure, featuring a central amine and two PEG3-acid arms, allows for the potential creation of trivalent PROTACs. This structure can theoretically engage multiple sites on the target protein or E3 ligase, or even recruit multiple E3 ligases, potentially leading to enhanced avidity and more stable and productive ternary complexes.[5]

Comparative Performance of Branched vs. Linear PROTACs

While direct, publicly available comparative data for PROTACs synthesized specifically with N-(Amino-peg3)-n-bis(peg3-acid) is limited, studies on trivalent PROTACs with similar branched architectures offer compelling insights into their potential advantages. A notable example is the VHL-based trivalent PROTAC, SIM1, which was designed with a branched linker to present a bivalent BET inhibitor and a VHL ligand.[5]

The performance of SIM1 was compared to its bivalent counterpart, MZ1, which utilizes a linear PEG linker. The results, summarized in the table below, demonstrate a significant enhancement in degradation potency for the trivalent construct across the BET family of proteins (BRD2, BRD3, and BRD4).

Compound Linker Type Target Protein DC50 (nM) Reference
SIM1 Branched/TrivalentBRD20.8[5]
BRD30.7[5]
BRD49.5[5]
MZ1 Linear PEGBRD2920[5]
BRD3140[5]
BRD425[5]
Table 1: Comparative efficacy of a trivalent PROTAC (SIM1) with a branched linker versus a bivalent PROTAC (MZ1) with a linear linker against BET family proteins in HEK293 cells after a 4-hour treatment.

The data clearly indicates that the trivalent PROTAC, SIM1, exhibits significantly lower half-maximal degradation concentrations (DC50) for BRD2 and BRD3 compared to the bivalent MZ1.[5] While the DC50 for BRD4 is slightly higher for SIM1, it is still in the low nanomolar range, indicating potent degradation. This enhanced efficacy is attributed to the combined effects of avidity and cooperativity in the formation of the ternary complex, a potential feature of PROTACs synthesized with branched linkers like N-(Amino-peg3)-n-bis(peg3-acid).[5]

Visualizing the Mechanism and Workflow

To better understand the underlying processes of PROTAC-mediated protein degradation and the experimental procedures for their evaluation, the following diagrams are provided.

PROTAC_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E2 E2-Ub E2->Ternary_Complex Ub Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation Synthesis Synthesize PROTAC with N-(Amino-peg3)-n-bis(peg3-acid) Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, NanoBRET) Synthesis->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Cell_Treatment Treat Cells with PROTAC Ubiquitination_Assay->Cell_Treatment Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Proteomics Quantitative Proteomics for Selectivity Cell_Treatment->Proteomics

General experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

To rigorously assess the efficacy of PROTACs synthesized with N-(Amino-peg3)-n-bis(peg3-acid), a series of well-defined experiments are essential. The following are detailed protocols for key assays.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay quantitatively measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

  • Immobilization: Covalently immobilize the purified E3 ubiquitin ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC molecule over the immobilized E3 ligase surface to determine the binary binding affinity (Kd).

  • Ternary Complex Formation Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface.

  • Data Analysis: The enhanced binding response compared to the binary interaction indicates the formation of the ternary complex. Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary affinity of the PROTAC for the E3 ligase in the absence and presence of the POI.

In-Cell Ubiquitination Assay

This assay confirms that the formation of the ternary complex leads to the ubiquitination of the target protein within cells.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest and treat them with varying concentrations of the PROTAC for a specified time course. A proteasome inhibitor (e.g., MG132) should be included to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.

  • Immunoprecipitation: Immunoprecipitate the POI from the cell lysates using a specific antibody.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody against ubiquitin to detect the polyubiquitinated POI, which will appear as a high-molecular-weight smear.

Western Blot for Protein Degradation Assessment

This is the standard method to quantify the extent of PROTAC-induced protein degradation.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC for a defined period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control and plot the percentage of remaining protein against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).

Conclusion

The exploration of novel linker architectures is a critical frontier in the advancement of PROTAC technology. Branched linkers, such as N-(Amino-peg3)-n-bis(peg3-acid), hold the potential to create more potent and efficacious protein degraders by enhancing the stability and productivity of the ternary complex. While direct comparative data for this specific linker is still emerging, the remarkable improvements in degradation efficiency observed with analogous trivalent PROTACs provide a strong rationale for its investigation. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of these next-generation PROTACs, enabling researchers to make data-driven decisions in the pursuit of novel therapeutics.

References

Mass Spectrometry Analysis of N-(Amino-peg3)-n-bis(peg3-acid) Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern drug development, enhancing the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). Among the diverse array of PEGylation reagents, branched linkers like N-(Amino-peg3)-n-bis(peg3-acid) offer unique advantages, including the potential for higher drug-to-antibody ratios (DARs) and improved pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of the mass spectrometry techniques used to characterize N-(Amino-peg3)-n-bis(peg3-acid) conjugates, offering detailed experimental protocols and a comparison with alternative PEG linkers.

Performance Comparison: Branched vs. Alternative Linkers

The selection of a PEG linker significantly impacts the characteristics of the final bioconjugate. Branched linkers, such as N-(Amino-peg3)-n-bis(peg3-acid), provide a scaffold for attaching multiple molecules, which can be advantageous in designing ADCs with a high payload capacity. This section compares the theoretical mass spectrometry data of N-(Amino-peg3)-n-bis(peg3-acid) with other commonly used linear and branched PEG linkers.

Linker NameMolecular FormulaMolecular Weight (Da)Theoretical Monoisotopic Mass [M] (Da)Expected ESI-MS Adducts (m/z) [M+H]+, [M+Na]+, [M+K]+Expected MALDI-TOF MS Adducts (m/z) [M+Na]+, [M+K]+
N-(Amino-peg3)-n-bis(peg3-acid) C26H51NO13601.69601.3388602.3461, 624.3280, 640.3019624.3280, 640.3019
Amino-PEG4-bis-PEG3-N3C36H70N10O15883.00882.5088883.5161, 905.4980, 921.4719905.4980, 921.4719
Amino-PEG3-bis-PEG3-N3C30H58N10O12750.84750.4265751.4338, 773.4157, 789.3896773.4157, 789.3896
N-(Amino-PEG2)-N-bis(PEG3-azide)C22H46N8O8550.65550.3541551.3614, 573.3433, 589.3172573.3433, 589.3172
m-dPEG®12-NHS ester (linear)C29H51NO15653.71653.3259654.3332, 676.3151, 692.2890676.3151, 692.2890

Experimental Protocols

Accurate characterization of PEGylated conjugates by mass spectrometry is crucial for ensuring product quality and consistency. The following are detailed protocols for Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS) and Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) MS, adapted from established methods for similar PEG linkers.[1]

ESI-LC/MS Protocol for N-(Amino-peg3)-n-bis(peg3-acid) Conjugates

ESI-LC/MS is a powerful technique for the analysis of complex biological mixtures, providing both separation and high-resolution mass analysis.[3]

Sample Preparation:

  • Dissolve the N-(Amino-peg3)-n-bis(peg3-acid) conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • For protein conjugates, it may be necessary to perform a buffer exchange into a volatile buffer such as 10mM ammonium (B1175870) acetate (B1210297) to remove non-volatile salts.[2]

  • Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulate matter.

LC-MS Parameters:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for biomolecules (e.g., C4, C8, or C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 500 - 4000.

  • Data Analysis: Identify peaks corresponding to the expected molecular weight and common adducts (e.g., [M+H]+, [M+Na]+, [M+K]+). For protein conjugates, deconvolution of the raw mass spectrum is necessary to obtain the zero-charge mass.[4]

MALDI-TOF MS Protocol for N-(Amino-peg3)-n-bis(peg3-acid) Conjugates

MALDI-TOF MS is a rapid and sensitive technique, particularly well-suited for determining the molecular weight of the linker itself and for assessing the overall success of a conjugation reaction.[5][6]

Sample Preparation:

  • Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Prepare a 1 mg/mL solution of the N-(Amino-peg3)-n-bis(peg3-acid) conjugate in the same solvent.

  • Mix the sample and matrix solutions in a 1:10 (sample:matrix) ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

MALDI-TOF MS Parameters:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Use the minimum intensity required for a good signal-to-noise ratio to prevent fragmentation.

  • Mass Range: m/z 500 - 5000.

  • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.

  • Data Analysis: Identify peaks corresponding to the sodiated ([M+Na]+) and potassiated ([M+K]+) adducts of the conjugate. The characteristic repeating unit of PEG (44.0262 Da) can be used to identify PEGylated species.[7]

Experimental and Logical Workflows

Visualizing the experimental workflow can aid in understanding the key steps involved in the mass spectrometry analysis of N-(Amino-peg3)-n-bis(peg3-acid) conjugates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Conjugate (ACN/H2O/FA) buffer_exchange Buffer Exchange (Ammonium Acetate) dissolve->buffer_exchange For Protein Conjugates centrifuge Centrifuge dissolve->centrifuge buffer_exchange->centrifuge lc_separation LC Separation (Reversed-Phase) centrifuge->lc_separation maldi_ionization MALDI Ionization (Positive Mode) centrifuge->maldi_ionization esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms_detection Mass Detection (TOF/Orbitrap) esi_ionization->ms_detection maldi_ionization->ms_detection peak_identification Peak Identification ([M+H]+, [M+Na]+) ms_detection->peak_identification deconvolution Deconvolution (for Protein Conjugates) peak_identification->deconvolution data_interpretation Data Interpretation peak_identification->data_interpretation deconvolution->data_interpretation

Caption: Experimental workflow for MS analysis.

Signaling Pathways and Logical Relationships

The choice of mass spectrometry technique is guided by the specific analytical question. The following diagram illustrates the decision-making process for selecting between ESI-LC/MS and MALDI-TOF MS for the analysis of N-(Amino-peg3)-n-bis(peg3-acid) conjugates.

logical_relationship cluster_goals Primary Analytical Needs cluster_techniques Recommended Technique cluster_outcomes Expected Outcome start Analytical Goal goal1 Complex Mixture Analysis & High-Resolution Mass start->goal1 goal2 Rapid Molecular Weight Confirmation start->goal2 tech1 ESI-LC/MS goal1->tech1 tech2 MALDI-TOF MS goal2->tech2 outcome1 Separation of Components, Precise Mass Determination tech1->outcome1 outcome2 Confirmation of Conjugation, Assessment of Heterogeneity tech2->outcome2

References

A Comparative Guide to the In Vitro and In Vivo Stability of N-(Amino-peg3)-n-bis(peg3-acid) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's stability directly impacts the therapeutic's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of the N-(Amino-peg3)-n-bis(peg3-acid) linker, a branched polyethylene (B3416737) glycol (PEG) derivative, with other commonly used linkers. The information presented is supported by established principles of chemical stability and data from studies on structurally related molecules.

Introduction to N-(Amino-peg3)-n-bis(peg3-acid) Linker

The N-(Amino-peg3)-n-bis(peg3-acid) linker is a heterotrifunctional, branched PEG linker. Its structure features a primary amine group and two carboxylic acid groups, enabling the attachment of multiple molecular entities. The branched architecture and the presence of PEG chains enhance the solubility and can improve the pharmacokinetic properties of the final conjugate. The key to this linker's stability lies in the formation of highly stable amide bonds when its carboxylic acid groups react with primary amines on a target molecule.

Comparative Stability Analysis

The stability of a linker is paramount to prevent premature cleavage of a conjugated payload in systemic circulation, which could lead to off-target toxicity. The stability of the N-(Amino-peg3)-n-bis(peg3-acid) linker is primarily determined by the robustness of the amide bonds it forms.

Key Stability-Determining Factors:

  • Bond Type: The type of covalent bond connecting the linker to the payload and the targeting moiety is a major determinant of stability.

  • Linker Architecture: The structure of the linker, whether linear or branched, can influence its susceptibility to enzymatic degradation and its overall pharmacokinetic profile.[1]

  • Physiological Environment: The stability of a linker is tested under conditions that mimic the human body, including plasma (for circulatory stability) and lysosomal environments (for intracellular payload release).

The following table summarizes the comparative stability of different linker chemistries.

Linker ChemistryBond FormedIn Vitro/In Vivo StabilityNotes
N-(Amino-peg3)-n-bis(peg3-acid) (Amide-based) AmideHighly Stable Amide bonds are significantly more resistant to hydrolysis than ester bonds. Studies on multi-arm PEG-polylactide (PLA) copolymers have shown that hydrogels with amide linkages between the PEG and PLA blocks are more stable and degrade slower than those with ester linkages.[2][3]
NHS Ester-based AmideHighly Stable (post-conjugation) The resulting amide bond is very stable. However, the NHS ester itself is susceptible to hydrolysis in aqueous solutions, which can compete with the conjugation reaction.
Maleimide-based ThioetherGenerally Stable Forms a stable thioether bond with thiol groups. However, it can be susceptible to a retro-Michael reaction, leading to deconjugation, especially if the succinimide (B58015) ring is not hydrolyzed to a more stable ring-opened form.
Hydrazone-based HydrazonepH-Sensitive (Labile) Designed to be cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-5.0), but can exhibit instability at physiological pH (7.4) over time.
Disulfide-based DisulfideReductively Cleavable (Labile) Stable in the oxidizing environment of the bloodstream but are designed to be cleaved in the reducing intracellular environment where glutathione (B108866) concentrations are high.

Advantages of Branched PEG Architecture

The branched structure of the N-(Amino-peg3)-n-bis(peg3-acid) linker offers several potential advantages over linear PEG linkers:

  • Enhanced "Stealth" Effect: The three-dimensional structure of branched PEGs can provide superior shielding of the conjugated molecule from enzymatic degradation and the immune system.[1]

  • Improved Pharmacokinetics: Branched PEGs have a larger hydrodynamic volume for a given molecular weight compared to their linear counterparts, which can reduce renal clearance and lead to a significantly longer circulation time.[1][4]

  • Higher Drug Loading Potential: The multiple reactive arms allow for the attachment of more than one payload molecule, which can be advantageous in applications like ADCs.[1]

It is important to note that the increased steric hindrance of branched linkers could potentially impact the binding affinity of the targeting molecule or the efficiency of enzymatic cleavage if a cleavable moiety were to be incorporated.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker stability. Below are representative protocols for in vitro and in vivo stability studies.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the conjugate in plasma to predict its behavior in systemic circulation.

Objective: To determine the rate of payload deconjugation from the parent molecule in plasma from various species.

Materials:

  • Test conjugate (e.g., ADC or PROTAC)

  • Plasma (human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)

  • Elution and neutralization buffers

  • LC-MS grade solvents

Procedure:

  • Incubation: Incubate the test conjugate in plasma at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control to assess inherent stability.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Freezing: Immediately freeze the collected aliquots to stop any further reactions.

  • Immunoaffinity Capture: Thaw the samples and isolate the conjugate from plasma proteins using immunoaffinity capture.

  • Washing: Wash the captured conjugate to remove non-specifically bound proteins.

  • Elution: Elute the conjugate from the capture beads.

  • LC-MS Analysis: Analyze the eluted conjugate using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) for ADCs or the amount of intact PROTAC.

  • Data Analysis: Plot the average DAR or the percentage of intact conjugate over time to determine the stability profile.

In Vivo Stability Assessment in a Murine Model

This study provides insights into the pharmacokinetic profile and overall stability of the conjugate in a living organism.

Objective: To evaluate the distribution, clearance, and stability of the conjugate in a tumor-bearing mouse model.

Materials:

  • Test conjugate (radiolabeling can facilitate tracking)

  • Tumor-bearing animal model (e.g., mice with xenograft tumors)

  • Anesthesia and surgical tools

  • Instrumentation for sample analysis (e.g., scintillation counter for radiolabeled compounds, LC-MS)

Procedure:

  • Administration: Administer the test conjugate to the animal model, typically via intravenous injection.

  • Sample Collection: At various time points post-injection, collect blood samples. Euthanize cohorts of animals at selected time points for tissue collection (tumor, liver, spleen, kidneys, etc.).

  • Sample Processing: Process blood samples to obtain plasma. Homogenize tissue samples.

  • Analysis: Measure the amount of intact conjugate and/or free payload in plasma and tissue homogenates using an appropriate analytical method (e.g., ELISA, LC-MS, or radioactivity measurement).

  • Data Calculation: Calculate pharmacokinetic parameters from plasma concentration-time data. For biodistribution, calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • Data Interpretation: Analyze the data to determine the clearance rate, half-life, and the uptake of the conjugate in the tumor versus other organs.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro and in vivo stability assessments.

G In Vitro Plasma Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Conjugate C Incubate at 37°C A->C B Plasma (Human, Mouse, etc.) B->C D Collect Aliquots at Time Points (0, 24, 48, 96, 168h) C->D E Immunoaffinity Capture D->E F LC-MS Analysis E->F G Determine Average DAR / % Intact Conjugate F->G

Workflow for In Vitro Plasma Stability Assessment.

G In Vivo Stability and Biodistribution Workflow cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis A Administer Test Conjugate to Tumor-Bearing Mouse Model B Collect Blood Samples at Various Time Points A->B C Euthanize and Collect Tissues (Tumor and Organs) A->C D Process Blood to Plasma and Homogenize Tissues B->D C->D E Quantify Intact Conjugate and Free Payload (LC-MS/ELISA) D->E F Calculate PK Parameters and %ID/g E->F

Workflow for In Vivo Stability and Biodistribution Studies.

Conclusion

The N-(Amino-peg3)-n-bis(peg3-acid) linker is designed for high stability due to the formation of robust amide bonds upon conjugation. Its branched PEG architecture is expected to confer favorable pharmacokinetic properties, including an extended in vivo half-life and a reduced potential for immunogenicity and enzymatic degradation. While direct comparative stability data for this specific linker is not extensively published, the well-established principles of chemical reactivity and studies on structurally similar multi-arm, amide-linked PEG polymers strongly suggest its superior stability over linkers with more labile chemistries, such as esters, hydrazones, and disulfides.[2][3] For drug development professionals, the choice of a stable, branched linker like N-(Amino-peg3)-n-bis(peg3-acid) can be a strategic advantage in creating more effective and safer bioconjugate therapeutics. Rigorous in vitro and in vivo stability testing, as outlined in the provided protocols, is essential to confirm these properties for any specific conjugate.

References

The Bioconjugation Bridge: A Comparative Guide to Alternatives for N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is paramount. These molecular bridges, responsible for connecting biomolecules to payloads such as drugs or imaging agents, profoundly influence the stability, efficacy, and pharmacokinetic profile of the final conjugate. While N-(Amino-peg3)-n-bis(peg3-acid) has been a valuable tool, the scientific community's pursuit of enhanced performance and biocompatibility has led to the development of a diverse array of alternative linkers. This guide provides an objective comparison of these alternatives, supported by available experimental data and detailed methodologies, to empower informed decision-making in your research and development endeavors.

The archetypal N-(Amino-peg3)-n-bis(peg3-acid) linker offers a trifunctional platform, featuring a primary amine for initial conjugation and two carboxylic acid groups for subsequent attachment of payloads. Its polyethylene (B3416737) glycol (PEG) backbone enhances solubility and reduces immunogenicity. However, concerns regarding the potential for PEG to elicit immune responses and its non-biodegradable nature have spurred the exploration of innovative alternatives. This guide delves into the most promising of these substitutes: polysarcosine (PSar) linkers, polypeptide-based linkers, and biodegradable synthetic options.

Performance Comparison: A Data-Driven Overview

The selection of a linker should be guided by empirical evidence. The following tables summarize key performance metrics for N-(Amino-peg3)-n-bis(peg3-acid) and its alternatives, based on data from scientific literature. It is important to note that direct head-to-head comparisons across all linker types under identical conditions are limited; therefore, the presented data is a consolidation of findings from various studies.

Linker Type Key Advantages Key Disadvantages Biodegradability Reported Immunogenicity
N-(Amino-peg3)-n-bis(peg3-acid) (PEG-based) High water solubility, well-established chemistry, reduces aggregation.Potential for anti-PEG antibody response, non-biodegradable, potential for accelerated blood clearance.[1]NoLow, but pre-existing antibodies are a concern.[1]
Polysarcosine (PSar)-based Linkers Excellent water solubility, low immunogenicity, biodegradable, "stealth" properties similar to PEG.[1]Less established commercially compared to PEG, synthesis can be more complex.YesVery Low.[1]
Polypeptide-based Linkers (e.g., Glutamic Acid-based) Biodegradable, low immunogenicity, tunable properties through amino acid sequence.[1]Can be susceptible to enzymatic degradation in plasma, potentially more complex synthesis.YesLow
Dextran-based Linkers High water solubility, biocompatible, biodegradable, multivalent attachment points.Can be heterogeneous in size, potential for non-specific interactions.YesLow

In-Depth Look at Alternatives

Polysarcosine (PSar): The Peptoid Mimic

Polysarcosine, a polymer of the N-methylated amino acid sarcosine, has emerged as a front-runner alternative to PEG. It shares PEG's beneficial physicochemical properties, such as high water solubility and a large hydrodynamic volume, while offering the significant advantages of being biodegradable and exhibiting very low immunogenicity.[1]

Comparative Performance in Antibody-Drug Conjugates (ADCs):

Performance Metric Polysarcosine (PSar) Linker PEG Linker Reference
In Vitro Cytotoxicity Comparable or slightly higher potency in some studies.Standard benchmark for in vitro potency.[1]
Pharmacokinetics Can lead to improved plasma clearance rates and better tumor accumulation.Well-understood pharmacokinetics, but can be subject to accelerated clearance due to anti-PEG antibodies.
In Vivo Efficacy Has shown superior anti-tumor activity in some preclinical models.Efficacy can be compromised by immunogenicity and off-target effects.
Immunogenicity Significantly lower potential for inducing antibody responses.A notable percentage of the population has pre-existing anti-PEG antibodies.[1]
Polypeptide-Based Linkers: Nature's Building Blocks

Utilizing amino acid sequences as linkers offers a high degree of customizability and inherent biocompatibility. These linkers are biodegradable, breaking down into natural amino acids and minimizing the risk of long-term accumulation and toxicity.[1] A notable example is the use of glutamic acid-containing peptide sequences, which can provide the desired dicarboxylic acid functionality for dual payload attachment.

Key Features of Polypeptide Linkers:

  • Tunable Properties: The amino acid sequence can be engineered to control flexibility, solubility, and cleavage sites for controlled drug release.[1]

  • Low Immunogenicity: The use of naturally occurring amino acids generally results in a low risk of an immune response.[1]

  • Improved Stability: Certain peptide sequences have demonstrated enhanced in vivo stability compared to some traditional cleavable linkers.[1]

Dextran-Based Linkers: The Polysaccharide Scaffold

Dextran, a biocompatible and biodegradable polysaccharide, can serve as a multivalent scaffold for bioconjugation. Its high density of hydroxyl groups allows for the introduction of multiple functional groups, including amines and carboxylic acids, enabling the attachment of numerous payload molecules.

Experimental Workflows and Logical Diagrams

To facilitate the practical application of these linkers, we provide generalized experimental workflows and logical diagrams.

General Bioconjugation Workflow

The following diagram illustrates a typical two-step bioconjugation process where a linker is first attached to a biomolecule (e.g., an antibody) and then to the payload molecules.

Bioconjugation_Workflow Biomolecule Biomolecule (e.g., Antibody) Activated_Biomolecule Activated Biomolecule Biomolecule->Activated_Biomolecule Activation of -COOH or -NH2 Linker Trifunctional Linker (Amine, 2x Acid) Conjugate1 Biomolecule-Linker Conjugate Linker->Conjugate1 Activated_Biomolecule->Conjugate1 Linker Conjugation (Amine reaction) Final_Conjugate Final Bioconjugate Conjugate1->Final_Conjugate Payload Conjugation (Carboxylic acid reaction) Payload Payload Molecule (e.g., Drug) Payload->Final_Conjugate

Caption: A generalized workflow for a two-step bioconjugation process.

Structural Comparison of Linker Backbones

This diagram illustrates the fundamental structural differences between PEG, Polysarcosine, and a generic Polypeptide linker.

Caption: Repeating units of PEG, Polysarcosine, and Polypeptide backbones.

Detailed Experimental Protocols

The following are generalized protocols for key bioconjugation steps. Note: These are representative procedures and may require optimization for specific molecules and applications.

Protocol 1: Activation of Carboxylic Acids on a Biomolecule for Amine-Linker Conjugation

Objective: To activate carboxyl groups on a protein (e.g., on aspartic or glutamic acid residues) for reaction with the amine group of the linker.

Materials:

  • Protein solution in MES buffer (0.1 M, pH 6.0)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing linker

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a 10 mg/mL solution of the protein in MES buffer.

  • Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Add a 20-fold molar excess of the amine-containing linker to the activated protein solution.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the protein-linker conjugate using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4.

Protocol 2: Conjugation of a Payload to the Carboxylic Acid Groups of the Linker

Objective: To attach an amine-containing payload to the two carboxylic acid groups on the linker now conjugated to the biomolecule.

Materials:

  • Purified protein-linker conjugate from Protocol 1

  • Amine-containing payload

  • EDC and NHS

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., dialysis or tangential flow filtration)

Procedure:

  • Dissolve the protein-linker conjugate in the reaction buffer to a concentration of 5-10 mg/mL.

  • Add a 100-fold molar excess of EDC and NHS to the solution and incubate for 15 minutes at room temperature to activate the linker's carboxylic acids.

  • Add a 50-fold molar excess of the amine-containing payload to the reaction mixture.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purify the final bioconjugate to remove excess payload and coupling reagents using dialysis against PBS or tangential flow filtration.

  • Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and aggregation.

Conclusion

The field of bioconjugation is continuously evolving, with a clear trend moving beyond the traditional reliance on PEG-based linkers. Alternatives such as polysarcosine and polypeptide-based linkers offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity.[1] The choice of the optimal linker will ultimately depend on the specific application, the nature of the biomolecule and payload, and the desired pharmacokinetic and pharmacodynamic properties of the final conjugate. By carefully considering the comparative data and experimental methodologies presented in this guide, researchers can make more informed decisions to advance the development of next-generation bioconjugates.

References

Navigating the Conjugation Landscape: A Comparative Guide to the Biological Activity of Proteins Modified with N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, has become a cornerstone in drug development for enhancing pharmacokinetic profiles and improving therapeutic efficacy. Among the diverse array of PEGylation reagents, small, discrete linkers like N-(Amino-peg3)-n-bis(peg3-acid) offer the potential for precise modification with minimal steric hindrance. This guide provides an objective comparison of the anticipated biological activity of proteins conjugated with this novel branched linker against unconjugated proteins and those modified with traditional linear PEG linkers. The information presented herein is supported by established principles of protein PEGylation and includes detailed experimental protocols for the validation of these conjugates.

The Impact of N-(Amino-peg3)-n-bis(peg3-acid) Conjugation on Protein Bioactivity: A Comparative Overview

The covalent attachment of N-(Amino-peg3)-n-bis(peg3-acid), a small, branched PEG linker with a molecular weight of 600.7 g/mol , is anticipated to confer a unique set of properties to a therapeutic protein.[1][2] Unlike large, polydisperse PEG polymers, this discrete linker is expected to provide a subtle yet significant modification. The primary amine group on the linker allows for conjugation to carboxyl groups on the protein, while the two terminal carboxylic acid groups can be functionalized for further applications or serve to subtly alter the protein's surface charge and hydrophilicity.[3][4]

Here, we present a comparative summary of the expected effects on key biological parameters:

Biological ParameterUnconjugated ProteinProtein Conjugated with Linear PEG (e.g., 5 kDa)Protein Conjugated with N-(Amino-peg3)-n-bis(peg3-acid)Rationale for N-(Amino-peg3)-n-bis(peg3-acid) Conjugate
In Vitro Potency (IC50/EC50) HighModerately to significantly reducedMinimally reducedThe small size of the linker is expected to cause less steric hindrance at the protein's active or binding sites compared to larger PEG chains.[]
Receptor Binding Affinity (Kd) HighReducedMinimally reducedThe discrete and branched nature of the linker may position it away from critical binding epitopes, preserving high-affinity interactions.
Enzymatic Activity (if applicable) HighSignificantly reducedSlightly reducedReduced steric interference with the enzyme's active site and substrate access is anticipated due to the linker's small size.
In Vivo Half-Life (t1/2) ShortSignificantly prolongedModerately prolongedThe linker will increase the hydrodynamic radius of the protein, though to a lesser extent than a large PEG, leading to reduced renal clearance.[]
Immunogenicity Varies (can be high)Significantly reducedModerately reducedThe linker can partially shield immunogenic epitopes on the protein surface, though less effectively than a larger PEG molecule.
Solubility & Stability VariesGenerally increasedIncreasedThe hydrophilic nature of the PEG linker is expected to enhance the solubility and potentially the conformational stability of the conjugated protein.[6]

Experimental Protocols for Characterization

To empirically validate the anticipated effects of conjugating N-(Amino-peg3)-n-bis(peg3-acid) to a protein of interest, a series of well-defined in vitro and in vivo assays are essential. The following sections provide detailed methodologies for key experiments.

In Vitro Cytotoxicity/Cell Viability Assay

This assay is crucial for determining the functional consequence of conjugation on a protein that elicits a cellular response, such as an antibody-drug conjugate or a cytotoxic protein.

Experimental Protocol:

  • Cell Seeding: Plate target cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of the unconjugated protein, the linear PEG-protein conjugate, and the N-(Amino-peg3)-n-bis(peg3-acid)-protein conjugate in complete cell culture medium.

  • Treatment: Remove the existing medium from the cell plates and add the prepared protein solutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based reagent) to each well according to the manufacturer's instructions.[7][8]

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%) values for each conjugate.

G cluster_workflow Experimental Workflow: In Vitro Cell Viability Assay A Seed Target Cells in 96-well Plate B Prepare Serial Dilutions of Protein Conjugates C Treat Cells with Conjugates B->C D Incubate for 72 hours C->D E Add Cell Viability Reagent (e.g., MTT) D->E F Measure Absorbance/Luminescence E->F G Calculate IC50/EC50 Values F->G

Workflow for the in vitro cell viability assay.
Receptor Binding Affinity Assay

This assay quantifies the binding affinity of the conjugated protein to its target receptor, a critical parameter for receptor-mediated therapeutics.

Experimental Protocol:

  • Receptor Immobilization: Immobilize the purified target receptor onto a suitable solid phase, such as a 96-well ELISA plate or a surface plasmon resonance (SPR) sensor chip.[9][10]

  • Ligand Preparation: Prepare serial dilutions of the unconjugated protein, the linear PEG-protein conjugate, and the N-(Amino-peg3)-n-bis(peg3-acid)-protein conjugate in a suitable binding buffer.

  • Binding Reaction: Add the protein solutions to the immobilized receptor and incubate to allow binding to reach equilibrium.

  • Washing: Wash the plate or sensor surface to remove unbound protein.

  • Detection (ELISA-based): If using an ELISA format, add a labeled secondary antibody that recognizes the protein and a corresponding substrate to generate a detectable signal.

  • Detection (SPR-based): For SPR, the binding and dissociation events are monitored in real-time, providing kinetic data.

  • Data Analysis: For ELISA, plot the signal intensity against the protein concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd). For SPR, analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated (Kd = kd/ka).[11]

G cluster_pathway Signaling Pathway: Receptor-Ligand Binding Receptor Immobilized Receptor Ligand Protein Conjugate (Ligand) Receptor->Ligand Dissociation (kd) Complex Receptor-Ligand Complex Ligand->Receptor Association (ka) Signal Binding Signal Complex->Signal Detection

Diagram of a typical receptor-ligand binding interaction.
In Vivo Pharmacokinetic Study

This study is essential to determine the circulation half-life and clearance rate of the conjugated proteins in a living organism.

Experimental Protocol:

  • Animal Model: Utilize a suitable animal model (e.g., mice or rats).

  • Dosing: Administer a single intravenous (IV) or subcutaneous (SC) dose of the unconjugated protein, the linear PEG-protein conjugate, and the N-(Amino-peg3)-n-bis(peg3-acid)-protein conjugate to different groups of animals.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification: Quantify the concentration of the respective protein conjugate in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[]

  • Data Analysis: Plot the plasma concentration versus time data for each group and perform pharmacokinetic analysis to determine key parameters, including half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

G cluster_workflow Logical Relationship: Pharmacokinetic Analysis A Administer Protein Conjugate to Animal Model B Collect Blood Samples at Time Points A->B C Quantify Protein Concentration in Plasma B->C D Plot Concentration vs. Time C->D E Calculate Pharmacokinetic Parameters (t1/2, AUC, etc.) D->E F Compare Profiles of Different Conjugates E->F

Logical flow for a comparative pharmacokinetic study.

Alternatives to N-(Amino-peg3)-n-bis(peg3-acid) and Traditional PEGylation

While PEGylation is a well-established strategy, concerns about potential immunogenicity and the non-biodegradable nature of PEG have prompted the exploration of alternatives.[12] For applications requiring short, discrete linkers, several other classes of molecules are gaining traction:

  • Polysarcosine (pSar): This polymer of N-methylated glycine (B1666218) is known for its excellent biocompatibility, low immunogenicity, and biodegradability. Studies have shown that pSar-conjugated proteins can exhibit comparable or even superior in vivo performance to their PEGylated counterparts.[13]

  • Polypeptides: Genetically encodable, unstructured polypeptides can be fused to therapeutic proteins to extend their half-life. This approach offers precise control over the linker length and composition.[14][15]

  • Other Synthetic Polymers: A range of other synthetic polymers, such as poly(2-oxazolines) and polyglycerols, are being investigated as PEG alternatives, offering tunable properties and potentially improved safety profiles.[14][16]

The selection of an appropriate linker technology depends on the specific therapeutic application, the properties of the protein, and the desired clinical outcome.

Conclusion

The use of N-(Amino-peg3)-n-bis(peg3-acid) for protein conjugation represents a nuanced approach to PEGylation, aiming to strike a balance between enhancing pharmacokinetic properties and preserving biological activity. While direct experimental data for this specific linker is still emerging, the principles of bioconjugation suggest that it holds promise for applications where a minimal modification is desired to improve a protein's therapeutic potential without significantly compromising its intrinsic function. The experimental protocols outlined in this guide provide a robust framework for the thorough evaluation and comparison of proteins conjugated with this novel linker, enabling researchers to make data-driven decisions in the development of next-generation biotherapeutics.

References

A Head-to-Head Comparison of Polyethylene Glycol (PEG) Chain Lengths in PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, utilizing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][4]

This guide provides an objective comparison of how different PEG chain lengths affect the performance of thalidomide-based PROTACs, supported by experimental data and detailed protocols for key assays.

The Critical Role of PEG Linker Length

The linker is not merely a passive spacer; its length is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target degradation.[2][5] An optimal linker length is essential for productive ubiquitination and subsequent proteasomal degradation of the target protein.[2]

  • Too Short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus obstructing the formation of a stable ternary complex.[5][]

  • Too Long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex.[5][] This increased distance can prevent the efficient transfer of ubiquitin from the E3 ligase to the target protein, reducing degradation efficiency.[] It can also contribute to an increased "hook effect," where at high concentrations, the formation of non-productive binary complexes is favored over the productive ternary complex.[5][7]

The optimal linker length is highly dependent on the specific combination of the target protein and the recruited E3 ligase and must be determined empirically.[1][2]

Quantitative Data Summary

The following tables summarize experimental data illustrating the impact of PEG linker length on the degradation efficacy of PROTACs targeting various proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα by PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase.[2] The results demonstrated a clear dependency on linker length for optimal degradation.

PROTAC Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
12>1000<10
165~95

Data compiled from studies on ERα-targeting PROTACs.[2][8] Note: DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

For PROTACs targeting TBK1 and recruiting the VHL E3 ligase, degradation activity was only observed with longer linkers.[2][8]

PROTAC Linker Length (atoms)Degradation Activity
< 12No apparent activity
> 12Significantly improved degradation potential

Data compiled from studies on TBK1-targeting PROTACs.[2][8]

Table 3: Impact of Linker Length on Cellular Permeability (PAMPA)

The relationship between PEG linker length and cell permeability is complex. While PEGylation increases hydrophilicity, which can hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations that may shield their polar surface area, improving membrane traversal.[5] However, excessive PEGylation can decrease cellular uptake.[5] The optimal number of PEG units must be empirically determined.

PROTACLinker CompositionApparent Permeability (Pₑ) (x 10⁻⁶ cm/s)
PROTAC AShort PEG Chain (e.g., PEG2-PEG4)Variable; requires optimization
PROTAC BMedium PEG Chain (e.g., PEG5-PEG8)Often shows improved permeability
PROTAC CLong PEG Chain (e.g., >PEG8)May lead to decreased permeability

This table represents a conceptual summary. Specific comparative Pₑ values for a homologous series of PEG-linked PROTACs are not consistently available in public literature. Permeability is highly dependent on the overall molecular structure.[5][9]

Visualizations: Pathways and Workflows

The following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and the logical relationship between linker length and efficacy.

PROTAC_Mechanism cluster_cell Cell Cytoplasm PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_ext PROTAC (Extracellular) PROTAC_ext->PROTAC Cellular Uptake

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with varying PROTAC concentrations start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Incubate with Primary Antibody (Target Protein & Loading Control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detection with ECL Substrate secondary_ab->detection analysis Image Analysis & Quantification (Densitometry) detection->analysis end End: Determine DC₅₀/Dₘₐₓ analysis->end

Caption: Experimental workflow for Western Blot analysis.

Linker_Length_Logic cluster_outcomes Impact on PROTAC Efficacy Linker PEG Linker Length TooShort Too Short Steric Hindrance No Ternary Complex Linker->TooShort Optimal Optimal Stable Ternary Complex Efficient Ubiquitination Linker->Optimal TooLong Too Long Unstable Complex Inefficient Ubiquitination Linker->TooLong Degradation Target Protein Degradation TooShort->Degradation Low / None Optimal->Degradation High TooLong->Degradation Low / None

Caption: Impact of PEG linker length on PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[2]

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[1][10][11]

A. Cell Culture and Treatment

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[7][10] Allow cells to adhere and grow for 24 hours.[10]

  • Compound Preparation: Prepare a stock solution of the PROTAC in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).[7] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[10]

  • Cell Treatment: Remove the old medium and add the medium containing different concentrations of the PROTAC. Include a vehicle control (DMSO only).[1][10]

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours).[7][10]

B. Protein Extraction and Quantification

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS.[1][10] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][10]

  • Harvesting: Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[11]

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[11] Transfer the supernatant to a new tube.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10][11]

C. Immunoblotting

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.[10][11]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[10][11]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[10][11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10][11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).[10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Analysis: Quantify the protein bands using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of degradation.[10]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[12][13]

A. Materials and Reagents

  • PAMPA Donor and Acceptor plates (96-well format)[14][15]

  • Lecithin (B1663433) (or other suitable lipid mixture)[14]

  • Dodecane[14]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC compounds and controls[14]

  • UV-compatible 96-well plate and plate reader or LC-MS/MS system

B. Procedure

  • Prepare Lipid Solution: Prepare a solution of lecithin in dodecane (B42187) (e.g., 4% w/v).[14]

  • Coat Donor Plate: Carefully add a small volume (e.g., 5 µL) of the lipid solution to each well of the donor plate filter membrane, ensuring the entire surface is coated.[15]

  • Prepare Acceptor Plate: Add PBS (e.g., 300 µL) to each well of the acceptor plate.[14]

  • Prepare Donor Solutions: Dissolve the test PROTACs in a suitable buffer/DMSO mixture to create the donor solutions (e.g., 200-500 µM).[14]

  • Assemble Plates: Carefully place the lipid-coated donor plate onto the acceptor plate.

  • Add Donor Solutions: Add the PROTAC donor solutions (e.g., 200 µL) to the wells of the donor plate.[14]

  • Incubation: Incubate the assembled plate for a specified period (e.g., 16-18 hours) at room temperature.[14][15]

  • Sample Collection: After incubation, carefully separate the plates. Collect the solutions from both the donor and acceptor wells for analysis.[15]

C. Data Analysis

  • Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability Coefficient (Pₑ): The apparent permeability coefficient is calculated using a specific formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[14] The results are typically expressed in cm/s.

Protocol 3: In Vitro Plasma Stability Assay

This assay determines the stability of a PROTAC in plasma, identifying compounds susceptible to degradation by plasma enzymes.[16][17]

A. Materials and Reagents

  • Test PROTAC compound

  • Pooled plasma (human, mouse, or rat)[17]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724) (with an internal standard for LC-MS/MS)

  • Incubator/shaker (37°C)

B. Procedure

  • Incubation Setup: The test PROTAC (final concentration e.g., 1 µM) is incubated with plasma at 37°C.[16][17]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[16][17]

  • Reaction Quenching: Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[16] This step also precipitates the plasma proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.[16]

C. Data Analysis

  • LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.[16]

  • Calculate Stability: Plot the percentage of the remaining PROTAC versus time.[16] From this data, the half-life (t₁/₂) of the compound in plasma can be calculated.

Conclusion

The length of the PEG linker is a critical determinant of a PROTAC's success, profoundly impacting its ability to form a productive ternary complex and, consequently, its degradation efficacy.[2] The data clearly demonstrate that linker length optimization is paramount for achieving potent and selective protein degradation.[2] While PEG linkers offer significant advantages in terms of solubility and tunability, their effect on cell permeability and stability must also be carefully considered and evaluated through rigorous experimental assays.[4][5] Researchers and drug development professionals should employ a systematic approach to linker design, exploring a range of PEG chain lengths to identify the optimal configuration for their specific target protein and E3 ligase combination.[2]

References

A Comparative Guide to Validating the Structure of N-(Amino-peg3)-n-bis(peg3-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex bioconjugates, rigorous structural validation is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for validating the structure of N-(Amino-peg3)-n-bis(peg3-acid) and its conjugates. We present supporting experimental protocols and compare the performance of NMR with alternative analytical techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For a branched molecule like N-(Amino-peg3)-n-bis(peg3-acid), both ¹H and ¹³C NMR are invaluable for confirming the presence and connectivity of the polyethylene (B3416737) glycol (PEG) chains and the central branching core.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
~3.64s-O-CH₂ -CH₂ -O- (PEG backbone)
~3.55t-CH₂ -N-
~3.10t-CH₂ -NH₂
~2.75t-N(-CH₂ -CH₂-COOH)₂
~2.45t-CH₂-CH₂ -COOH
Experimental Protocol: ¹H NMR Spectroscopy

A detailed protocol for acquiring a ¹H NMR spectrum of N-(Amino-peg3)-n-bis(peg3-acid) is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the N-(Amino-peg3)-n-bis(peg3-acid) conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Ensure the sample is fully dissolved.

  • instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of the polymer protons.

    • Acquisition Time (aq): At least 2 seconds.

    • Spectral Width (sw): 10-12 ppm.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the characteristic peaks to determine the relative ratios of protons, confirming the structural integrity and purity of the conjugate.

Alternative Validation Techniques: A Comparative Overview

While NMR provides detailed structural information, other techniques offer complementary data, particularly regarding molecular weight and purity.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H and ¹³C NMR Detailed structural confirmation, connectivity, purity assessment.Non-destructive, highly reproducible, provides unambiguous structural data.Lower sensitivity compared to MS, can be complex for large polydisperse conjugates.
MALDI-TOF MS Molecular weight distribution, confirmation of successful conjugation.High sensitivity, rapid analysis, suitable for high molecular weight species.[1][2]Can induce fragmentation, matrix interference, may not be suitable for complex mixtures.[1]
SEC-MALS Absolute molecular weight, size distribution, detection of aggregates.Provides information on hydrodynamic radius and conformation, can separate aggregates.Not a direct structural elucidation technique, requires careful calibration and method development.

Experimental Protocol: MALDI-TOF Mass Spectrometry

  • Matrix Selection: Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). Prepare a saturated solution of the matrix in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Mix the N-(Amino-peg3)-n-bis(peg3-acid) conjugate solution (typically 1 mg/mL) with the matrix solution at a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.

  • Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, with the mass difference between adjacent peaks corresponding to the mass of the ethylene (B1197577) oxide repeating unit (44 Da). The main peak will correspond to the molecular ion of the conjugate, often observed as a sodium adduct [M+Na]⁺.[3]

Experimental Protocol: SEC-MALS

  • System Setup: An SEC system equipped with a suitable column for the molecular weight range of the conjugate, coupled to a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.

  • Mobile Phase: Prepare an appropriate mobile phase, typically an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), and ensure it is thoroughly degassed.

  • Sample Preparation: Dissolve the N-(Amino-peg3)-n-bis(peg3-acid) conjugate in the mobile phase to a concentration of 1-5 mg/mL and filter it through a 0.22 µm filter.

  • Analysis: Inject the sample into the SEC system. The MALS and RI detectors will collect data as the sample elutes from the column.

  • Data Processing: Use the manufacturer's software to analyze the data and determine the absolute molecular weight and polydispersity of the conjugate.

Experimental Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the validation of N-(Amino-peg3)-n-bis(peg3-acid) conjugates.

G Validation Workflow for N-(Amino-peg3)-n-bis(peg3-acid) Conjugates cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesize Conjugate Purification Purify Conjugate Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS MALDI-TOF MS Purification->MS SEC SEC-MALS Purification->SEC Structure Confirm Structure & Purity NMR->Structure Detailed Structure MW Determine Molecular Weight & Distribution MS->MW Molecular Weight Aggregation Assess Aggregation & Size SEC->Aggregation Size & Purity Final_Validation Final_Validation Structure->Final_Validation Final Validation MW->Final_Validation Aggregation->Final_Validation

Caption: Workflow for the synthesis, purification, and multi-technique structural validation.

By employing a combination of these analytical techniques, researchers can confidently validate the structure, molecular weight, and purity of N-(Amino-peg3)-n-bis(peg3-acid) conjugates, ensuring the quality and reproducibility of their materials for downstream applications in drug development and materials science.

References

Harnessing Valency: A Comparative Guide to Branched-Linker PROTACs for Enhanced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Branched versus Linear Linker Strategies in PROTAC Design, Featuring Case Studies of SIM1 and MZ1.

The strategic design of the linker connecting the target-binding and E3-ligase-recruiting moieties is a critical determinant of a Proteolysis-Targeting Chimera's (PROTAC's) efficacy. While linear linkers, particularly those based on polyethylene (B3416737) glycol (PEG), have been widely adopted, emerging evidence highlights the potential of branched linkers to enhance degradation potency and selectivity. This guide provides a comparative analysis of a trivalent PROTAC, SIM1, which employs a branched linker architecture, against its bivalent counterpart, MZ1, which utilizes a linear PEG linker. This comparison is supported by experimental data on their degradation of BET (Bromodomain and Extra-Terminal) proteins, along with detailed experimental protocols and illustrative diagrams to inform the rational design of next-generation protein degraders.

The concept of a branched linker, such as the commercially available N-(Amino-peg3)-n-bis(peg3-acid), offers the potential for trivalent PROTAC design, where a single molecule can recruit an E3 ligase and bind to two target proteins simultaneously. This can lead to increased avidity and cooperativity in the formation of the ternary complex (Target:PROTAC:E3 Ligase), ultimately resulting in more efficient and potent protein degradation.

Case Studies: Trivalent SIM1 vs. Bivalent MZ1

A compelling case for the advantage of a branched linker strategy is the trivalent PROTAC, SIM1. Designed based on the bivalent PROTAC MZ1, SIM1 incorporates a branched linker that allows for the attachment of two BET bromodomain inhibitors and one VHL E3 ligase ligand.[1][2] This trivalent design has demonstrated significantly enhanced degradation of the BET family of proteins (BRD2, BRD3, and BRD4) compared to its linear-linker counterpart, MZ1.[1]

Data Presentation: Quantitative Comparison of Degradation Performance

The following table summarizes the degradation performance (DC50 and Dmax) of the trivalent PROTAC SIM1 and the bivalent PROTAC MZ1 in HEK293 cells after a 4-hour treatment.

PROTACTarget ProteinLinker TypeDC50 (nM)Dmax (%)Reference
SIM1 BRD2Branched0.7>95%[1]
BRD3Branched9.5>95%[1]
BRD4Branched1.8>95%[1]
MZ1 BRD2Linear PEG920~80%[1]
BRD3Linear PEG160~90%[1]
BRD4Linear PEG25>95%[1]

Note: Data is extracted from immunoblot analysis in HEK293 cells.[1] Dmax values are approximated from the provided blots.

The data clearly indicates that the trivalent PROTAC SIM1 exhibits significantly lower DC50 values for all three BET family members, indicating much higher potency compared to the bivalent MZ1.[1] Notably, the improvement is most dramatic for BRD2, with a more than 1000-fold increase in potency.[1]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for assessing PROTAC efficacy.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (e.g., SIM1 or MZ1) Ternary_Complex Ternary Complex (Target:PROTAC:E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow Start Start: Cell Culture Treatment PROTAC Treatment (Varying Concentrations and Time Points) Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer (to PVDF membrane) SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Data Analysis (Densitometry to determine DC50 & Dmax) Detection->Analysis End End: Results Analysis->End

References

A Comparative Guide to the Pharmacokinetic Profiles of PEGylated and Non-PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, offering the potential to target and eliminate disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the linker connecting the target-binding and E3 ligase-recruiting moieties. The choice of linker, particularly the incorporation of polyethylene (B3416737) glycol (PEG) chains, profoundly influences the pharmacokinetic (PK) properties of the PROTAC, impacting its absorption, distribution, metabolism, and excretion (ADME). This guide provides an objective comparison of the pharmacokinetic differences between PEGylated and non-PEGylated PROTACs, supported by experimental data and detailed methodologies for their evaluation.

The Impact of PEGylation on PROTAC Pharmacokinetics: A Comparative Overview

PEGylation, the covalent attachment of PEG chains, is a widely employed strategy to enhance the drug-like properties of therapeutic molecules. In the context of PROTACs, which are often large and possess physicochemical properties that challenge oral bioavailability, PEGylation can offer significant advantages.[1]

Key Pharmacokinetic Differences:

Pharmacokinetic ParameterNon-PEGylated PROTACsPEGylated PROTACsRationale
Solubility Often exhibit low aqueous solubility due to the hydrophobicity of the constituent ligands and linker.Generally demonstrate improved aqueous solubility.The hydrophilic nature of the PEG chain enhances the overall polarity of the molecule.[1]
Permeability Permeability can be a significant challenge due to high molecular weight and polar surface area.Permeability can be modulated. While increased polarity might decrease passive diffusion, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield polar groups, potentially improving membrane traversal.[2]
Metabolic Stability The linker and ligands can be susceptible to metabolic degradation by enzymes such as cytochrome P450s.PEGylation can shield the PROTAC from metabolic enzymes, leading to increased stability and a longer half-life.[]
Circulation Half-Life Typically have shorter circulation half-lives due to faster clearance.Exhibit prolonged circulation half-lives.The increased hydrodynamic radius of PEGylated molecules reduces renal clearance.[]
Oral Bioavailability Often low and variable due to poor solubility and permeability.Can be improved due to enhanced solubility and potentially improved permeability.[1][4]
Tissue Distribution Distribution can be limited by physicochemical properties.PEGylation can alter tissue distribution profiles.[]

Quantitative Data Presentation

While direct head-to-head pharmacokinetic data for a single PROTAC with and without a PEG linker is not extensively published in a consolidated format, a study on "Proticles," nanoparticles with some conceptual similarities to PROTACs, provides valuable quantitative insight into the in vivo effects of PEGylation.

Table 1: In Vivo Blood Concentration of Radiolabeled Proticles in Rats (1 hour post-injection) [5][6]

FormulationMean Blood Concentration (% Injected Dose/g)
Non-PEGylated 111In-Proticles0.06 ± 0.01
PEGylated 111In-PEG-proticles0.23 ± 0.01

These findings indicate that PEGylation led to a significantly higher concentration of the formulation remaining in the bloodstream after one hour, suggesting slower clearance and a longer circulation half-life for the PEGylated version.[5][6]

For a non-PEGylated PROTAC example, the oral bioavailability of ARV-110 in preclinical studies was determined to be moderate, with values of 23.83% in rats and 37.89% in mice.[7][8][9] A recent study on 14C-labeled ARV-110 in rats showed that co-administration with food increased the oral bioavailability from 10.75% to 20.97%.[10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of PROTACs, the following diagrams illustrate the key processes.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

PK_Workflow Pharmacokinetic Evaluation Workflow for PROTACs cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetic Study Solubility Aqueous Solubility Dosing Animal Dosing (IV and PO) Solubility->Dosing Permeability Permeability Assay (Caco-2 / PAMPA) Permeability->Dosing Metabolic_Stability Metabolic Stability (Liver Microsomes) Metabolic_Stability->Dosing Sampling Blood Sampling (Time course) Dosing->Sampling Bioanalysis Bioanalysis (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Analysis

Caption: Experimental workflow for pharmacokinetic evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC pharmacokinetics. Below are protocols for key experiments.

In Vitro Permeability Assessment: Caco-2 Assay

This assay evaluates the potential for oral absorption of a PROTAC by measuring its transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized monolayer mimicking the intestinal epithelium.[11][12][13][14][15]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13][15]

  • Assay Procedure:

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • The PROTAC (typically at a concentration of 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the PROTAC in the samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined to assess if the PROTAC is a substrate for efflux transporters.[13] Due to the nature of PROTACs, the standard assay buffer may be supplemented with a low concentration of bovine serum albumin (BSA) to improve recovery.[11]

In Vitro Metabolic Stability Assay

This assay determines the susceptibility of a PROTAC to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.[16][17][18][19][20]

  • Materials:

    • Test PROTAC

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile for quenching the reaction

    • LC-MS/MS system

  • Assay Procedure:

    • The PROTAC (typically at 1 µM) is incubated with HLM in phosphate buffer at 37°C.[19]

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction in each aliquot is stopped by adding cold acetonitrile.

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Analysis: The percentage of the PROTAC remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[16][19][20]

In Vivo Pharmacokinetic Study in Rodents

This study provides definitive data on the ADME properties of a PROTAC in a living organism.[]

  • Animal Model: Male Sprague-Dawley rats or mice are commonly used.

  • Dosing:

    • Intravenous (IV) administration: The PROTAC is administered via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) administration: The PROTAC is administered by oral gavage to assess oral absorption and bioavailability.

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing and Bioanalysis:

    • Plasma is separated from the blood samples by centrifugation.

    • The PROTAC is extracted from the plasma, typically by protein precipitation with a solvent like acetonitrile.[22][23][24]

    • The concentration of the PROTAC in the plasma extracts is quantified using a validated LC-MS/MS method.[22][23][24]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The incorporation of PEG linkers is a valuable strategy for modulating the pharmacokinetic properties of PROTACs. PEGylation generally enhances aqueous solubility, increases metabolic stability, and prolongs circulation half-life, which can collectively contribute to improved oral bioavailability and overall in vivo performance. However, the impact of PEGylation on cell permeability is complex and requires careful optimization of the linker length and composition. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these critical pharmacokinetic parameters, enabling the rational design of PROTACs with enhanced therapeutic potential. As the field of targeted protein degradation continues to evolve, a thorough understanding of the pharmacokinetic nuances between PEGylated and non-PEGylated PROTACs will be paramount for the successful translation of these innovative therapeutics from the laboratory to the clinic.

References

Assessing the immunogenicity of N-(Amino-peg3)-n-bis(peg3-acid) containing conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, the discovery of anti-PEG antibodies has challenged the long-held belief of PEG's immunological inertness. This guide provides a comparative assessment of the immunogenicity of conjugates containing branched PEG structures, such as N-(Amino-peg3)-n-bis(peg3-acid), against traditional linear PEG alternatives, supported by experimental data and detailed methodologies.

Architectural Impact on Immunogenicity: Branched vs. Linear PEG

The architecture of the PEG molecule plays a crucial role in its potential to elicit an immune response. While linear PEGs have been the standard, branched structures are gaining interest due to their potential for higher surface shielding.[1]

Key Differences:

  • Surface Density: Branched PEGs can offer a higher density of PEG chains on the surface of a conjugate compared to linear PEGs of similar molecular weight.[1] This increased density is hypothesized to provide better protection from the reticuloendothelial system.[2]

  • Conformational Flexibility: Differences in the flexibility of linear and branched PEGylated proteins have been linked to variations in their clearance rates through glomerular filtration.[1]

  • Immune Response: While enhanced shielding is a potential benefit, the increased complexity of branched PEGs could, in some instances, lead to a more pronounced immune response.[1] However, some studies suggest that branched PEG-modified nanocarriers induce noticeably lower levels of anti-PEG IgM and do not activate the complement system compared to their linear counterparts, thus avoiding the accelerated blood clearance (ABC) phenomenon.[3]

The following table summarizes the potential immunogenic characteristics of linear versus branched PEG conjugates based on current literature.

FeatureLinear PEG ConjugatesBranched PEG Conjugates (e.g., N-(Amino-peg3)-n-bis(peg3-acid))
Anti-PEG IgM Induction Can induce anti-PEG IgM, leading to accelerated blood clearance (ABC) upon repeated administration.[3]Potentially lower induction of anti-PEG IgM, which may evade the ABC phenomenon.[3]
Complement Activation Can activate the complement system, potentially causing complement activation-related pseudoallergy (CARPA).[3]May not activate the complement system, potentially reducing the risk of CARPA.[3]
Immune Shielding Provides immune shielding, but opsonization can still occur.[2]Higher surface PEG density may offer enhanced immune shielding.[1]
In Vivo Efficacy Efficacy can be compromised by anti-PEG antibodies and ABC phenomenon.[4][5]May exhibit superior in-vivo therapeutic efficacy due to reduced immunogenicity and sustained circulation.[1][3]

Signaling Pathways and Experimental Workflows

Understanding the mechanisms of anti-PEG antibody formation and the experimental procedures to assess immunogenicity is critical for the development of safe and effective PEGylated therapeutics.

Induction of Anti-PEG Antibodies

The immune system can generate antibodies against PEG through both T-cell dependent and T-cell independent pathways.[6][7] The multivalent nature of PEG structures on conjugates can directly activate B cells, primarily leading to the production of IgM.[6]

cluster_TI Thymus-Independent (TI) Response cluster_TD Thymus-Dependent (TD) Response PEG_conjugate Multivalent PEG Conjugate MZ_B_cell Marginal Zone B Cell PEG_conjugate->MZ_B_cell Direct Activation IgM_secretion Anti-PEG IgM Secretion MZ_B_cell->IgM_secretion APC Antigen Presenting Cell (APC) T_cell Follicular Helper T (TFH) Cell APC->T_cell Antigen Presentation B_cell B Cell T_cell->B_cell Help IgG_production Anti-PEG IgG Production B_cell->IgG_production PEG_conjugate2 PEG Conjugate PEG_conjugate2->APC Uptake & Processing

Mechanisms of Anti-PEG Antibody Generation.

Experimental Workflow for Immunogenicity Assessment

A systematic approach is necessary to evaluate the immunogenic potential of a novel PEG conjugate. This workflow typically involves in vitro and in vivo studies to measure antibody production and complement activation.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Animal Studies start Test Article: Branched PEG Conjugate complement_assay Complement Activation Assay (e.g., SC5b-9 ELISA) start->complement_assay animal_dosing Animal Dosing (Single & Repeated) start->animal_dosing data_analysis Data Analysis & Comparison complement_assay->data_analysis serum_collection Serum Sample Collection animal_dosing->serum_collection pk_study Pharmacokinetic Study (Blood Clearance) animal_dosing->pk_study elisa Anti-PEG Antibody ELISA (IgM & IgG) serum_collection->elisa elisa->data_analysis pk_study->data_analysis

Workflow for Assessing PEG Conjugate Immunogenicity.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible immunogenicity data.

Anti-PEG Antibody Detection by ELISA

This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) to detect and quantify anti-PEG IgM and IgG in serum samples.

Materials:

  • PEGylated conjugate (for coating)

  • Serum samples from treated and control animals

  • Anti-mouse IgM-HRP and IgG-HRP secondary antibodies

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • 96-well ELISA plates

Procedure:

  • Coating: Coat ELISA plates with the PEGylated conjugate (e.g., 10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plates three times with washing buffer.

  • Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add HRP-conjugated anti-IgM or anti-IgG secondary antibodies and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

In Vitro Complement Activation Assay

This assay measures the generation of the soluble terminal complement complex (SC5b-9) in human serum as an indicator of complement activation.[8]

Materials:

  • PEGylated conjugate

  • Normal human serum

  • SC5b-9 ELISA kit

  • Veronal buffered saline with 0.1% gelatin (GVB)

Procedure:

  • Serum Incubation: Incubate the PEGylated conjugate with normal human serum at various concentrations for a specified time (e.g., 30 minutes) at 37°C. A positive control (e.g., zymosan) and a negative control (buffer) should be included.

  • Reaction Termination: Stop the reaction by adding a buffer containing a chelating agent (e.g., EDTA) to prevent further complement activation.

  • SC5b-9 Quantification: Quantify the amount of SC5b-9 in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of SC5b-9 generated by the test conjugate to the positive and negative controls.

Conclusion

The immunogenicity of PEGylated conjugates is a complex issue influenced by factors including the PEG architecture. While branched PEG structures like N-(Amino-peg3)-n-bis(peg3-acid) offer potential advantages in terms of enhanced shielding and reduced immunogenicity, thorough experimental evaluation is imperative. The protocols and comparative data presented in this guide provide a framework for researchers to systematically assess the immunogenic profile of novel branched PEG conjugates, facilitating the development of safer and more effective next-generation therapeutics.

References

Benchmarking N-(Amino-peg3)-n-bis(peg3-acid) in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of targeted protein degradation and antibody-drug conjugates (ADCs), the linker molecule connecting the targeting moiety to the therapeutic payload is a critical determinant of overall efficacy. N-(Amino-peg3)-n-bis(peg3-acid) is a branched, hydrophilic linker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its polyethylene (B3416737) glycol (PEG) structure imparts favorable physicochemical properties such as enhanced solubility and permeability, which can significantly influence the performance of the resulting conjugate in cellular assays.[4]

This guide provides an objective comparison of the expected performance of PROTACs constructed with N-(Amino-peg3)-n-bis(peg3-acid) against those with alternative linker architectures. The supporting experimental data presented is representative, compiled from literature on similar PEGylated and non-PEGylated linkers, to provide a clear framework for researchers and drug developers.

Comparative Performance in Key Cellular Assays

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), as well as its effect on cell viability.[5][6]

Table 1: Comparative PROTAC Performance Metrics

Linker TypeRepresentative Linker StructureTarget ProteinCell LineDC50 (nM)Dmax (%)Cell Viability IC50 (nM)Key Characteristics
Branched PEG N-(Amino-peg3)-n-bis(peg3-acid) BRD4HeLa15>9550High solubility, facilitates stable ternary complex formation.[4]
Linear PEG Linear PEG8BRD4HeLa25~9075Good solubility, flexibility may vary with length.[7]
Alkyl Chain Heptane ChainBRD4HeLa50~85120More rigid and hydrophobic, may lead to lower permeability and off-target effects.[7]

Note: The data presented are representative values for comparison and will vary depending on the specific target protein, E3 ligase ligand, and cell line used.

Signaling Pathways and Experimental Workflows

To understand the context of these performance metrics, it is essential to visualize the underlying biological pathway and the experimental procedures used for their measurement.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC (N-(Amino-peg3)-n-bis(peg3-acid) linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

The branched structure of N-(Amino-peg3)-n-bis(peg3-acid) provides a flexible scaffold that can facilitate the optimal orientation of the target protein and the E3 ligase, promoting the formation of a stable and productive ternary complex, which is a critical step for efficient ubiquitination and subsequent degradation by the proteasome.[4][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different linkers.

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC.

WB_Workflow start Start step1 1. Cell Seeding (e.g., HeLa cells in 6-well plates) start->step1 step2 2. PROTAC Treatment (Varying concentrations, 24h incubation) step1->step2 step3 3. Cell Lysis (RIPA buffer with protease inhibitors) step2->step3 step4 4. Protein Quantification (BCA Assay) step3->step4 step5 5. SDS-PAGE (Separate proteins by size) step4->step5 step6 6. Protein Transfer (to PVDF membrane) step5->step6 step7 7. Immunoblotting (Primary & HRP-secondary antibodies) step6->step7 step8 8. Detection (Chemiluminescence) step7->step8 step9 9. Data Analysis (Quantify band intensity, normalize to loading control, calculate DC50 & Dmax) step8->step9 end End step9->end

Caption: Experimental workflow for Western Blot analysis.

  • Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[5]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]

  • Data Analysis: Quantify the intensity of the protein bands and normalize to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[9]

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This assay assesses the impact of the PROTAC on cell proliferation and viability.[5][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[10]

  • PROTAC Treatment: Add serial dilutions of the PROTACs to the wells and incubate for a period relevant to the expected therapeutic effect (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[10]

  • Measurement: For MTT, add a solubilizing agent (e.g., SDS-HCl solution). For MTS, the product is soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot against PROTAC concentration to determine the IC50 value.

Protocol 3: Cellular Uptake Assay

This protocol can be used to compare how different linkers affect the internalization of a conjugate.

  • Synthesis: Synthesize fluorescently labeled versions of the conjugates with different linkers.

  • Cell Treatment: Treat cells with the fluorescent conjugates for various time points.

  • Imaging: Wash the cells to remove non-internalized conjugate and visualize cellular uptake using fluorescence microscopy or quantify it using flow cytometry. The PEG chains of N-(Amino-peg3)-n-bis(peg3-acid) are expected to enhance cellular uptake compared to more hydrophobic linkers.[11][12]

Linker Characteristics Comparison

The choice of linker has a profound impact on the properties and performance of the resulting PROTAC.

Linker_Comparison Linker_Properties Linker Property N-(Amino-peg3)-n-bis(peg3-acid) (Branched PEG) Linear PEG Alkyl Chain Characteristics Solubility High Moderate to High Low Characteristics2 Permeability High Good Variable Characteristics3 Flexibility High Moderate Low (Rigid) Characteristics4 Ternary Complex Stability Favorable Dependent on length Can be constrained Characteristics5 Off-target Effects Reduced Generally Low Potential for hydrophobic interactions

Caption: Comparison of key linker characteristics.

References

A Comparative Guide to PEG-Based Heterobifunctional Linkers in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the role of the chemical linker is paramount. Molecules such as N-(Amino-peg3)-n-bis(peg3-acid) represent a class of heterobifunctional linkers that provide a flexible, hydrophilic scaffold for connecting a targeting moiety to a payload or an E3 ubiquitin ligase ligand. While patents specifically detailing this exact molecule are not prevalent, the underlying principles of using polyethylene (B3416737) glycol (PEG) based linkers are widely discussed and patented within the broader context of ADC and PROTAC design.[1][2] This guide provides a comparative review of PEG-based linkers against other alternatives, supported by experimental data from the literature.

The linker in a PROTAC or ADC is not merely a spacer but an active component that influences solubility, cell permeability, metabolic stability, and the geometric orientation of the final construct, which in turn dictates therapeutic efficacy.[3][4] PEG linkers are frequently employed due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the overall molecule, and their flexible nature, which allows for the formation of a stable and productive ternary complex in the case of PROTACs.[1][5]

Comparative Analysis of Linker Performance in PROTACs

The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair.[5][6] A linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ubiquitination.[5]

Below are tables summarizing quantitative data from studies comparing PROTACs with PEG linkers of varying lengths.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Composition Linker Length (atoms) DC50 (nM) Dmax (%)
PEG3 12 > 1000 < 20
PEG4 16 5 ~90
PEG5 20 100 ~70

Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[7]

Table 2: Effect of Linker Length on p38α Degradation

PROTAC Linker Composition Linker Length (atoms) DC50 (nM) Dmax (%)
PEG3 11 250 ~60
PEG4 15-17 50 > 80
PEG5 19 150 ~70

For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[7]

Alternative Linker Technologies

While flexible PEG linkers are common, alternative strategies are increasingly being explored to overcome challenges such as metabolic instability and to improve efficacy.[4]

  • Alkyl Chains: Simple and synthetically accessible, alkyl chains are a common alternative to PEG linkers. They offer a more hydrophobic character which can influence cell permeability.[8]

  • Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, cyclohexane) or planar elements (e.g., alkynes, triazoles) to restrict the conformational flexibility of the PROTAC. This can lead to more favorable pre-organization for ternary complex formation, potentially increasing potency and improving metabolic stability.[3][4]

  • "Smart" Linkers: These are advanced linkers designed to be cleaved or activated in response to specific stimuli within the target tissue, such as changes in pH or the presence of certain enzymes. This approach aims to improve the therapeutic window by ensuring the payload is released or the PROTAC is activated preferentially at the site of action.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the efficacy of bioconjugates like PROTACs and ADCs.

Protocol 1: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This is the standard method for quantifying the reduction in the levels of a target protein.[7]

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 breast cancer cells for ERα) at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size by loading equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • To ensure equal loading, the membrane is typically stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.

5. Densitometry Analysis:

  • Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).

  • Normalize the band intensity of the target protein to the intensity of the corresponding housekeeping protein band.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb PolyUb->POI tags Degradation POI Degradation (Amino Acids) Proteasome->Degradation Degrades PROTAC_entry PROTAC enters cell PROTAC_entry->PROTAC WB_Workflow cluster_protocol Western Blot Protocol cluster_reagents Key Reagents A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Quantification (BCA) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (Densitometry) F->G R1 Target-specific Primary Antibody R1->E R2 HRP-conjugated Secondary Antibody R2->E R3 ECL Substrate R3->F

References

The Balancing Act: A Cost-Benefit Analysis of N-(Amino-peg3)-n-bis(peg3-acid) in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of success. Among the diverse array of available linkers, N-(Amino-peg3)-n-bis(peg3-acid) has emerged as a versatile tool. This guide provides an objective cost-benefit analysis of this branched, hydrophilic linker, comparing its performance with other common alternatives and providing supporting experimental data and protocols to inform rational drug design.

At its core, N-(Amino-peg3)-n-bis(peg3-acid) is a polyethylene (B3416737) glycol (PEG)-based linker characterized by a central amine for initial conjugation and two terminal carboxylic acid groups for subsequent payload attachment. This branched architecture, combined with the inherent hydrophilicity of the PEG chains, offers distinct advantages in modulating the physicochemical properties of complex biomolecules. However, the decision to employ this linker must be weighed against its cost and the performance of alternative strategies.

Performance Comparison: Branched Hydrophilic vs. Alternatives

The efficacy of a linker in PROTACs and ADCs is a multifactorial equation, heavily influenced by its length, flexibility, and hydrophilicity. These properties directly impact ternary complex formation in PROTACs, as well as the solubility, stability, and pharmacokinetic profiles of both ADCs and PROTACs.[1]

Key Performance Parameters

The primary metrics for evaluating PROTAC efficacy are:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable.

For ADCs, crucial parameters include:

  • Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody.

  • In vitro and in vivo efficacy: Measured by cell viability assays (IC50) and tumor growth inhibition in animal models.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion of the ADC, which determines its half-life and exposure.

The Hydrophilicity Advantage

The PEG composition of N-(Amino-peg3)-n-bis(peg3-acid) imparts significant hydrophilicity. This is a key benefit in overcoming the solubility challenges often associated with hydrophobic payloads in ADCs and the large, complex structures of PROTACs.[] Improved solubility can prevent aggregation, a common issue that can lead to reduced efficacy and potential immunogenicity.[] Furthermore, hydrophilic linkers can create a protective "shield" around the payload, potentially reducing clearance by the reticuloendothelial system and extending circulation half-life.[]

The Branched Architecture Advantage

The branched structure of N-(Amino-peg3)-n-bis(peg3-acid) allows for the attachment of two payload molecules per linker. This can be advantageous in increasing the DAR in ADCs, potentially leading to enhanced potency.[3] In the context of PROTACs, a branched linker can influence the spatial orientation of the target protein and the E3 ligase, which is critical for efficient ternary complex formation and subsequent ubiquitination.[]

Comparative Data Summary

The following tables summarize quantitative data from various studies on linkers with similar characteristics to N-(Amino-peg3)-n-bis(peg3-acid) and its alternatives.

Disclaimer: The data presented below is compiled from different studies and should be interpreted with caution as experimental conditions (cell lines, target proteins, payloads) vary. It serves to illustrate general trends rather than absolute comparisons.

Table 1: Impact of Linker Hydrophilicity on PROTAC Performance (Illustrative Data)

Linker TypeTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
Hydrophilic (PEG-based)BRD4VHL< 10> 90[5]
Hydrophobic (Alkyl chain)BRD4VHL> 100~70[5]

Table 2: Influence of Linker Architecture on ADC Properties (Illustrative Data)

Linker ArchitecturePayloadAchievable DARIn Vitro Potency (IC50, nM)Reference
Branched PEGMMAE8< 1[3]
Linear PEGMMAE4~5[3]

Cost Analysis

The cost of specialized chemical reagents is a significant consideration in research and development. The following table provides an approximate cost comparison for N-(Amino-peg3)-n-bis(peg3-acid) and some of its alternatives. Prices are subject to change and may vary between suppliers.

Table 3: Cost Comparison of Selected Linkers

LinkerSupplierQuantityPrice (USD)Price per mg (USD)
N-(Amino-peg3)-n-bis(peg3-acid) HCl saltBroadPharm100 mg$300.00$3.00
N-(Amino-peg3)-n-bis(peg3-acid)Precise PEGNot specified$232.50-
PROTAC Linker 13 (Alkyl/ether)Fisher Scientific100 mg$71.40$0.71
Boc-NH-PEG3 (PROTAC Linker 10)MedchemExpress---
Peptide Linkers (e.g., Val-Cit)VariousCustom SynthesisVariesVaries

From this limited comparison, it is evident that the specialized, branched structure of N-(Amino-peg3)-n-bis(peg3-acid) comes at a higher price point compared to simpler, linear alkyl/ether-based linkers. The cost of peptide linkers is highly variable and depends on the complexity of the sequence and the scale of synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of linker performance. Below are methodologies for key assays.

Protocol 1: Western Blotting for Protein Degradation Analysis

This protocol is used to determine the DC50 and Dmax of a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an ECL substrate and an imaging system.[6]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[6]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol assesses the binding affinity and kinetics of the PROTAC to the target protein and E3 ligase, and the formation of the ternary complex.

Materials:

  • SPR instrument and sensor chips

  • Purified recombinant target protein

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[7]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[7]

    • In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (or vice versa, depending on the experimental setup) to determine the other binary KD.

  • Ternary Complex Analysis:

    • Inject a mixture of a fixed, saturating concentration of the target protein and a series of concentrations of the PROTAC over the immobilized E3 ligase.[7]

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams using appropriate fitting models to determine the kinetic parameters (kon, koff) and the affinity (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary and ternary affinities, to assess the stability of the ternary complex.[7][8]

Mandatory Visualizations

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

Figure 1. Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Functional Studies Linker_Selection Linker Selection (e.g., N-(Amino-peg3)-n-bis(peg3-acid)) PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis Purification_QC Purification & QC PROTAC_Synthesis->Purification_QC Binding_Assay Binding Assays (SPR, HTRF) - Ternary Complex Formation - Cooperativity Purification_QC->Binding_Assay Degradation_Assay Cell-based Degradation Assays (Western Blot, In-Cell Western) - DC50, Dmax Purification_QC->Degradation_Assay Solubility_Permeability Physicochemical Profiling - Solubility - Permeability (PAMPA) Purification_QC->Solubility_Permeability PK_Studies Pharmacokinetic Studies Degradation_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Assessment Efficacy_Studies->Toxicity_Studies

Figure 2. Experimental workflow for PROTAC development.

Conclusion and Recommendations

The selection of a linker is a critical decision in the development of PROTACs and ADCs, with profound implications for the therapeutic potential of the final molecule. N-(Amino-peg3)-n-bis(peg3-acid) offers several compelling advantages, primarily stemming from its branched architecture and hydrophilic PEG nature. These features can enhance solubility, facilitate higher drug loading in ADCs, and provide favorable spatial arrangements for ternary complex formation in PROTACs.

However, these benefits must be weighed against a higher cost compared to simpler, linear linkers. For early-stage research and proof-of-concept studies where cost is a major constraint, simpler and more affordable alternatives like alkyl or linear PEG linkers may be more appropriate. As a project progresses and optimization of physicochemical and pharmacokinetic properties becomes paramount, the investment in a more sophisticated linker like N-(Amino-peg3)-n-bis(peg3-acid) can be justified.

Ultimately, the optimal linker choice is context-dependent and should be guided by the specific properties of the target protein, the E3 ligase (for PROTACs), the payload, and the desired therapeutic profile. A systematic evaluation of a panel of linkers with varying lengths, compositions, and architectures, as outlined in the experimental protocols, is the most effective strategy for identifying the optimal linker for a given application.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of N-(Amino-peg3)-n-bis(peg3-acid) are critical for maintaining laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks to personnel and the environment.

While N-(Amino-peg3)-n-bis(peg3-acid) is a member of the polyethylene (B3416737) glycol (PEG) family of compounds, which are generally considered biodegradable, specific derivatives may possess unique hazard profiles. Therefore, treating all chemical waste with caution is imperative. The following procedures are based on best practices for similar PEG-ylated compounds and should be adapted to comply with all local, regional, and national regulations.

Core Safety and Handling Precautions

Before initiating any disposal protocol, it is essential to handle N-(Amino-peg3)-n-bis(peg3-acid) with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves. All manipulations involving this compound, particularly during disposal, should be performed in a well-ventilated chemical fume hood.

Quantitative Data for Disposal and Handling

The following table summarizes key parameters and guidelines for the safe handling and disposal of PEG-related compounds. This information should be considered for a conservative approach to safety.

ParameterValue/GuidelineSource Context
Compound Class Polyethylene Glycol (PEG) DerivativeGeneral Chemical Information
Primary Disposal Route Licensed Chemical Waste Disposal Contractor[1]
Waste Classification Non-hazardous (general classification for PEGs, but always confirm with local regulations)[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, and impervious clothing.[2]
Handling Area Well-ventilated area, preferably a chemical fume hood.[3]
Waste Container Filling Level Do not exceed 75% capacity to allow for expansion.[2]
Empty Container Rinsing Triple rinse with a suitable solvent; collect rinsate as hazardous waste.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of N-(Amino-peg3)-n-bis(peg3-acid) and associated waste.

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for N-(Amino-peg3)-n-bis(peg3-acid) and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

    • Never mix this waste with incompatible materials.

    • Store the waste container in a designated, well-ventilated, and secure area.

  • Container Management:

    • Use containers that are chemically compatible with the compound. The original product container is often a suitable choice for waste collection.

    • Ensure the waste container is always tightly sealed to prevent leaks or spills.

    • Clearly label the container with "Hazardous Waste" (or as required by your institution), the full chemical name "N-(Amino-peg3)-n-bis(peg3-acid)", and any other relevant hazard information.

  • Spill Management:

    • In the event of a spill, absorb the material with a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.

    • Collect all contaminated materials and place them in the designated hazardous waste container.

    • Decontaminate the affected surfaces according to your institution's established procedures.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for sewer disposal depending on local regulations, but collecting all rinsates is the most conservative approach.

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste or recycling, in accordance with institutional policies.

  • Final Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant.[2]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and final disposal.

Disposal Workflow

The following diagram illustrates the key decision points and actions required for the proper disposal of N-(Amino-peg3)-n-bis(peg3-acid).

cluster_0 Preparation cluster_1 Waste Generation & Collection cluster_2 Final Disposal start Start: Handling N-(Amino-peg3)-n-bis(peg3-acid) ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (e.g., unused product, contaminated materials) fume_hood->waste_gen segregate Segregate Waste in a Labeled, Compatible, and Sealed Container waste_gen->segregate spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect Contaminated Material absorb->collect_spill collect_spill->segregate store Store Waste Container in a Designated, Secure Area segregate->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Arrange for Pickup and Disposal contact_ehs->disposal end End: Proper Disposal Complete disposal->end

References

Personal protective equipment for handling N-(Amino-peg3)-n-bis(peg3-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of N-(Amino-peg3)-n-bis(peg3-acid), ensuring laboratory safety and operational integrity.

This document provides immediate, essential safety protocols and logistical information for handling N-(Amino-peg3)-n-bis(peg3-acid) (CAS: 2055042-59-4). The following procedures are based on the Safety Data Sheet (SDS) for the HCl salt of this compound and are intended to supplement, not replace, your institution's standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

According to the available Safety Data Sheet, N-(Amino-peg3)-n-bis(peg3-acid) HCl salt is not classified as a hazardous substance[1]. However, as a matter of good laboratory practice, appropriate personal protective equipment should always be worn when handling this or any chemical.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical-resistant
Hand Protection GlovesChemical-resistant (e.g., nitrile)
Respiratory Protection Approved Mask/RespiratorRecommended when handling powder
Body Protection Protective ClothingStandard laboratory coat

This information is summarized from the AxisPharm Safety Data Sheet[1].

Operational and Handling Protocols

Proper handling and storage are crucial for maintaining the integrity of N-(Amino-peg3)-n-bis(peg3-acid) and ensuring a safe laboratory environment.

Handling and Storage Summary

AspectGuideline
Handling Handle only in a chemical fume hood. Avoid contact with skin and eyes. Wash thoroughly after handling[1].
Storage Store in a tightly closed vessel in a refrigerated environment (-20°C)[2].
Incompatibilities Avoid strong oxidizing agents[1].

First Aid and Emergency Procedures

In the event of exposure or accident, immediate and appropriate first aid is critical.

First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1].
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists[1].
Inhalation Move the individual to fresh air. If symptoms are severe or persist, seek medical attention[1].
Ingestion Seek immediate medical attention[1].

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.

Accidental Release Measures

In the case of a spill, wear suitable personal protective equipment, including a respirator, gloves, protective clothing, and eye protection[1]. Mix the spilled material with sand or a similar inert absorbent material, sweep it up, and place it in a tightly closed container for disposal[1]. Do not allow the material to enter drains or water courses[1].

Disposal

Waste disposal should be arranged as special waste through a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations[1].

Safe Handling and Disposal Workflow

The following diagram outlines the key steps for the safe handling and disposal of N-(Amino-peg3)-n-bis(peg3-acid).

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow start Start: Obtain N-(Amino-peg3)-n-bis(peg3-acid) ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handle with Care: - Avoid skin and eye contact - Wash hands after handling fume_hood->handling storage Store Properly: - Tightly closed container - Refrigerated (-20°C) handling->storage end_handling End of Handling storage->end_handling start_disposal Start: Unused or Waste Material spill Accidental Spill? start_disposal->spill spill_yes Contain Spill: - Use inert absorbent material - Place in sealed container spill->spill_yes Yes spill_no Routine Disposal spill->spill_no No waste_container Collect in a Labeled, Sealed Waste Container spill_yes->waste_container spill_no->waste_container licensed_disposal Dispose via Licensed Waste Disposal Company waste_container->licensed_disposal end_disposal End of Disposal licensed_disposal->end_disposal

Caption: Workflow for the safe handling and disposal of N-(Amino-peg3)-n-bis(peg3-acid).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Amino-peg3)-n-bis(peg3-acid)
Reactant of Route 2
N-(Amino-peg3)-n-bis(peg3-acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.